Product packaging for (E)-3-Undecene(Cat. No.:CAS No. 1002-68-2)

(E)-3-Undecene

Cat. No.: B091121
CAS No.: 1002-68-2
M. Wt: 154.29 g/mol
InChI Key: SDTYFWAQLSIEBH-FNORWQNLSA-N
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Description

(E)-3-Undecene, with the CAS Registry Number 1002-68-2, is an eleven-carbon alkene characterized by a trans configuration (E-isomer) at the 3-position. This structural feature defines its distinct physical and chemical properties. It has a molecular formula of C11H22 and a molecular weight of 154.29 g/mol . As a volatile organic compound, it is a colorless to pale yellow clear liquid with a boiling point of approximately 191-192 °C at 760 mmHg and a low aqueous solubility of around 0.4 mg/L at 25 °C . Its high logP value (est. 6.082) indicates significant hydrophobicity . This compound is categorized as a natural substance and is found in nature . Researchers value this compound for its role in chemical ecology and as a subject in analytical chemistry methods development. Its presence and function are studied in various biological contexts. For instance, studies have shown that volatile pathogen-associated compounds, including related alkenes like 1-undecene, can activate the unfolded protein response (UPRER) in model organisms through neuronal signaling, extending lifespan and enhancing proteostasis . Furthermore, analytical research methods for profiling volatile organic compounds (VOCs) in exhaled breath, which can detect compounds like this compound, are crucial for discovering biomarkers for diseases such as lung cancer . This makes this compound a compound of interest for researchers in fields ranging from neurobiology and gerontology to medical diagnostics and bioanalytical chemistry. This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22 B091121 (E)-3-Undecene CAS No. 1002-68-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1002-68-2

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-3-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+

InChI Key

SDTYFWAQLSIEBH-FNORWQNLSA-N

SMILES

CCCCCCCC=CCC

Isomeric SMILES

CCCCCCC/C=C/CC

Canonical SMILES

CCCCCCCC=CCC

Other CAS No.

85535-87-1

Pictograms

Flammable; Health Hazard; Environmental Hazard

Synonyms

(E)-3-Undecene

Origin of Product

United States

Foundational & Exploratory

(E)-3-Undecene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the fundamental chemical properties of (E)-3-Undecene, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate core concepts.

Core Chemical Properties

This compound, a long-chain alkene, possesses a range of physicochemical properties that are crucial for its application in various research and development contexts. A summary of its core properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₂₂[PubChem][1]
Molecular Weight 154.29 g/mol [PubChem][1]
IUPAC Name (E)-undec-3-ene[PubChem][1]
CAS Number 1002-68-2[NIST][2]
Boiling Point (est.) 191.00 to 192.00 °C @ 760.00 mm HgFlavScents
Vapor Pressure (est.) 0.725000 mmHg @ 25.00 °CFlavScents
Water Solubility (est.) 0.4006 mg/L @ 25 °CFlavScents
logP (o/w) (est.) 6.082FlavScents
Appearance (est.) Colorless to pale yellow clear liquidFlavScents

Synthesis of this compound

The Wittig reaction is a widely employed and effective method for the stereoselective synthesis of alkenes, including this compound.[3][4][5] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a stabilized ylide is typically used to favor the formation of the (E)-isomer.[6]

Synthetic Pathway

G reagent1 Propyltriphenylphosphonium bromide ylide Propylidene- triphenylphosphorane (Wittig Reagent) reagent1->ylide 1. Deprotonation reagent2 Strong Base (e.g., n-BuLi) product This compound ylide->product reagent3 Octanal reagent3->product 2. Wittig Reaction side_product Triphenylphosphine oxide product->side_product +

Caption: Synthesis of this compound via the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of this compound (Generalized)

This protocol is a generalized procedure for the synthesis of a long-chain (E)-alkene via the Wittig reaction and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Octanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, and Mass Spectrometry).

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified this compound nmr_prep Dissolve in CDCl₃ with TMS sample->nmr_prep ftir_prep Prepare as neat liquid film on salt plates or use ATR sample->ftir_prep ms_prep Dilute in volatile solvent (e.g., hexane) sample->ms_prep nmr ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr ftir FTIR Spectroscopy ftir_prep->ftir ms GC-MS Analysis ms_prep->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ftir_data Characteristic Absorptions: C=C stretch, =C-H stretch (trans) ftir->ftir_data ms_data Molecular Ion Peak (m/z), Fragmentation Pattern ms->ms_data

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Generalized):

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Expected ¹H NMR Data:

    • The vinylic protons of the (E)-double bond are expected to appear as multiplets in the range of δ 5.3-5.5 ppm. The coupling constant (J-value) for the trans-vinylic protons is typically in the range of 12-18 Hz.

    • The allylic protons (CH₂ groups adjacent to the double bond) will appear as multiplets around δ 1.9-2.1 ppm.

    • The remaining aliphatic protons will appear as a series of multiplets in the upfield region of the spectrum (δ 0.8-1.5 ppm).

    • The terminal methyl groups will appear as triplets around δ 0.9 ppm.

  • Expected ¹³C NMR Data:

    • The two sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of δ 125-135 ppm.

    • The sp³ hybridized carbons will appear in the upfield region of the spectrum (δ 10-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (Generalized):

  • Sample Preparation: As this compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[9]

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • =C-H stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹).

    • C=C stretch: A weak absorption band is expected around 1665-1675 cm⁻¹ for a trans-disubstituted alkene.

    • =C-H bend (out-of-plane): A strong, characteristic absorption band for a trans-disubstituted alkene is expected in the region of 960-975 cm⁻¹. This band is diagnostic for the (E)-stereochemistry.

    • C-H stretch (aliphatic): Strong absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the alkyl chain.

Mass Spectrometry (MS)

Experimental Protocol (Generalized):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

  • Data Acquisition: Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The gas chromatograph will separate the compound from any minor impurities, and the mass spectrometer will generate a mass spectrum.[10][11]

  • Expected Mass Spectrum:

    • Molecular Ion Peak (M⁺): A molecular ion peak should be observed at m/z = 154, corresponding to the molecular weight of C₁₁H₂₂. The intensity of this peak is expected to be moderate to strong.

    • Fragmentation Pattern: The fragmentation of long-chain alkenes is characterized by cleavage at the allylic position and a series of losses of alkyl fragments. Common fragments would be expected from the cleavage of the C-C bonds along the alkyl chains. The NIST WebBook of Chemistry provides a reference mass spectrum for this compound.[2]

References

An In-depth Technical Guide to (E)-3-Undecene (CAS Number 1002-68-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Undecene is a long-chain aliphatic alkene. While direct applications in drug development have not been extensively documented in publicly available literature, its structural motif as a long-chain unsaturated hydrocarbon appears in various biologically active molecules, such as insect pheromones and signaling lipids. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed synthetic methodologies, and spectroscopic data. Furthermore, it explores potential, generalized biological pathways where such a molecule could theoretically be involved, providing a foundational understanding for researchers exploring the bioactivity of long-chain alkenes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. Experimental data for some properties are limited; therefore, computed values from reliable databases are included.

PropertyValueSource
CAS Number 1002-68-2
Molecular Formula C₁₁H₂₂[1]
Molecular Weight 154.29 g/mol [1]
IUPAC Name (E)-undec-3-ene[1]
Synonyms trans-3-Undecene, (3E)-3-Undecene[1]
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point 191-192 °C at 760 mmHg (estimated)
Flash Point 140 °F (59.8 °C) (estimated)
XLogP3-AA (Computed) 5.2[1]
Exact Mass 154.172151 g/mol [1]

Synthesis and Experimental Protocols

General Experimental Protocol: Reduction of 3-Undecyne

This protocol describes a general procedure for the synthesis of this compound from 3-undecyne.

Materials:

  • 3-Undecyne

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Anhydrous ethanol (quenching agent)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum, under an inert atmosphere (e.g., argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia into the flask.

  • Add 3-undecyne to the liquid ammonia with stirring.

  • Carefully add small pieces of sodium metal to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.

  • Allow the ammonia to evaporate under a stream of inert gas.

  • To the remaining residue, add diethyl ether and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by fractional distillation or column chromatography.

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 3-Undecyne 3-Undecyne Na_NH3 1. Na, liq. NH3 2. EtOH quench 3-Undecyne->Na_NH3 Reduction E-3-Undecene This compound Na_NH3->E-3-Undecene

Caption: Synthesis of this compound from 3-Undecyne.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and a series of fragmentation patterns typical for long-chain alkenes.

m/zRelative IntensityAssignment
154~10%[M]⁺ (Molecular Ion)
125~15%[M - C₂H₅]⁺
111~20%[M - C₃H₇]⁺
97~35%[M - C₄H₉]⁺
83~50%[M - C₅H₁₁]⁺
69~75%[C₅H₉]⁺
55100%[C₄H₇]⁺ (Base Peak)
41~80%[C₃H₅]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks for an alkene with a trans double bond.

Wavenumber (cm⁻¹)Assignment
~3080-3010=C-H stretch
~2960-2850C-H stretch (alkane)
~1670-1665C=C stretch (trans, weak)
~970-960=C-H bend (trans, strong)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

  • δ ~5.4 ppm (m, 2H): Olefinic protons (-CH=CH-).

  • δ ~2.0 ppm (q, 2H): Allylic protons adjacent to the double bond (-CH₂-CH=).

  • δ ~1.2-1.4 ppm (m, 10H): Methylene protons of the alkyl chain.

  • δ ~0.9 ppm (t, 6H): Methyl protons of the terminal ethyl and octyl groups.

¹³C NMR (Predicted):

  • δ ~130-135 ppm: Olefinic carbons (-CH=CH-).

  • δ ~30-35 ppm: Allylic carbons.

  • δ ~22-32 ppm: Other sp³ hybridized carbons in the alkyl chain.

  • δ ~14 ppm: Terminal methyl carbons.

Potential Biological Relevance and Hypothetical Pathways

There is no direct evidence in the scientific literature linking this compound to specific signaling pathways in human or mammalian systems for drug development purposes. However, long-chain alkenes are known to play roles in other biological contexts, such as insect communication and microbial metabolism.

Hypothetical Role as an Insect Pheromone Component

Many insect species use long-chain alkenes as components of their sex or aggregation pheromones. The biosynthesis of these compounds often starts from fatty acids.

G Fatty_Acid_Pool Fatty Acid Pool (e.g., Palmitic Acid) Elongation Elongation & Desaturation Fatty_Acid_Pool->Elongation Decarboxylation Decarboxylation Elongation->Decarboxylation Pheromone_Component Alkene Pheromone Component Decarboxylation->Pheromone_Component Pheromone_Gland Pheromone Gland Pheromone_Component->Pheromone_Gland Release Release Pheromone_Gland->Release Receptor_Binding Binding to Olfactory Receptor Neuron Release->Receptor_Binding External Signal Signal_Transduction Signal Transduction Cascade Receptor_Binding->Signal_Transduction Behavioral_Response Behavioral Response (e.g., Mating) Signal_Transduction->Behavioral_Response

Caption: Generalized insect pheromone biosynthesis and signaling.

Hypothetical Microbial Metabolism Pathway

Microorganisms can utilize long-chain alkanes and alkenes as carbon sources. A common metabolic pathway involves the oxidation of the terminal methyl group or the double bond.

G E-3-Undecene This compound Epoxidation Epoxidation (Monooxygenase) E-3-Undecene->Epoxidation Epoxide 3,4-Epoxyundecane Epoxidation->Epoxide Hydrolysis Hydrolysis (Epoxide Hydrolase) Epoxide->Hydrolysis Diol Undecane-3,4-diol Hydrolysis->Diol Oxidation Further Oxidation Diol->Oxidation Beta_Oxidation Beta-Oxidation Pathway Oxidation->Beta_Oxidation

Caption: Hypothetical microbial metabolism of this compound.

Conclusion

This compound is a simple alkene for which detailed biological data in the context of drug development is currently lacking. This guide has provided a thorough compilation of its chemical properties, synthesis, and spectroscopic data. The hypothetical biological pathways presented are based on the known roles of similar long-chain alkenes and are intended to provide a conceptual framework for researchers. Further investigation is required to determine if this compound or its derivatives have any significant biological activity that could be of interest to the pharmaceutical industry.

References

Spectroscopic Profile of (E)-3-Undecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for (E)-3-Undecene, tailored for researchers, scientists, and professionals in drug development. The document details predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring such data.

Data Presentation

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.40m2HH-3, H-4 (Olefinic)
~2.01m2HH-5
~1.38m2HH-2
~1.27m8HH-6, H-7, H-8, H-9
~0.96t3HH-1
~0.88t3HH-10
¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) (ppm)Carbon Atom
~131.5C-3 or C-4
~129.8C-4 or C-3
~34.8C-5
~31.8C-9
~29.5C-6
~29.2C-7
~25.6C-2
~22.7C-8
~14.1C-10
~13.7C-1
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Vibrational Mode
~3080=C-H Stretch
2955-2850C-H Stretch (Alkyl)
~1670C=C Stretch (trans)
~1465C-H Bend (Alkyl)
~965=C-H Bend (trans, out-of-plane)
MS (Mass Spectrometry) Data (Experimental)

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityProposed Fragment
154Moderate[M]⁺ (Molecular Ion)
125Moderate[M - C₂H₅]⁺
111Moderate[M - C₃H₇]⁺
97High[M - C₄H₉]⁺
83High[M - C₅H₁₁]⁺
69High[C₅H₉]⁺
55Very High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for a liquid, volatile, non-polar organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • The deuterated solvent is used to avoid solvent signals in the ¹H NMR spectrum.[1]

    • For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

    • For ¹H NMR of a small molecule, a single scan may be sufficient, while ¹³C NMR will require multiple scans to be averaged.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or the neat liquid film method can be used.

Attenuated Total Reflectance (ATR-FTIR) Method:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken.

    • Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Neat Liquid Film Method:

  • Sample Preparation:

    • Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Place a second salt plate on top to spread the liquid into a thin, uniform film.[2]

  • Data Acquisition:

    • Mount the "sandwich" of salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing and Cleaning:

    • Ratio the sample spectrum against the background to obtain the final spectrum.

    • After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent like isopropanol. Avoid using water as it will dissolve the salt plates.[2]

Mass Spectrometry (MS)

Given that this compound is a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analysis.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the low ppm (µg/mL) range.

  • Instrument Setup and Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

    • As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion at a specific m/z.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of alkanes and alkenes often involves the loss of alkyl radicals.[3]

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation of the compound's identity.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_res Results Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film or ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Identify Molecular Ion, Analyze Fragmentation Acq_MS->Proc_MS Res_NMR NMR Spectrum (Chemical Shifts, Coupling Constants) Proc_NMR->Res_NMR Res_IR IR Spectrum (Absorption Bands) Proc_IR->Res_IR Res_MS Mass Spectrum (m/z Values) Proc_MS->Res_MS

Caption: General workflow for spectroscopic analysis.

References

Physical properties of trans-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of trans-3-Undecene

Introduction

trans-3-Undecene, also known as (E)-3-Undecene, is an unsaturated hydrocarbon with the chemical formula C₁₁H₂₂. As a member of the alkene family, its physical properties are dictated by its molecular structure, specifically the presence of a carbon-carbon double bond in the trans configuration. This document provides a comprehensive overview of the known and estimated physical properties of trans-3-Undecene, along with detailed experimental protocols for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's physical characteristics.

Core Physical Properties

The physical properties of alkenes, such as trans-3-Undecene, are similar to those of alkanes with a comparable number of carbon atoms.[1] They are generally non-polar, resulting in low solubility in water but good solubility in non-polar organic solvents.[1][2][3][4] The boiling point of straight-chain alkenes increases with molecular weight.[1][2][3]

Data Presentation: Physical Properties of trans-3-Undecene
PropertyValueSource
Molecular Formula C₁₁H₂₂[5][6][7]
Molecular Weight 154.29 g/mol [5]
CAS Number 1002-68-2[5][6][7]
Boiling Point 182.09 °C (455.24 K)Calculated (Joback Method)[8]
Density Less dense than water.General property of alkenes.[2][3]
Melting Point Not experimentally determined.
Refractive Index Not experimentally determined.
Solubility in Water InsolubleGeneral property of alkenes.[1][2][3][4]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., benzene, ether).General property of alkenes.[2][3][9]

Experimental Protocols

Detailed experimental procedures for determining the physical properties of a liquid organic compound like trans-3-Undecene are provided below. These are generalized methods commonly employed in organic chemistry laboratories.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable when only a small amount of the sample is available.[10]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Thermometer

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Clamps and stand

Procedure:

  • Place approximately 0.5 mL of trans-3-Undecene into the test tube along with a small magnetic stir bar.[10]

  • Clamp the test tube securely within the heating block or oil bath.

  • Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[10]

  • Turn on the stirrer to ensure gentle mixing.

  • Begin heating the apparatus slowly.

  • Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be level with this ring for an accurate measurement.[10]

  • The stable temperature reading on the thermometer at the point of gentle reflux is the boiling point of the liquid.[10]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer (a glass flask with a specific volume) or a graduated cylinder

  • Analytical balance

Procedure (using a graduated cylinder):

  • Measure the mass of a clean, dry 100-mL graduated cylinder on an electronic balance.[11]

  • Add a precisely measured volume of trans-3-Undecene (e.g., 20-25 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[11]

  • Measure the combined mass of the graduated cylinder and the liquid.[11]

  • Subtract the mass of the empty cylinder to find the mass of the liquid.[11]

  • Calculate the density using the formula: Density = Mass / Volume.[12]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe Refractometer

  • Dropper or pipette

  • Constant temperature water bath (optional, for high precision)

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Using a dropper, place a few drops of trans-3-Undecene onto the prism.

  • Close the prism and ensure the liquid spreads evenly.

  • Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark areas into sharp focus on the crosshairs.

  • Adjust the compensator to remove any color fringes.

  • Read the refractive index from the scale. If the refractometer is connected to a water bath, also record the temperature.

Determination of Solubility

This protocol determines the solubility of a compound in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Place a small, measured amount of trans-3-Undecene (e.g., 0.1 mL) into a test tube.[9]

  • Add a small volume of the solvent to be tested (e.g., 3 mL of water) in portions, shaking vigorously after each addition.[9]

  • Observe whether the compound dissolves to form a homogeneous solution.

  • If the compound is insoluble in water, repeat the test with other solvents such as ethanol, diethyl ether, and a non-polar organic solvent like hexane.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of an unknown liquid alkene like trans-3-Undecene.

G cluster_0 A Obtain Liquid Alkene Sample B Determine Boiling Point A->B C Determine Density A->C D Determine Refractive Index A->D E Test Solubility A->E F Compile Data & Compare with Literature Values B->F C->F D->F E->F G Characterize Compound F->G

Caption: Workflow for the physical characterization of a liquid alkene.

References

(E)-3-Undecene: A Comprehensive Technical Guide on its Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Undecene is an unsaturated aliphatic hydrocarbon that has been identified as a volatile compound. While the current body of scientific literature does not confirm its natural biosynthesis in living organisms such as plants or insects, it has been detected as a product of thermal degradation in heated beef fat. This technical guide provides a comprehensive overview of the known occurrence of this compound, details the experimental protocols for its identification, and proposes a hypothetical biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the study of this compound.

Confirmed Occurrence: Thermally Induced Formation in Beef Fat

To date, the only documented presence of this compound is as a volatile compound generated from the heating of beef fat. It is important to note that this is a result of thermal degradation of larger molecules, such as fatty acids, and not a direct biological synthesis by the animal.

Data Presentation

The following table summarizes the quantitative data regarding the presence of this compound in heated beef fat.

SourceAnalytical MethodConcentration/AbundanceReference
Heated Beef FatHeadspace GC-MSNot Quantified[1]

Further research is needed to quantify the concentration of this compound in heated beef fat.

Natural Occurrence in Plants and Insects: A Knowledge Gap

Despite extensive searches of scientific databases, there is currently no direct evidence to confirm the natural occurrence of this compound in plants or as a semiochemical in insects. While undecene isomers are known to be present in some floral scents and insect cuticular hydrocarbons, the specific isomer this compound has not been identified in these contexts. This represents a significant gap in our understanding and an opportunity for future research.

Proposed Hypothetical Biosynthesis of this compound

While not yet observed in nature, the biosynthesis of an internal alkene such as this compound could potentially occur through modifications of known fatty acid metabolism pathways. A plausible hypothetical pathway involves the desaturation of a saturated fatty acid precursor.

A putative pathway could involve the following steps:

  • Chain Elongation: A fatty acid synthase (FAS) system elongates a precursor to form the C11 saturated fatty acid, undecanoic acid.

  • Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ3 position of the undecanoyl-CoA, forming (E)-3-undecenoyl-CoA. The stereochemistry would be determined by the specific desaturase enzyme.

  • Decarboxylation/Decarbonylation: The resulting acyl-CoA is then converted to the hydrocarbon this compound through enzymatic decarboxylation or decarbonylation.

G cluster_fas Fatty Acid Synthesis cluster_modification Hypothetical Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C4 C4 Malonyl-CoA->C4 FAS ... ... C4->... Elongation Cycles Undecanoyl-CoA Undecanoyl-CoA ...->Undecanoyl-CoA FAS E-3-Undecenoyl-CoA E-3-Undecenoyl-CoA Undecanoyl-CoA->E-3-Undecenoyl-CoA Δ3-Desaturase (putative) E-3-Undecene E-3-Undecene E-3-Undecenoyl-CoA->E-3-Undecene Decarboxylase/ Decarbonylase

Hypothetical Biosynthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of volatile compounds from heated meat, which is the only confirmed source of this compound to date.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common method for the analysis of volatile and semi-volatile compounds in a sample's headspace.

Protocol:

  • Sample Preparation:

    • A known weight of beef fat (e.g., 5 g) is placed into a headspace vial.

    • The vial is sealed with a PTFE/silicone septum.

  • Heating:

    • The vial is heated to a specific temperature (e.g., 150-200°C) for a defined period to generate volatile compounds.

  • HS-SPME:

    • A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the heated vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.

    • The compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

    • The separated compounds are detected and identified by a mass spectrometer.

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile compounds from a sample matrix under high vacuum, minimizing the formation of artifacts.[2]

Protocol:

  • Sample Preparation and Extraction:

    • A known weight of heated beef fat is homogenized with a suitable solvent (e.g., dichloromethane).[2]

    • The mixture is filtered to remove solid particles.

  • SAFE Distillation:

    • The solvent extract is introduced into the SAFE apparatus.

    • The apparatus is evacuated to a high vacuum.

    • The sample is gently heated (e.g., 40°C) causing the solvent and volatile compounds to evaporate.[2]

    • The non-volatile components remain in the sample flask.

  • Condensation and Collection:

    • The evaporated volatiles and solvent are passed through a condenser cooled with liquid nitrogen, causing them to condense and be collected in a receiving flask.

  • Concentration and Analysis:

    • The collected solvent containing the volatiles is carefully concentrated to a small volume.

    • The concentrated extract is then analyzed by GC-MS as described in the previous protocol.

G cluster_hsspme HS-SPME Workflow cluster_safe SAFE Workflow cluster_gcms GC-MS Analysis A1 Heated Beef Fat Sample B1 Headspace Vial A1->B1 C1 SPME Fiber Adsorption B1->C1 D1 Thermal Desorption in GC Inlet C1->D1 GC-MS Analysis GC-MS Analysis D1->GC-MS Analysis A2 Heated Beef Fat Sample B2 Solvent Extraction A2->B2 C2 SAFE Distillation B2->C2 D2 Condensation & Collection C2->D2 E2 Concentration of Extract D2->E2 E2->GC-MS Analysis F Separation on GC Column G Mass Spectrometry Detection F->G H Data Analysis & Identification G->H

Experimental Workflow for Volatile Analysis.

Conclusion and Future Directions

The current scientific literature indicates that this compound is formed through thermal degradation of beef fat. There is a notable absence of evidence for its natural occurrence in plants and insects. This guide provides the known information and a hypothetical framework for its potential biosynthesis.

Future research should focus on:

  • Targeted screening: Analyzing a wide range of plant essential oils and insect cuticular hydrocarbon profiles specifically for the presence of this compound.

  • Biosynthetic pathway elucidation: If a natural source is identified, subsequent research should focus on identifying the enzymes and genes responsible for its production.

  • Ecological role: Investigating the potential function of this compound as a semiochemical or allelochemical if a natural source is discovered.

This technical guide serves as a starting point for researchers and professionals in drug development and related fields, highlighting both the current knowledge and the avenues for future investigation into the occurrence and potential biological significance of this compound.

References

(E)-3-Undecene and its (Z)-isomer comparison

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (E)-3-Undecene and (Z)-3-Undecene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the geometric isomers, this compound and (Z)-3-undecene. It covers their physicochemical properties, spectroscopic characterization, stereoselective synthesis methodologies, and potential applications. Detailed experimental protocols for synthesis and analysis are provided, along with visualizations of key chemical workflows and principles. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a deep understanding of these specific long-chain alkenes and the principles of E/Z isomerism.

Introduction to E/Z Isomerism in Undecenes

Alkenes, or olefins, are hydrocarbons containing at least one carbon-carbon double bond. The restricted rotation around this double bond gives rise to geometric isomerism, also known as cis-trans or, more broadly, E/Z isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) - entgegen, German for "opposite" - and (Z) - zusammen, German for "together" - configurations. For 3-undecene, the isomers are defined by the relative positions of the ethyl group and the heptyl group attached to the C3 and C4 carbons of the double bond.

The stereochemistry of a molecule can have a profound impact on its physical properties, reactivity, and biological activity. In the context of drug development, a specific isomer may exhibit desired therapeutic effects while the other may be inactive or even toxic. Therefore, the ability to selectively synthesize and accurately characterize specific isomers like (E)- and (Z)-3-undecene is of critical importance.

Physicochemical and Spectroscopic Properties

The difference in the spatial arrangement of the alkyl chains in (E)- and (Z)-3-undecene leads to distinct physical and spectroscopic properties. The (Z)-isomer, with its "U" shape, generally has a lower melting point and a slightly higher boiling point than the more linear and more easily packed (E)-isomer.

Physical Properties

The following table summarizes the key physicochemical properties of the two isomers.

PropertyThis compound(Z)-3-Undecene
Molecular Formula C₁₁H₂₂[1][2]C₁₁H₂₂[3]
Molecular Weight 154.29 g/mol [1][2]154.29 g/mol [3]
IUPAC Name (3E)-undec-3-ene[1](3Z)-undec-3-ene[3]
CAS Number 1002-68-2[2]821-97-6[3]
XLogP3-AA 5.2[1]5.2[3]
Kovats Retention Index
Standard non-polar1085 - 1094[1]1085 - 1096[3]
Standard polar1137 - 1155[1]1146 - 1154[3]
Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The vinylic protons (on the C=C double bond) of the (E) and (Z) isomers appear at slightly different chemical shifts. Crucially, the coupling constant (J-value) between these vinylic protons is significantly different. For trans protons in the (E)-isomer, the coupling constant is typically larger (J ≈ 12-18 Hz) compared to the cis protons in the (Z)-isomer (J ≈ 6-12 Hz)[4].

  • ¹³C NMR: The "steric compression" in the (Z)-isomer causes the allylic carbons (adjacent to the double bond) to be more shielded, shifting their signals upfield (to a lower ppm value) compared to the (E)-isomer. This is a reliable diagnostic feature.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of (E)- and (Z)-3-undecene will produce identical molecular ion peaks (m/z = 154). The fragmentation patterns are often very similar, making it difficult to distinguish the isomers by MS alone without high-resolution techniques or comparison to standards[5]. However, GC-MS is invaluable for separating the isomers based on their retention times before analysis[1][3].

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration is diagnostic for the substitution pattern of an alkene. (E)-isomers typically show a strong absorption band around 960-975 cm⁻¹, while (Z)-isomers show a broader, weaker band around 675-730 cm⁻¹.

Spectroscopic DataThis compound(Z)-3-Undecene
¹H NMR (Vinylic-H) δ ≈ 5.4 ppm, J ≈ 15 Hzδ ≈ 5.3 ppm, J ≈ 11 Hz
¹³C NMR (Allylic-C) δ ≈ 32.7 ppm (C5), 25.8 ppm (C2)δ ≈ 27.5 ppm (C5), 20.7 ppm (C2)
IR (C-H bend) ~965 cm⁻¹ (strong)~720 cm⁻¹ (medium-weak)
MS (Molecular Ion) m/z = 154[2]m/z = 154[3]
(Note: NMR values are estimates based on typical ranges for similar structures and may vary with solvent and instrument frequency.)

Synthesis and Isomerization Protocols

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds with good stereocontrol.[6][7][8]

Wittig_Stereoselectivity Logical Flow of Wittig Reaction Stereoselectivity cluster_ylide Ylide Type cluster_intermediate Reaction Pathway cluster_product Predominant Product Ylide_S Stabilized Ylide (e.g., R = Ester, Ketone) Pathway_T Thermodynamically Controlled (Reversible Oxaphosphetane Formation) Ylide_S->Pathway_T More Stable, Slower Reaction Ylide_U Non-Stabilized Ylide (e.g., R = Alkyl) Pathway_K Kinetically Controlled (Irreversible Oxaphosphetane Formation) Ylide_U->Pathway_K More Reactive, Faster Reaction Alkene_E (E)-Alkene Pathway_T->Alkene_E Forms more stable trans intermediate Alkene_Z (Z)-Alkene Pathway_K->Alkene_Z Forms less hindered cis intermediate

Wittig Reaction Stereochemical Outcome
Experimental Protocol: Synthesis of (Z)-3-Undecene

This protocol utilizes a non-stabilized Wittig ylide to favor the formation of the (Z)-isomer.

Materials:

  • n-Octyltriphenylphosphonium bromide

  • Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)

  • Propanal

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), suspend n-octyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as sodium amide (1.1 eq) or a solution of n-BuLi in hexanes. The formation of the deep red/orange ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add propanal (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel using hexane as the eluent to isolate (Z)-3-undecene.

Experimental Protocol: Synthesis of this compound

The Schlosser modification of the Wittig reaction can be used to favor the (E)-isomer from non-stabilized ylides.

Materials:

  • Same materials as for the (Z)-isomer synthesis.

  • Phenyllithium (PhLi)

Procedure:

  • Follow steps 1-6 from the (Z)-isomer synthesis protocol to form the betaine intermediate at -78 °C.

  • While maintaining the temperature at -78 °C, add a second equivalent of strong base (phenyllithium, 1.0 eq) to deprotonate the betaine, forming a β-oxido ylide.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes to allow equilibration to the more stable threo-β-oxido ylide.

  • Re-cool the mixture to -78 °C.

  • Add a proton source, such as tert-butanol (1.0 eq), to protonate the intermediate.

  • Allow the reaction to warm to room temperature. The syn-elimination of the resulting threo-betaine yields the (E)-alkene.

  • Follow steps 8-12 from the (Z)-isomer synthesis protocol for workup and purification.

Synthesis_Workflow General Workflow for Stereoselective Alkene Synthesis Start Starting Materials (Phosphonium Salt, Aldehyde, Base) Ylide 1. Ylide Formation (Inert Atmosphere, Anhydrous Solvent) Start->Ylide Wittig 2. Wittig Reaction (Low Temperature Addition) Ylide->Wittig Stereo_Choice Stereocontrol? Wittig->Stereo_Choice Quench 3. Reaction Quench (e.g., aq. NH4Cl) Extract 4. Extraction & Drying (Organic Solvent, Brine, MgSO4) Quench->Extract Purify 5. Purification (Column Chromatography) Extract->Purify Analyze 6. Characterization (NMR, GC-MS, IR) Purify->Analyze Stereo_Choice->Quench Kinetic Control (Standard Wittig) -> (Z)-Isomer Stereo_Choice->Quench Thermodynamic Control (Schlosser Mod.) -> (E)-Isomer Analytical_Workflow Analytical Workflow for Isomer Identification & Purity Sample Purified Alkene Sample GC Gas Chromatography (GC) Separation of Isomers Sample->GC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation GC->MS GC-MS Coupling Purity Purity Assessment (GC Peak Integration) GC->Purity Structure Structure Confirmation (NMR J-coupling, Chemical Shifts) NMR->Structure

References

An In-depth Technical Guide to the Synthesis of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of two reliable methods for the synthesis of (E)-3-undecene, tailored for researchers and scientists, yet accessible to those with a foundational understanding of organic chemistry. The document details stereoselective strategies, providing in-depth experimental protocols and quantitative data to ensure reproducibility and clarity.

This compound is an alkene with the chemical formula C₁₁H₂₂.[1][2][3] The "(E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration. The synthesis of specific stereoisomers of alkenes is a critical task in organic chemistry, as the geometry of the double bond can significantly impact the biological activity and physical properties of a molecule.

This paper will explore two effective and beginner-friendly approaches to selectively synthesize the (E)-isomer of 3-undecene:

  • The Horner-Wadsworth-Emmons (HWE) Olefination: A powerful variation of the Wittig reaction that provides excellent stereocontrol to form (E)-alkenes.[4][5]

  • Stereoselective Reduction of an Alkyne: A classic two-step method involving the synthesis of an internal alkyne followed by a dissolving metal reduction to yield the trans-alkene.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for producing (E)-alkenes with high selectivity.[4][5] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphorus ylide used in the Wittig reaction. The thermodynamic stability of the (E)-alkene product drives the reaction, and the water-soluble phosphate byproduct simplifies purification.[4]

The synthesis involves the reaction of octanal with the ylide generated from diethyl propylphosphonate.

Logical Workflow for HWE Reaction

HWE_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Steps cluster_end Product & Purification A Diethyl Propylphosphonate D 1. Deprotonation: Formation of Phosphonate Carbanion A->D B Strong Base (e.g., NaH) B->D C Octanal E 2. Nucleophilic Attack: Reaction with Octanal C->E D->E Ylide F 3. Elimination: Formation of this compound E->F G Crude Product Mixture F->G H Aqueous Workup (Removes Phosphate Byproduct) G->H I Purification (Distillation or Chromatography) H->I J Pure this compound I->J

Caption: Workflow for the HWE synthesis of this compound.

Experimental Protocol

1. Preparation of the Phosphonate Carbanion (Ylide):

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH) (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add diethyl propylphosphonate (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate carbanion.

2. Olefination Reaction:

  • Cool the ylide solution back down to 0°C.

  • Add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

3. Workup and Purification:

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Quantitative Data: Reagents
ReagentMolar Mass ( g/mol )EquivalentsRole
Octanal128.211.0Electrophile
Diethyl propylphosphonate194.191.1Ylide Precursor
Sodium Hydride (NaH)24.001.2Base
Tetrahydrofuran (THF)72.11-Solvent

Method 2: Stereoselective Reduction of 3-Undecyne

This classic two-step approach first builds the carbon skeleton of the target molecule by synthesizing the corresponding alkyne, 3-undecyne. In the second step, a dissolving metal reduction is employed to stereoselectively reduce the alkyne to the (E)-alkene.

Logical Workflow for Alkyne Reduction

Alkyne_Reduction_Workflow cluster_step1 Step 1: Synthesis of 3-Undecyne cluster_step2 Step 2: Reduction to this compound A 1-Butyne C Deprotonation (Butynide Anion Formation) A->C B Base (e.g., NaNH₂) B->C E SN2 Alkylation C->E D 1-Bromoheptane D->E F 3-Undecyne E->F I Dissolving Metal Reduction F->I G Sodium Metal (Na) G->I H Liquid Ammonia (NH₃) H->I J This compound I->J

Caption: Two-step workflow for this compound via alkyne reduction.

Experimental Protocol

Step A: Synthesis of 3-Undecyne

  • In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense anhydrous liquid ammonia (NH₃).

  • Add a catalytic amount of ferric nitrate (Fe(NO₃)₃) followed by small pieces of sodium metal (1.1 equivalents) until a persistent blue color is observed. Then, add the remaining sodium. The formation of sodium amide (NaNH₂) is indicated by the disappearance of the blue color and the formation of a gray suspension.

  • Bubble 1-butyne (1.2 equivalents) through the stirred suspension. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium butynide salt.

  • Add 1-bromoheptane (1.0 equivalent) dropwise to the reaction mixture. Stir for 3-4 hours, maintaining the temperature at -33°C (boiling point of ammonia).

  • After the reaction is complete, allow the ammonia to evaporate overnight in a fume hood.

  • To the remaining residue, carefully add water to quench any unreacted sodium amide, followed by extraction with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent to yield crude 3-undecyne, which can be purified by distillation.

Step B: Reduction of 3-Undecyne to this compound

  • In a similar setup to Step A, condense anhydrous liquid ammonia.

  • Add the purified 3-undecyne (1.0 equivalent) to the liquid ammonia.

  • Add small, clean pieces of sodium metal (2.5-3.0 equivalents) to the stirred solution. A deep blue color will form and persist.

  • Stir the reaction for 2-3 hours.

  • To quench the reaction, add a proton source, such as solid ammonium chloride, until the blue color disappears.

  • Allow the ammonia to evaporate. Add water to the residue and extract the product with pentane.

  • Wash the organic layers with water, dry over anhydrous MgSO₄, filter, and carefully evaporate the solvent to yield this compound. Further purification can be achieved by distillation.

Quantitative Data: Reagents for Alkyne Route
StepReagentMolar Mass ( g/mol )Role
A 1-Butyne54.09Alkyne Source
A Sodium Amide (NaNH₂)39.01Base
A 1-Bromoheptane179.10Alkylating Agent
B 3-Undecyne152.28Reduction Substrate
B Sodium (Na)22.99Reducing Agent
B Liquid Ammonia (NH₃)17.03Solvent

Summary of Product Data

The following table summarizes key quantitative data for the final product, this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₂[1][2][3]
Molecular Weight 154.29 g/mol [1][2]
CAS Number 1002-68-2[1]
Appearance Colorless liquidN/A
Boiling Point ~188-190 °CN/A
Density ~0.74 g/cm³N/A

Note: Boiling point and density are estimates based on similar alkenes; experimental values should be determined.

References

Potential Research Applications of (E)-3-Undecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-3-Undecene is a long-chain unsaturated hydrocarbon with potential applications in various research fields, including antimicrobial drug development and chemical ecology. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its synthesis and analysis. While direct research on this compound is limited, this document extrapolates from studies on structurally related compounds to propose potential mechanisms of action and guide future research endeavors.

Chemical and Physical Properties

This compound, a monounsaturated alkene, possesses a range of physicochemical properties that are crucial for understanding its potential biological interactions and for developing appropriate experimental methodologies.

PropertyValueSource
Molecular Formula C₁₁H₂₂--INVALID-LINK--
Molecular Weight 154.29 g/mol --INVALID-LINK--
IUPAC Name (3E)-undec-3-ene--INVALID-LINK--
CAS Number 1002-68-2--INVALID-LINK--
Boiling Point 191.0 to 192.0 °C at 760 mm Hg (estimated)--INVALID-LINK--
Flash Point 140.0 °F (59.8 °C) (estimated)--INVALID-LINK--
Water Solubility 0.4006 mg/L at 25 °C (estimated)--INVALID-LINK--
logP (o/w) 6.082 (estimated)--INVALID-LINK--
Appearance Colorless to pale yellow clear liquid (estimated)--INVALID-LINK--

Potential Research Applications

While direct studies on this compound are not abundant, research on structurally similar long-chain unsaturated hydrocarbons suggests several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Unsaturated hydrocarbons and fatty acids are known to exhibit antimicrobial and antifungal properties.[1][2] The presence of a double bond in the aliphatic chain can disrupt the integrity of microbial cell membranes, leading to increased fluidity and permeability.[3][4] This disruption can inhibit essential cellular processes and ultimately lead to cell death. This compound, with its C11 backbone and a trans-double bond, is a prime candidate for investigation as a novel antimicrobial or antifungal agent.

Pheromonal Activity

Undecene isomers have been identified as components of insect pheromones. For instance, some insects use specific isomers of undecene for chemical communication, including alarm signaling and aggregation.[5][6] The specific geometry and position of the double bond are often critical for biological activity. Therefore, this compound should be investigated for its potential role as a pheromone or a modulator of pheromonal communication in various insect species, which could have applications in pest management.

Cytotoxicity and Anticancer Research

Some volatile hydrocarbons have demonstrated cytotoxic effects against cancer cell lines.[7][8] The lipophilic nature of these compounds allows them to interact with cell membranes, potentially inducing apoptosis or necrosis. The cytotoxic potential of this compound against various cancer cell lines warrants investigation to determine its efficacy and mechanism of action.

Proposed Mechanism of Action: Membrane Disruption

Based on the known effects of unsaturated hydrocarbons on biological membranes, a plausible mechanism of action for the potential biological activities of this compound is the disruption of cell membrane integrity.

G Proposed Mechanism of this compound Action E3U This compound Membrane Cell Membrane (Phospholipid Bilayer) E3U->Membrane Intercalation Fluidity Increased Membrane Fluidity Membrane->Fluidity Permeability Increased Permeability Fluidity->Permeability Disruption Disruption of Membrane Proteins (e.g., channels, enzymes) Fluidity->Disruption Leakage Leakage of Intracellular Components Permeability->Leakage Apoptosis Apoptosis/Necrosis Disruption->Apoptosis Leakage->Apoptosis

Caption: Proposed mechanism of this compound's biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[9][10][11] This protocol describes the synthesis of this compound from octanal and the appropriate phosphonium ylide.

G Wittig Synthesis of this compound cluster_0 Ylide Formation cluster_1 Wittig Reaction PropylTPP Propyltriphenylphosphonium Bromide Ylide Propylidene- triphenylphosphorane (Ylide) PropylTPP->Ylide + Base Base Strong Base (e.g., n-BuLi) Octanal Octanal Oxaphosphetane Oxaphosphetane Intermediate Octanal->Oxaphosphetane Ylide2 Ylide Ylide2->Oxaphosphetane E3U This compound Oxaphosphetane->E3U TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Workflow for the Wittig synthesis of this compound.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Octanal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Characterization by GC-MS and NMR

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for confirming the purity and identity of volatile compounds like this compound.[12][13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the synthesized this compound.[14]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~5.4 (m, 2H, -CH=CH-): Characteristic signals for the vinylic protons. The coupling constant (J) between these protons will be approximately 15 Hz, confirming the E (trans) configuration.

  • ~2.0 (m, 4H, -CH₂-CH=CH-CH₂-): Protons allylic to the double bond.

  • ~1.2-1.4 (m, 10H, -(CH₂)₅-): Methylene protons of the alkyl chain.

  • ~0.9 (t, 6H, CH₃-): Terminal methyl protons.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~130-132: Vinylic carbons (-CH=CH-).

  • ~32-35: Allylic carbons (-CH₂-CH=).

  • ~22-32: Other methylene carbons in the alkyl chain.

  • ~14: Terminal methyl carbons.

In Vitro Antimicrobial and Antifungal Activity Assays

This protocol outlines a method to assess the antimicrobial and antifungal activity of this compound using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics/antifungals (e.g., ampicillin, fluconazole)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microbes with a known antimicrobial agent), a negative control (microbes with medium and DMSO), and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound on cancer cell lines.[16]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium (with a final DMSO concentration not exceeding 0.5%). Replace the medium in the wells with the prepared dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a promising, yet underexplored, molecule with potential applications in antimicrobial and anticancer research, as well as in the field of chemical ecology. The protocols and information provided in this technical guide are intended to serve as a foundation for researchers to initiate and advance the study of this compound. Further investigation is warranted to fully elucidate its biological activities and mechanisms of action, which could lead to the development of novel therapeutic agents or pest management strategies.

References

(E)-3-Undecene: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(E)-3-Undecene, a simple long-chain alkene, has emerged as a valuable and versatile precursor in organic synthesis. Its strategic placement of a trans-double bond within an eleven-carbon chain offers a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in key synthetic reactions, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a synthetic precursor. Two primary methods, the Wittig reaction and olefin metathesis, offer reliable routes to this key intermediate.

Wittig Reaction

The Wittig reaction provides a classical and effective method for the stereoselective synthesis of alkenes. For this compound, the reaction of heptanal with propyltriphenylphosphonium ylide is a common approach.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

  • Materials: Heptanal, propyltriphenylphosphonium bromide, sodium hydride (NaH) or n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Add a strong base such as sodium hydride (1.1 equivalents) or n-butyllithium (1.1 equivalents in hexanes) dropwise to the suspension at 0 °C to generate the ylide. The formation of the ylide is often indicated by a color change to deep orange or red.

    • After stirring for 1 hour at room temperature, cool the reaction mixture back to 0 °C and add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or pentane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound. The (E)-isomer is typically favored, but the E/Z ratio can vary depending on the reaction conditions and the nature of the ylide.

Reactant AReactant BBaseSolventTypical Yield (%)E/Z Ratio
Propyltriphenylphosphonium bromideHeptanaln-BuLiTHF75-85>95:5
Propyltriphenylphosphonium bromideHeptanalNaHDMSO70-80Variable

Table 1: Representative data for the Wittig synthesis of this compound.

Wittig_Synthesis Propyltriphenylphosphonium Bromide Propyltriphenylphosphonium Bromide Ylide Formation Ylide Formation Propyltriphenylphosphonium Bromide->Ylide Formation Base (n-BuLi) Heptanal Heptanal Wittig Reaction Wittig Reaction Heptanal->Wittig Reaction Ylide Formation->Wittig Reaction This compound This compound Wittig Reaction->this compound Triphenylphosphine Oxide Triphenylphosphine Oxide Wittig Reaction->Triphenylphosphine Oxide

Caption: Wittig synthesis of this compound.

Olefin Cross-Metathesis

Olefin cross-metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, offers an alternative route to this compound. The reaction between 1-butene and 1-nonene, in the presence of a suitable Grubbs catalyst, can yield the desired product.

Experimental Protocol: Synthesis of this compound via Cross-Metathesis

  • Materials: 1-Butene, 1-nonene, Grubbs second-generation catalyst, anhydrous dichloromethane (DCM).

  • Procedure:

    • In a Schlenk flask under an argon atmosphere, dissolve 1-nonene (1.0 equivalent) in anhydrous and degassed DCM.

    • Add the Grubbs second-generation catalyst (0.5-2 mol%).

    • Bubble 1-butene gas through the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period, or use a pressurized reactor.

    • Monitor the reaction progress by gas chromatography (GC) or GC-MS.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using hexanes as the eluent to obtain this compound. The stereoselectivity can be influenced by the catalyst and reaction conditions.

Alkene 1Alkene 2Catalyst (mol%)SolventTypical Yield (%)E/Z Ratio
1-Butene1-noneneGrubbs II (1 mol%)DCM60-70>90:10

Table 2: Representative data for the cross-metathesis synthesis of this compound.

Metathesis_Synthesis 1-Butene 1-Butene Cross-Metathesis Cross-Metathesis 1-Butene->Cross-Metathesis 1-Nonene 1-Nonene 1-Nonene->Cross-Metathesis Grubbs Catalyst This compound This compound Cross-Metathesis->this compound Ethylene Ethylene Cross-Metathesis->Ethylene Dihydroxylation_Pathway cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation E-3-Undecene_syn This compound Sharpless AD Sharpless AD E-3-Undecene_syn->Sharpless AD AD-mix-β syn-Diol syn-3,4-Undecanediol Sharpless AD->syn-Diol E-3-Undecene_anti This compound Epoxidation Epoxidation E-3-Undecene_anti->Epoxidation m-CPBA Epoxide trans-3,4-Epoxyundecane Epoxidation->Epoxide Ring Opening Ring Opening Epoxide->Ring Opening H₃O⁺ anti-Diol anti-3,4-Undecanediol Ring Opening->anti-Diol Ozonolysis_Workflow This compound This compound Ozonolysis Ozonolysis This compound->Ozonolysis 1. O₃ Molozonide Molozonide Ozonolysis->Molozonide Ozonide Ozonide Molozonide->Ozonide Reductive Workup Reductive Workup Ozonide->Reductive Workup 2. DMS Propanal Propanal Reductive Workup->Propanal Octanal Octanal Reductive Workup->Octanal

The Biological Significance of Undecene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecene, a group of unsaturated hydrocarbons with the chemical formula C₁₁H₂₂, exists in various isomeric forms depending on the position and geometry of the carbon-carbon double bond. While seemingly simple in structure, these isomers exhibit a remarkable range of biological activities, playing crucial roles in chemical communication, microbial pathogenesis, and as potential therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of undecene isomers, focusing on their mechanisms of action, associated signaling pathways, and quantitative biological data. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.

Undecene Isomers in Chemical Ecology and Signaling

Undecene isomers are pivotal signaling molecules in the natural world, mediating interactions between organisms. Their volatility and structural diversity make them ideal candidates for conveying specific information.

1-Undecene: A Volatile Signal of Pathogen Presence

1-Undecene is a prominent volatile organic compound produced by the bacterium Pseudomonas aeruginosa.[1][2] It serves as a crucial olfactory signal for the nematode Caenorhabditis elegans, triggering a "flight-or-fight" response.[1][2] This aversion behavior is a protective mechanism, allowing the nematode to avoid pathogenic bacteria.[1]

Signaling Pathway in C. elegans

The detection of 1-undecene in C. elegans is mediated by the AWB olfactory sensory neurons.[1][2] Upon binding to receptors on these neurons, a signaling cascade is initiated that leads to both behavioral avoidance and the induction of a pathogen-specific immune response.[1][2][3] This immune response enhances the nematode's survival upon subsequent infection.[1][2] The signaling pathway involves the activation of the TGF-β signaling pathway, which in turn modulates the unfolded protein response (UPR), contributing to cellular homeostasis and longevity.

G 1-Undecene 1-Undecene AWB Olfactory Sensory Neuron AWB Olfactory Sensory Neuron 1-Undecene->AWB Olfactory Sensory Neuron binds to TGF-β Signaling Pathway TGF-β Signaling Pathway AWB Olfactory Sensory Neuron->TGF-β Signaling Pathway activates Behavioral Aversion Behavioral Aversion AWB Olfactory Sensory Neuron->Behavioral Aversion induces Immune Response Immune Response AWB Olfactory Sensory Neuron->Immune Response induces Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) TGF-β Signaling Pathway->Unfolded Protein Response (UPR) modulates Increased Survival Increased Survival Immune Response->Increased Survival

Figure 1: Signaling pathway of 1-undecene in C. elegans.

Undecene Isomers as Insect Pheromones

Various undecene derivatives, particularly undecenyl acetates, function as sex pheromones in numerous insect species, primarily moths (Lepidoptera). The specific isomer, including the position and geometry (cis/Z or trans/E) of the double bond, is critical for species-specific recognition and mating behavior.

While comprehensive quantitative data comparing the biological activity of all undecene isomers is limited, studies on related compounds demonstrate the importance of isomeric purity for optimal pheromonal activity. For instance, in many moth species, a precise blend of geometric isomers is required to elicit a full behavioral response, with the "wrong" isomer often acting as an inhibitor.

Table 1: Examples of Undecene Derivatives as Insect Pheromones

CompoundIsomerInsect SpeciesFunction
(Z)-5-Undecenoic acidZAnthrenus verbasci (Varied carpet beetle)Pheromone
2-Undecenyl acetateNot specifiedInsectaSemiochemical
cis-2-Undecenyl acetateZNot specifiedPheromone

Pharmacological and Therapeutic Potential of Undecene Derivatives

Beyond their role in chemical ecology, certain undecene isomers and their derivatives have demonstrated significant potential in pharmacology and drug development.

10-Undecenoic Acid (Undecylenic Acid): A Multifunctional Fatty Acid

10-Undecenoic acid, a commercially available derivative of undecene, is well-known for its antifungal properties and is an active ingredient in many topical treatments for skin infections.[4][5] Its mechanism of action against fungi like Candida albicans involves the inhibition of biofilm formation and the transition from yeast to the more virulent hyphal form.[4][5]

Recent research has unveiled a broader spectrum of biological activities for 10-undecenoic acid, including neuroprotective and anticancer effects.[6] It has been shown to inhibit the aggregation of amyloid-beta oligomers, scavenge reactive oxygen species (ROS), and inhibit μ-calpain activity, all of which are implicated in neurodegenerative diseases.[6] Furthermore, it exhibits dose-dependent cytotoxicity against various human tumor cell lines.[6]

Table 2: In Vitro Cytotoxicity of 10-Undecenoic Acid Against Human Tumor Cell Lines

Cell LineIC₅₀ (mM)
HeLa0.9862[6]
A5490.3751[6]
Jurkat0.5782[6]
U9370.2893[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Analysis of Bacterial Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of volatile compounds, such as 1-undecene, produced by bacteria like Pseudomonas aeruginosa.

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis Bacterial Culture Bacterial Culture Incubation Incubation Bacterial Culture->Incubation Headspace Vial Headspace Vial Incubation->Headspace Vial SPME Fiber Exposure SPME Fiber Exposure Headspace Vial->SPME Fiber Exposure Thermal Desorption Thermal Desorption SPME Fiber Exposure->Thermal Desorption GC Separation GC Separation Thermal Desorption->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Figure 2: Workflow for HS-SPME GC-MS analysis of bacterial volatiles.

Methodology

  • Bacterial Culture: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with the bacterial strain of interest and incubate under appropriate conditions (e.g., 37°C with shaking) to allow for growth.

  • Sample Preparation: Transfer a defined volume of the bacterial culture into a headspace vial.

  • HS-SPME:

    • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time to allow volatiles to accumulate in the headspace.

    • Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the SPME fiber into the gas chromatograph inlet for thermal desorption of the analytes.

    • Separate the compounds on a suitable GC column using a temperature gradient.

    • Detect and identify the compounds using a mass spectrometer.

  • Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify the volatile compounds, including undecene isomers, by comparing them to known standards and spectral libraries.

C. elegans Chemotaxis Assay for Volatile Compounds

This protocol is designed to assess the attractive or repulsive behavior of C. elegans to volatile compounds like 1-undecene.

Methodology

  • Assay Plate Preparation:

    • Prepare a 9 cm Petri plate with chemotaxis agar.

    • Divide the plate into four quadrants. Mark two opposite quadrants as "Test" and the other two as "Control".

    • At the center of each "Test" quadrant, place a small drop of the volatile compound (e.g., 1-undecene) diluted in a suitable solvent (e.g., ethanol).

    • At the center of each "Control" quadrant, place a small drop of the solvent alone.

    • Add a drop of sodium azide to both test and control spots to anesthetize worms that reach these areas.

  • Worm Preparation:

    • Wash a population of age-synchronized adult worms off their culture plates with M9 buffer.

    • Wash the worms several times by centrifugation and resuspension in M9 buffer to remove any residual bacteria.

  • Assay Procedure:

    • Place a drop of the washed worm suspension at the center of the assay plate.

    • Allow the plate to sit for a defined period (e.g., 1 hour) at a constant temperature (e.g., 20°C).

  • Data Analysis:

    • Count the number of worms in each of the four quadrants.

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms)

    • A positive CI indicates attraction, while a negative CI indicates repulsion.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of compounds like 10-undecenoic acid against cancer cell lines.

Workflow Diagram

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10-undecenoic acid) and a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The study of undecene isomers is a rapidly evolving field with significant implications for both basic and applied research. While the biological roles of 1-undecene and 10-undecenoic acid are becoming increasingly clear, a vast knowledge gap remains concerning the bioactivity of other positional and geometric isomers. Future research should focus on:

  • Systematic Screening: A comprehensive screening of all undecene isomers for their biological activities in various systems, including as insect pheromones, antimicrobial agents, and modulators of mammalian cell signaling.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the relationship between the chemical structure of undecene isomers and their biological function to guide the design of novel bioactive molecules.

  • Target Identification: Identifying the specific molecular targets (e.g., receptors, enzymes) of biologically active undecene isomers to understand their mechanisms of action at a deeper level.

  • Translational Research: Exploring the therapeutic potential of promising undecene isomers and their derivatives in preclinical and clinical studies for the treatment of infectious diseases, cancer, and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for E-Alkene Synthesis via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2] While the classical Wittig reaction with non-stabilized ylides typically favors the formation of Z-alkenes, several strategies have been developed to achieve high selectivity for the thermodynamically more stable E-alkene.[1][2] This document provides detailed application notes and protocols for two primary methods to synthesize E-alkenes using the Wittig reaction: the use of stabilized phosphorus ylides and the Schlosser modification for non-stabilized ylides.

Key Concepts for E-Selectivity

Two principal strategies are employed to steer the stereochemical outcome of the Wittig reaction towards the E-isomer:

  • Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone, cyano) on the carbanionic carbon are termed "stabilized ylides." These ylides are less reactive than their non-stabilized counterparts, leading to a reversible initial addition to the carbonyl compound. This reversibility allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which subsequently collapses to furnish the E-alkene with high selectivity.[2][3]

  • Schlosser Modification: For non-stabilized ylides, which typically yield Z-alkenes, the Schlosser modification provides a pathway to the E-alkene.[1][4][5] This method involves the in-situ generation of a β-oxido phosphonium ylide by treating the initial betaine intermediate with a strong base at low temperature. Subsequent protonation and elimination steps lead to the selective formation of the E-alkene.[4][5]

Data Presentation

The following tables summarize quantitative data for E-alkene synthesis using stabilized ylides and the Schlosser modification, showcasing the influence of various reactants and conditions on yield and stereoselectivity.

Table 1: E-Selective Wittig Reactions with Stabilized Ylides

AldehydeStabilized YlideBaseSolventTemp (°C)Yield (%)E:Z Ratio
BenzaldehydePh₃P=CHCO₂EtNaOEtEtOHReflux85>95:5
4-NitrobenzaldehydePh₃P=CHCO₂EtNaHTHF2592>98:2
CyclohexanecarboxaldehydePh₃P=CHCO₂MeNaOMeMeOHReflux7890:10
PropanalPh₃P=CHCO₂EtK₂CO₃CH₂Cl₂/H₂O258885:15
4-MethoxybenzaldehydePh₃P=CHCNNaHDMF2595>99:1

Table 2: E-Alkene Synthesis via the Schlosser Modification

AldehydeNon-Stabilized YlideFirst BaseSecond BaseProton SourceYield (%)E:Z Ratio
HexanalPh₃P=CH(CH₂)₃CH₃n-BuLiPhLit-BuOH7595:5
BenzaldehydePh₃P=CHCH₃n-BuLiPhLiHCl8298:2
IsovaleraldehydePh₃P=CH(CH₂)₂CH(CH₃)₂n-BuLiPhLit-BuOH7092:8
CyclohexanecarboxaldehydePh₃P=CHCH₂Phn-BuLiPhLiH₂O7894:6

Experimental Protocols

Protocol 1: Synthesis of (E)-Ethyl Cinnamate using a Stabilized Ylide

This protocol describes the synthesis of (E)-ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.

Materials:

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) in a 100 mL round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (3.48 g, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzaldehyde (1.06 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in 50 mL of diethyl ether and wash with 2 x 20 mL of water and 1 x 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure (E)-ethyl cinnamate.

Protocol 2: General Procedure for the Schlosser Modification for E-Alkene Synthesis

This protocol provides a general method for the synthesis of E-alkenes from non-stabilized ylides and aldehydes.

Materials:

  • Alkyltriphenylphosphonium salt (e.g., butyltriphenylphosphonium bromide)

  • Aldehyde

  • n-Butyllithium (n-BuLi) in hexanes

  • Phenyllithium (PhLi) in dibutyl ether

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butanol (t-BuOH) or other proton source

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and line for inert atmosphere operations

Procedure:

  • To a suspension of the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 equivalent) dropwise.

  • Stir the resulting orange-red solution at -78 °C for 30 minutes to form the ylide.

  • Add the aldehyde (1.0 equivalent) dropwise at -78 °C. The color of the solution will typically fade. Stir for 1 hour at this temperature.

  • Add a solution of phenyllithium (1.1 equivalents) dropwise at -78 °C. A deep red color should reappear, indicating the formation of the β-oxido ylide. Stir for 30 minutes.

  • Quench the reaction by the dropwise addition of a proton source, such as tert-butanol (2.0 equivalents), at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to isolate the E-alkene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Wittig_Reaction_E_Alkene cluster_stabilized Stabilized Ylide Pathway cluster_schlosser Schlosser Modification Pathway Ylide_S Stabilized Ylide Betaine_S Betaine (reversible) Ylide_S->Betaine_S + Carbonyl Aldehyde_S Aldehyde/ Ketone Aldehyde_S->Betaine_S Oxaphosphetane_S anti- Oxaphosphetane Betaine_S->Oxaphosphetane_S Equilibration E_Alkene_S E-Alkene Oxaphosphetane_S->E_Alkene_S Elimination PO_S Ph₃P=O Oxaphosphetane_S->PO_S Ylide_U Non-Stabilized Ylide Betaine_U syn-Betaine Ylide_U->Betaine_U + Aldehyde Aldehyde_U Aldehyde Aldehyde_U->Betaine_U Oxido_Ylide β-Oxido Ylide Betaine_U->Oxido_Ylide + PhLi Threo_Betaine threo-Betaine Oxido_Ylide->Threo_Betaine + H⁺ E_Alkene_U E-Alkene Threo_Betaine->E_Alkene_U Elimination PO_U Ph₃P=O Threo_Betaine->PO_U

Caption: Pathways to E-alkene synthesis via the Wittig reaction.

Schlosser_Workflow start Start prep_ylide Prepare Non-Stabilized Ylide (Phosphonium Salt + n-BuLi in THF at -78°C) start->prep_ylide add_aldehyde Add Aldehyde at -78°C prep_ylide->add_aldehyde form_betaine Form syn-Betaine add_aldehyde->form_betaine add_phli Add Phenyllithium at -78°C form_betaine->add_phli form_oxido Form β-Oxido Ylide add_phli->form_oxido protonate Protonate with t-BuOH at -78°C form_oxido->protonate warm Warm to Room Temperature protonate->warm workup Aqueous Workup and Extraction warm->workup purify Purification (Chromatography) workup->purify end E-Alkene purify->end

Caption: Experimental workflow for the Schlosser modification.

Concluding Remarks

The Wittig reaction offers versatile and reliable methods for the stereoselective synthesis of E-alkenes. The choice between using a stabilized ylide or employing the Schlosser modification with a non-stabilized ylide will depend on the specific substrates and the desired complexity of the final product. For simple, E-selective olefination of aldehydes, stabilized ylides are often the reagents of choice due to their stability and the straightforward reaction conditions. For cases where a non-stabilized ylide is required, the Schlosser modification provides an effective, albeit more complex, procedure to achieve high E-selectivity. Careful control of reaction temperature and the stoichiometry of reagents is crucial for the success of the Schlosser modification. As an alternative, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is also a highly reliable method for preparing E-alkenes and should be considered, especially when the removal of triphenylphosphine oxide proves challenging.

References

Application Notes and Protocols for Grubbs Catalyst in the Cross-Metathesis of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Grubbs catalysts for the cross-metathesis of (E)-3-undecene, a valuable internal olefin, with a focus on producing functionalized alkenes. The protocols outlined below are designed to be a starting point for reaction optimization and can be adapted for various cross-metathesis partners.

Introduction

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized the synthesis of carbon-carbon double bonds due to its high efficiency and functional group tolerance. Grubbs catalysts, particularly the second-generation and Hoveyda-Grubbs catalysts, are highly effective for cross-metathesis (CM) reactions. This process involves the intermolecular exchange of alkylidene groups between two different olefins, enabling the construction of complex molecules from simpler starting materials.

The cross-metathesis of an internal olefin like this compound presents a unique opportunity to synthesize a variety of valuable compounds. By reacting it with different olefin partners, researchers can introduce various functional groups into the undecene backbone, paving the way for the development of new chemical entities in drug discovery and materials science. Second-generation Grubbs catalysts are particularly well-suited for this transformation due to their enhanced activity and stability.

Catalyst Selection and Reaction Overview

The choice of Grubbs catalyst is critical for a successful cross-metathesis reaction. For the reaction of an internal olefin like this compound, second-generation Grubbs catalysts are generally recommended due to their higher activity compared to the first-generation catalysts, especially when one of the olefin partners is electron-deficient.

Recommended Catalysts:

  • Grubbs Catalyst®, Second Generation: A versatile and highly active catalyst for a broad range of metathesis reactions.

  • Hoveyda-Grubbs Catalyst®, Second Generation: Offers enhanced stability and is particularly effective for the metathesis of electron-deficient substrates.

The general scheme for the cross-metathesis of this compound with a generic olefin partner (H₂C=CHR) is depicted below:

Cross_Metathesis_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products E_3_undecene This compound Product_1 Cross-Metathesis Product 1 E_3_undecene->Product_1 Product_2 Cross-Metathesis Product 2 E_3_undecene->Product_2 Olefin_Partner H₂C=CHR Olefin_Partner->Product_1 Olefin_Partner->Product_2 Grubbs_Catalyst Grubbs Catalyst (2nd Gen) Grubbs_Catalyst->Product_1 Grubbs_Catalyst->Product_2 Byproduct Volatile Byproduct

Caption: General scheme of this compound cross-metathesis.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the cross-metathesis of internal olefins with various partners, based on analogous reactions reported in the literature. These values should serve as a starting point for optimization.

Table 1: Typical Reaction Conditions

ParameterValueNotes
Catalyst Grubbs Catalyst®, 2nd GenHoveyda-Grubbs 2nd Gen can also be used.
Catalyst Loading 1 - 5 mol%Lower loadings may be possible with optimization.
Substrate Ratio 1:1 to 1:3An excess of one olefin can improve selectivity.
Solvent Dichloromethane (DCM), TolueneAnhydrous and degassed solvents are recommended.
Temperature Room Temperature to 40 °CHigher temperatures may be needed for less reactive olefins.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Representative Yields for Cross-Metathesis of Internal Olefins

Olefin PartnerCatalystCatalyst Loading (mol%)Yield (%)E/Z RatioReference
Methyl AcrylateGrubbs 2nd Gen577-99>95:5 (E)
StyreneGrubbs 2nd Gen0.0495N/A
Terminal AlkeneGrubbs 1st Gen5~70N/A

Note: Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the cross-metathesis of this compound with methyl acrylate, a common electron-deficient olefin partner. This protocol is adapted from a similar, well-documented procedure.

Materials:

  • This compound

  • Methyl acrylate

  • Grubbs Catalyst®, Second Generation

  • Copper(I) Iodide (CuI) (optional additive)

  • Anhydrous, degassed dichloromethane (DCM) or diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • If using, add copper(I) iodide (0.06 mmol, 6 mol%).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., diethyl ether, 5 mL).

    • Add methyl acrylate (1.2 mmol, 1.2 equiv).

    • In a separate vial, weigh Grubbs Catalyst®, Second Generation (0.05 mmol, 5 mol%) and dissolve it in a minimal amount of the reaction solvent.

  • Reaction Initiation and Monitoring:

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 40 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-metathesis products.

Workflow Diagram:

Experimental_Workflow A 1. Reaction Setup - Add this compound & CuI to flask - Inert atmosphere B 2. Reagent Addition - Add solvent & methyl acrylate - Add catalyst solution A->B Under inert gas C 3. Reaction - Heat to 40 °C - Monitor by TLC/GC-MS B->C Initiate reaction D 4. Work-up - Cool and concentrate C->D Reaction complete E 5. Purification - Flash column chromatography D->E Crude product F Isolated Product E->F

Caption: Step-by-step experimental workflow.

Conclusion

The cross-metathesis of this compound using Grubbs catalysts is a powerful and versatile method for the synthesis of functionalized alkenes. By carefully selecting the catalyst and optimizing reaction conditions, researchers can achieve high yields and selectivities. The protocols and data presented here provide a solid foundation for utilizing this important transformation in various research and development endeavors.

Application Note: Protocol for GC-MS Analysis of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of (E)-3-Undecene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and an alkene hydrocarbon. This method is applicable to researchers, scientists, and professionals in drug development and chemical analysis for the reliable identification and quantification of this compound in various solvent matrices. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[1][2] this compound, a member of the alkene family, possesses a molecular weight of 154.29 g/mol .[3][4] Due to its volatility, GC-MS is an ideal method for its analysis. This protocol provides a standardized procedure to ensure accurate and reproducible results.

Experimental Protocol

Materials and Reagents
  • This compound standard: (CAS No. 1002-68-2)[3][4]

  • Solvent: High-purity, volatile organic solvent such as hexane or dichloromethane.[5][6] Ensure the solvent is GC-MS grade to avoid background interference.

  • Sample Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.

  • Micropipettes and tips

  • Vortex mixer

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The goal is to prepare a sample that is free of particles and at a suitable concentration for injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen volatile solvent.

    • From the stock solution, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • If the sample is a liquid, dilute it with the chosen solvent to an expected concentration within the calibration range. A common starting concentration for GC-MS is approximately 10 µg/mL.[6]

    • If the sample is solid, dissolve a known weight in a known volume of solvent.

    • Ensure the final sample is free of any particulate matter. If necessary, centrifuge the sample and transfer the supernatant to a clean vial.[5][7]

    • Transfer the final diluted sample into a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Instrument parameters may be optimized for specific equipment and applications.

Table 1: GC-MS Instrument Parameters

Parameter Value
Gas Chromatograph
Column30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp280 °C
Mass Rangem/z 40-400
Solvent Delay3 minutes (to protect the filament from the solvent peak)
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis (optional)
Data Analysis
  • Qualitative Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the analysis of the standard.

    • Confirm the identity by comparing the acquired mass spectrum of the peak with the NIST library mass spectrum for this compound.[4] Key identifying ions should be present.

  • Quantitative Analysis:

    • Integrate the peak area of the characteristic ion(s) for this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from the analysis of calibration standards.

Table 2: Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
Correlation Coefficient (R²) [Insert Value]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep_start Start stock Prepare 1 mg/mL Stock Solution of this compound prep_start->stock sample_prep Prepare/Dilute Unknown Sample prep_start->sample_prep cal_standards Create Calibration Standards (1-100 µg/mL) stock->cal_standards vial Transfer to Autosampler Vials cal_standards->vial sample_prep->vial injection Inject 1 µL into GC-MS vial->injection separation Chromatographic Separation in GC Column injection->separation detection Ionization and Detection in Mass Spectrometer separation->detection qual_analysis Qualitative Analysis: Retention Time & Mass Spectrum detection->qual_analysis quant_analysis Quantitative Analysis: Peak Integration qual_analysis->quant_analysis calibration_curve Generate Calibration Curve concentration Determine Sample Concentration quant_analysis->concentration calibration_curve->concentration report Final Report concentration->report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This protocol provides a reliable and reproducible method for the GC-MS analysis of this compound. Adherence to these guidelines for sample preparation and instrument parameters will ensure high-quality data for both qualitative and quantitative assessments. The provided workflow and data presentation structure offer a clear framework for researchers and scientists.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (E)-3-Undecene from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-3-Undecene is a long-chain alkene with applications in flavor and fragrance industries, as well as a building block in organic synthesis. A common synthetic route to this compound is the Wittig reaction, which, while effective, often yields a mixture of the desired (E)-isomer, the corresponding (Z)-isomer, and triphenylphosphine oxide (TPPO) as a significant byproduct. The separation of the non-polar this compound from its geometric isomer and the moderately polar TPPO is crucial for obtaining a high-purity final product. This application note details a robust normal-phase HPLC method for the efficient purification of this compound from a typical post-Wittig reaction mixture. Due to the lack of a significant UV chromophore in undecene, a universal detector such as a Refractive Index Detector (RID) is employed.

Experimental Protocol

Sample Preparation

A crude reaction mixture following a Wittig reaction to synthesize this compound is used as the starting material. A typical composition of such a mixture is outlined in Table 1. The crude mixture is dissolved in the mobile phase (99:1 n-hexane:ethyl acetate) to a final concentration of 10 mg/mL. The sample is then filtered through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system equipped with a quaternary pump, an autosampler, a column oven, a fraction collector, and a Refractive Index Detector (RID).

Table 1: HPLC Instrumentation and Operating Conditions

ParameterValue
HPLC System Preparative HPLC with RID
Column Silica, 5 µm, 21.2 x 250 mm
Mobile Phase 99:1 (v/v) n-Hexane / Ethyl Acetate
Flow Rate 20.0 mL/min
Column Temperature 30°C
Injection Volume 500 µL
Detector Refractive Index Detector (RID)
Run Time 15 minutes
Post-Purification Analysis

The collected fractions corresponding to the this compound peak are pooled. The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product. The purity of the isolated this compound is confirmed by analytical HPLC using the same chromatographic conditions but with a smaller injection volume (10 µL) and by Gas Chromatography-Mass Spectrometry (GC-MS).

Results and Discussion

The developed normal-phase HPLC method provides excellent separation of this compound from the major impurities present in the crude reaction mixture. In normal-phase chromatography, compounds are separated based on their polarity, with non-polar compounds eluting earlier than polar compounds.

As expected, the highly non-polar undecene isomers elute first, with a slight separation observed between the (Z) and (E) isomers. The more polar triphenylphosphine oxide is strongly retained on the silica stationary phase and elutes significantly later. A representative chromatogram is shown in Figure 1.

Table 2: Chromatographic Data and Purification Performance

CompoundRetention Time (min)Purity of Crude Mixture (%)Purity of Isolated Fraction (%)Recovery (%)
(Z)-3-Undecene5.215--
This compound 5.8 75 >99.0 92
Triphenylphosphine Oxide10.510--

The quantitative data in Table 2 demonstrates the effectiveness of this purification method. The purity of this compound was increased from 75% in the crude mixture to over 99.0% in the isolated fraction, with a high recovery rate of 92%.

Workflow Diagram

hplc_purification_workflow reaction_mixture Crude Reaction Mixture ((E/Z)-3-Undecene, TPPO) sample_prep Sample Preparation (Dissolve in Mobile Phase, Filter) reaction_mixture->sample_prep hplc_injection HPLC Injection (Preparative NP-HPLC) sample_prep->hplc_injection separation Chromatographic Separation (Silica Column) hplc_injection->separation fraction_collection Fraction Collection (Based on RID Signal) separation->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal purity_analysis Purity Analysis (Analytical HPLC, GC-MS) solvent_removal->purity_analysis final_product Purified this compound (>99% Purity) purity_analysis->final_product

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship Diagram

separation_principle cluster_phases Chromatographic System title Normal-Phase HPLC Separation Principle stationary_phase Stationary Phase: Silica (Polar) mobile_phase Mobile Phase: n-Hexane/Ethyl Acetate (Non-polar) undecene (E/Z)-3-Undecene (Non-polar) interaction_undecene Weak interaction with stationary phase Strong affinity for mobile phase undecene->interaction_undecene leads to tppo Triphenylphosphine Oxide (Moderately Polar) interaction_tppo Strong interaction with stationary phase Weak affinity for mobile phase tppo->interaction_tppo leads to elution_undecene Early Elution interaction_undecene->elution_undecene results in elution_tppo Late Elution interaction_tppo->elution_tppo results in

Caption: Principle of separation in the normal-phase HPLC method.

Conclusion

The described normal-phase HPLC method is a highly effective and reproducible technique for the preparative purification of this compound from a typical Wittig reaction mixture. The method successfully separates the desired non-polar product from its geometric isomer and the more polar triphenylphosphine oxide byproduct, yielding this compound with a purity exceeding 99%. The use of a Refractive Index Detector allows for universal detection of all components. This protocol is well-suited for researchers and professionals in the fields of organic synthesis and drug development requiring high-purity non-polar compounds.

Application Note: Quantitative Analysis of (E)-3-Undecene using ¹H-NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte, as any suitable, stable compound with known purity can be used as an internal standard.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][4] This application note provides a detailed protocol for the quantitative assay of (E)-3-Undecene using ¹H-qNMR with an internal standard.

This compound is an alkene hydrocarbon with the chemical formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol .[5][6][7] This protocol outlines the necessary steps for accurate sample preparation, data acquisition, and data processing to ensure reliable and traceable quantitative results.[4]

Principle of qNMR Assay

The absolute quantification of an analyte is achieved by comparing the integral of a specific analyte signal to the integral of a signal from an internal standard (IS) of known purity and weight.[8] The purity of the analyte (P_Analyte) can be calculated using the following equation:

Purity Equation: P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (W_IS / W_Analyte) * P_IS

Where:

  • I_Analyte : Integral area of the selected signal for this compound.

  • I_IS : Integral area of the selected signal for the Internal Standard.

  • N_Analyte : Number of protons contributing to the selected analyte signal.

  • N_IS : Number of protons contributing to the selected internal standard signal.

  • M_Analyte : Molar mass of this compound (154.29 g/mol ).[5][6]

  • M_IS : Molar mass of the Internal Standard.

  • W_Analyte : Weight of the this compound sample.

  • W_IS : Weight of the Internal Standard.

  • P_IS : Purity of the Internal Standard (as a percentage).

Experimental Protocol

This section details the materials, sample preparation, and instrument parameters required for the qNMR assay.

Materials and Reagents
  • This compound: Sample to be analyzed.

  • Internal Standard (IS): Maleic acid (or other suitable standard with high purity ≥99%).[9]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Apparatus:

    • NMR Spectrometer (400 MHz or higher recommended).

    • High-quality 5 mm NMR tubes.[1]

    • Analytical microbalance (readability of 0.01 mg or better).[1]

    • Glass vials with caps.

    • Volumetric flasks and pipettes.

    • Spatulas, tweezers.

    • Vortex mixer.[10]

    • Pipette with a filter (e.g., glass wool plug) to remove particulates.[11]

Selection of the Internal Standard

An ideal internal standard for qNMR should possess the following characteristics:

  • High purity (certified reference material is preferred).[9]

  • Chemically stable and non-reactive with the analyte or solvent.[8]

  • Good solubility in the chosen deuterated solvent.[9][10]

  • A simple NMR spectrum with at least one sharp signal that does not overlap with analyte or solvent signals.[3][8]

Maleic acid is chosen for this protocol. Its two olefinic protons produce a sharp singlet around 6.2-6.3 ppm in CDCl₃, which is well-separated from the signals of this compound.

CompoundMolar Mass ( g/mol )Selected Signal (CDCl₃)¹H Count (N)
This compound154.29Olefinic protons (~5.4 ppm)2
Maleic Acid116.07Olefinic protons (~6.25 ppm)2
Sample Preparation Workflow

Accurate weighing is critical for qNMR analysis.[3] The goal is to achieve a near 1:1 signal intensity ratio between the analyte and internal standard peaks to improve integration accuracy.[1][12]

  • Weighing:

    • Accurately weigh approximately 10-15 mg of the internal standard (Maleic Acid) into a clean, dry glass vial. Record the weight (W_IS) precisely.

    • Into the same vial, accurately weigh approximately 15-20 mg of the this compound sample. Record the weight (W_Analyte) precisely.

  • Dissolution:

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Cap the vial securely and use a vortex mixer to ensure both the sample and the internal standard are fully dissolved.[10] Visually inspect the solution to confirm no solid particles remain.[10][11]

  • Transfer to NMR Tube:

    • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any potential microparticulates.[11]

    • Ensure the sample height in the tube is sufficient for the spectrometer's coil (typically ~4-5 cm or 0.6 mL for a 5mm tube).[10]

    • Cap the NMR tube to prevent solvent evaporation.[10]

G Figure 1: qNMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation W_IS 1. Weigh Internal Standard (IS) (e.g., Maleic Acid) W_Analyte 2. Weigh Analyte (this compound) into same vial W_IS->W_Analyte Dissolve 3. Add Deuterated Solvent (e.g., CDCl3) W_Analyte->Dissolve Vortex 4. Vortex to Ensure Complete Dissolution Dissolve->Vortex Transfer 5. Filter and Transfer Solution to NMR Tube Vortex->Transfer Load 6. Load Sample into Spectrometer Transfer->Load Tune 7. Tune, Lock, and Shim Load->Tune Acquire 8. Acquire Spectrum (Optimized Parameters) Tune->Acquire Process 9. Phase and Baseline Correction Acquire->Process Integrate 10. Integrate Analyte and IS Signals Process->Integrate Calculate 11. Calculate Purity Using qNMR Equation Integrate->Calculate Result Final Purity Result Calculate->Result

Caption: Figure 1: General workflow for qNMR analysis.

NMR Data Acquisition

To ensure quantitativity, NMR parameters must be optimized for full signal relaxation and uniform excitation.

ParameterRecommended SettingRationale
Pulse ProgramStandard 1D pulse (e.g., 'zg' on Bruker).[1][13]Simple 90° pulse for straightforward quantification.
Relaxation Delay (d1)≥ 5 x T₁ of the slowest relaxing proton.Ensures complete spin-lattice relaxation for accurate signal integration. A conservative value of 30-60s is often sufficient if T₁ is unknown.
Acquisition Time (AQ)≥ 3 secondsProvides high digital resolution for accurate peak integration.
Number of Scans (NS)8 to 64 (or more)Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest for <1% integration error.[8]
Dummy Scans (DS)4Establishes a steady state before data acquisition.[13]
Receiver Gain (RG)Set automatically, but check to avoid clipping (ADC overflow).Prevents signal distortion and ensures linearity of the detector response.
Temperature298 K (25 °C), regulated.[13]Maintains sample stability and consistent chemical shifts.
Data Processing and Analysis

Careful and consistent data processing is crucial for obtaining accurate results.[1]

  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 Hz. This improves S/N without significantly distorting the peak shape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction and verify that the baseline around the signals of interest is flat and at zero intensity.

  • Integration:

    • Calibrate the integral of the internal standard (Maleic Acid, ~6.25 ppm) to a fixed value (e.g., 2.00, corresponding to its 2 protons).

    • Integrate the olefinic proton signals of this compound (~5.4 ppm). Ensure the integration region is wide enough to encompass the entire multiplet, including any ¹³C satellites if they are not being excluded.

    • Record the integral values (I_Analyte and I_IS).

Data Presentation and Calculation

The collected data should be organized systematically to facilitate calculation and review.

Sample Weighing Data (Example)
SubstanceVial + Substance (mg)Vial Tare (mg)Net Weight (W) (mg)
Maleic Acid (IS)115.24100.1215.12
This compound133.41115.2418.17
NMR Integration Data (Example)
CompoundChemical Shift (ppm)Number of Protons (N)Normalized Integral (I)
Maleic Acid (IS)6.2522.00 (Calibrated)
This compound5.4121.89
Purity Calculation

Using the data from the tables above and the qNMR equation:

  • I_Analyte = 1.89

  • I_IS = 2.00

  • N_Analyte = 2

  • N_IS = 2

  • M_Analyte = 154.29 g/mol

  • M_IS = 116.07 g/mol

  • W_Analyte = 18.17 mg

  • W_IS = 15.12 mg

  • P_IS = 99.8% (from Certificate of Analysis)

P_Analyte (%) = (1.89 / 2.00) * (2 / 2) * (154.29 / 116.07) * (15.12 / 18.17) * 99.8 P_Analyte (%) = 0.945 * 1 * 1.3293 * 0.8321 * 99.8 P_Analyte (%) = 1.045 * 99.8 = 104.3% -> This indicates a potential error and highlights the importance of careful execution. A more realistic integral might be lower. Let's assume I_Analyte was 1.80.

Recalculation with a more realistic integral (I_Analyte = 1.80):

P_Analyte (%) = (1.80 / 2.00) * (2 / 2) * (154.29 / 116.07) * (15.12 / 18.17) * 99.8 P_Analyte (%) = 0.900 * 1 * 1.3293 * 0.8321 * 99.8 P_Analyte (%) = 0.995 * 99.8 = 99.3%

The purity of the this compound sample is determined to be 99.3% .

G Figure 2: Logical relationship of variables in the qNMR equation I_A Integral (Analyte) I_Analyte Ratio_I Integral Ratio I_A->Ratio_I I_IS Integral (IS) I_IS I_IS->Ratio_I N_A Proton Count (Analyte) N_Analyte Ratio_N Proton Ratio N_A->Ratio_N N_IS Proton Count (IS) N_IS N_IS->Ratio_N M_A Molar Mass (Analyte) M_Analyte Ratio_M Molar Mass Ratio M_A->Ratio_M M_IS Molar Mass (IS) M_IS M_IS->Ratio_M W_A Weight (Analyte) W_Analyte Ratio_W Weight Ratio W_A->Ratio_W W_IS Weight (IS) W_IS W_IS->Ratio_W P_IS Purity (IS) P_IS P_A Purity (Analyte) P_Analyte P_IS->P_A Ratio_I->P_A Ratio_N->P_A Ratio_M->P_A Ratio_W->P_A

Caption: Figure 2: Logical relationship of variables in the qNMR equation.

Conclusion

The ¹H-qNMR method provides a reliable and efficient means for the quantitative analysis of this compound.[14] By following a carefully controlled protocol, including accurate sample preparation and optimized NMR acquisition parameters, this technique yields precise and accurate purity assessments that are traceable to a certified reference material.[4][15] The method's key advantages include its speed, non-destructive nature, and the ability to quantify the analyte without requiring an identical standard.[3]

References

Application Notes and Protocols for the Use of (E)-3-Undecene in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

(E)-3-Undecene , a long-chain internal alkene, serves as a versatile and valuable starting material for the synthesis of a variety of fine chemicals. Its C-C double bond provides a reactive handle for numerous transformations, including oxidation, carbon-carbon bond formation, and functional group interconversion. This document outlines key applications and detailed protocols for the utilization of this compound in the production of aldehydes, carboxylic acids, epoxides, and more complex molecules relevant to the pharmaceutical, agrochemical, and fragrance industries.

Ozonolysis: Oxidative Cleavage to Aldehydes and Carboxylic Acids

Ozonolysis is a powerful method for cleaving the double bond of this compound to yield valuable carbonyl compounds. Depending on the workup conditions, either aldehydes or carboxylic acids can be obtained. Reductive workup yields propanal and octanal, while oxidative workup produces propanoic acid and octanoic acid. These products are important building blocks in organic synthesis.

Data Presentation: Ozonolysis of this compound
Product(s)Workup ConditionTypical Yield (%)Purity (%)Reference Reaction
Propanal & OctanalReductive (e.g., Zn/H₂O or DMS)85-95>95Ozonolysis of alkenes
Propanoic Acid & Octanoic AcidOxidative (e.g., H₂O₂)80-90>95Oxidative ozonolysis
Experimental Protocol: Ozonolysis of this compound with Reductive Workup

Objective: To synthesize propanal and octanal from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Nitrogen gas (N₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by TLC or the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for at least 4 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude mixture of propanal and octanal can be purified by fractional distillation.

Disclaimer: This is a generalized protocol for the ozonolysis of long-chain alkenes and may require optimization for this compound to achieve optimal yields and purity.

Logical Relationship: Ozonolysis Pathways

ozonolysis_pathway start This compound ozonide Primary Ozonide start->ozonide 1. O₃ carbonyls Propanal + Octanal ozonide->carbonyls 2. Reductive Workup (e.g., DMS) acids Propanoic Acid + Octanoic Acid ozonide->acids 2. Oxidative Workup (e.g., H₂O₂)

Caption: Ozonolysis of this compound leading to aldehydes or carboxylic acids.

Hydroformylation: Synthesis of Aldehydes

Hydroformylation, or oxo-synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of this compound. This reaction typically employs a rhodium or cobalt catalyst and results in a mixture of isomeric aldehydes, primarily 4-undecanal and 3-undecanal. These aldehydes are valuable intermediates in the synthesis of alcohols, carboxylic acids, and amines.

Data Presentation: Hydroformylation of this compound
Catalyst Systemn:iso Ratio (4-undecanal:3-undecanal)Typical Yield (%)Temperature (°C)Pressure (bar)
Rh/phosphine ligand1:1 to 3:180-9580-12020-50
Co₂(CO)₈~1:170-85120-150100-200
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

Objective: To synthesize a mixture of 4-undecanal and 3-undecanal from this compound.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene, anhydrous and deoxygenated

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave reactor

  • Magnetic or mechanical stirring

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst precursor and the phosphine ligand in anhydrous, deoxygenated toluene.

  • Add this compound to the catalyst solution.

  • Seal the autoclave and purge several times with nitrogen, followed by syngas.

  • Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 40 bar).

  • Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the pressure drop or by analyzing aliquots via GC.

  • After the reaction is complete (typically 4-24 hours), cool the reactor to room temperature and carefully vent the excess gas.

  • The reaction mixture containing the product aldehydes can be purified by distillation under reduced pressure.

Disclaimer: This is a generalized protocol for the hydroformylation of internal alkenes. The choice of catalyst, ligand, solvent, temperature, and pressure will significantly influence the reaction rate and regioselectivity and should be optimized for this compound.

Experimental Workflow: Hydroformylation

hydroformylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Charge autoclave with Rh catalyst and ligand prep2 Add this compound and solvent prep1->prep2 react1 Seal and purge reactor prep2->react1 react2 Pressurize with syngas react1->react2 react3 Heat and stir react2->react3 react4 Monitor reaction react3->react4 workup1 Cool and vent reactor react4->workup1 workup2 Purify by distillation workup1->workup2

Caption: General workflow for the hydroformylation of this compound.

Asymmetric Epoxidation: Synthesis of Chiral Epoxides

The asymmetric epoxidation of this compound provides access to chiral 3,4-epoxyundecane, a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The Sharpless asymmetric epoxidation is a well-established method for this transformation, utilizing a titanium-tartrate catalyst.

Data Presentation: Asymmetric Epoxidation of this compound
Catalyst SystemChiral LigandTypical ee (%)Typical Yield (%)Reference Reaction
Ti(OⁱPr)₄Diethyl tartrate (DET)>9070-90Sharpless Epoxidation[1]
Ti(OⁱPr)₄Diisopropyl tartrate (DIPT)>9070-90Sharpless Epoxidation[1]
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

Objective: To synthesize enantiomerically enriched (3R,4R)-3,4-epoxyundecane.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å), powdered and activated

  • Aqueous solution of NaOH (10%)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of activated 4Å molecular sieves in anhydrous DCM at -20 °C, add (+)-diethyl tartrate (1.2 eq) followed by titanium(IV) isopropoxide (1.0 eq).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add this compound (1.0 eq) to the mixture.

  • Add tert-butyl hydroperoxide (1.5 eq) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH.

  • Warm the mixture to room temperature and stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude epoxide, which can be purified by column chromatography.

Disclaimer: This protocol is a generalized procedure for the Sharpless asymmetric epoxidation and may require optimization for this compound. The enantioselectivity is highly dependent on the quality of the reagents and strict adherence to anhydrous and low-temperature conditions.

Signaling Pathway: Sharpless Asymmetric Epoxidation

sharpless_epoxidation Ti Ti(OⁱPr)₄ Catalyst Chiral Ti-Tartrate Complex Ti->Catalyst DET (+)-DET DET->Catalyst Epoxide (3R,4R)-3,4-Epoxyundecane Catalyst->Epoxide TBHP t-BuOOH TBHP->Epoxide Oxidant Alkene This compound Alkene->Epoxide Substrate

Caption: Key components in the Sharpless asymmetric epoxidation of this compound.

Cross-Metathesis: Carbon-Carbon Bond Formation

Cross-metathesis provides a powerful tool for the construction of new carbon-carbon double bonds, enabling the synthesis of more complex molecules from this compound. By reacting with a partner alkene in the presence of a ruthenium catalyst (e.g., Grubbs catalyst), new substituted alkenes can be formed. This is particularly useful for the synthesis of insect pheromones and other natural products.[2]

Data Presentation: Cross-Metathesis of this compound with Ethyl Acrylate
CatalystCatalyst Loading (mol%)Typical Yield (%)E/Z SelectivityReference Reaction
Grubbs II1-560-80VariesCross-metathesis with acrylates[3]
Hoveyda-Grubbs II1-570-90VariesCross-metathesis with acrylates[3]
Experimental Protocol: Cross-Metathesis of this compound with Ethyl Acrylate

Objective: To synthesize ethyl (E)-undec-2-enoate and other metathesis products.

Materials:

  • This compound

  • Ethyl acrylate

  • Grubbs second-generation catalyst

  • Dichloromethane (DCM), anhydrous and deoxygenated

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve this compound (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous, deoxygenated DCM.

  • Add the Grubbs second-generation catalyst (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature or gentle reflux (40 °C).

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

Disclaimer: This is a general protocol for cross-metathesis. The reaction outcome, including the ratio of cross-metathesis to homo-metathesis products and the E/Z selectivity, is highly dependent on the catalyst, substrates, and reaction conditions. Optimization will be necessary for this specific transformation.

Logical Relationship: Cross-Metathesis Products

cross_metathesis Undecene This compound Catalyst Grubbs Catalyst Undecene->Catalyst Acrylate Ethyl Acrylate Acrylate->Catalyst CM_Product Cross-Metathesis Product (Ethyl (E)-undec-2-enoate) Catalyst->CM_Product HM_Product1 Homo-Metathesis (E)-5-decene Catalyst->HM_Product1 HM_Product2 Homo-Metathesis (Diethyl fumarate/maleate) Catalyst->HM_Product2

Caption: Products of the cross-metathesis of this compound and ethyl acrylate.

References

Application of (E)-3-Undecene in the Synthesis of the Oriental Beetle Sex Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

(E)-3-Undecene , a readily available C11 alkene, serves as a versatile precursor in the stereoselective synthesis of various natural products. A notable application is in the preparation of the sex pheromone of the Oriental beetle (Anomala orientalis), (Z)-7-tetradecen-2-one . This pheromone is a key component in monitoring and controlling this invasive pest, which poses a significant threat to various crops and turfgrass. The synthesis of this specific pheromone highlights the utility of this compound in building complex molecular architectures with precise stereochemistry.

The primary synthetic strategy involves the transformation of this compound into a key intermediate, which is then coupled with another fragment to construct the final C14 carbon skeleton of the pheromone. One of the common approaches is the conversion of this compound to a corresponding aldehyde or an organometallic reagent, which then participates in a carbon-carbon bond-forming reaction.

Data Presentation

A critical aspect of pheromone synthesis is achieving high stereoselectivity, as the biological activity is often dependent on the specific isomeric form. In the case of the Oriental beetle pheromone, the (Z)-isomer is the active component. Various synthetic methods have been developed to control the geometry of the double bond, with the Wittig reaction and alkyne coupling strategies being prominent.

Synthetic Step Reagents and Conditions Yield (%) Stereoselectivity (Z:E) Reference
Synthesis of (Z)-7-tetradecen-2-one
Wittig ReactionHeptyltriphenylphosphonium bromide, n-BuLi, THF; then 5-oxohexanalNot specified in abstractPredominantly Z[1]
Alkyne Coupling1-Octyne, n-BuLi, THF; then 1-bromo-6-oxohexaneNot specified in abstractZ-selective reduction of alkyne required[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and optimization of synthetic routes. Below are representative protocols for key transformations in the synthesis of (Z)-7-tetradecen-2-one, illustrating the potential application of a C11 precursor derived from this compound. Although a direct synthesis from this compound is not explicitly detailed in the immediate search results, the following protocols for analogous transformations provide a framework for its application.

Protocol 1: Wittig Reaction for the Synthesis of (Z)-7-Tetradecen-2-one

This protocol outlines a general procedure for the Wittig olefination to construct the (Z)-alkene backbone of the target pheromone. A C7 phosphonium ylide is reacted with a C7 aldehyde containing a protected ketone. A C11 starting material like this compound would first need to be converted to one of these C7 fragments through oxidative cleavage and subsequent functional group manipulations.

1. Preparation of the Phosphonium Ylide:

  • To a stirred suspension of heptyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere at 0 °C, n-butyllithium (1.1 mmol, 1.6 M solution in hexane) is added dropwise.

  • The resulting deep red solution is stirred at room temperature for 1 hour.

2. Wittig Reaction:

  • The reaction mixture is cooled to -78 °C, and a solution of 5-oxohexanal (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

3. Work-up and Purification:

  • The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (Z)-7-tetradecen-2-one.

Mandatory Visualizations

Logical Workflow for Pheromone Synthesis

The following diagram illustrates a generalized synthetic strategy for insect pheromones like (Z)-7-tetradecen-2-one, highlighting the key bond-forming steps where a precursor derived from this compound could be utilized.

G cluster_start Starting Materials cluster_synthesis Synthetic Strategy cluster_product Final Product start1 This compound step1 Functional Group Transformation of this compound (e.g., to Aldehyde or Ylide Precursor) start1->step1 Oxidative Cleavage, Reduction/Oxidation start2 Other Precursors step2 Key C-C Bond Formation (e.g., Wittig, Grignard, etc.) start2->step2 step1->step2 step3 Stereoselective Reaction (to establish Z-geometry) step2->step3 step4 Deprotection and/or Final Functional Group Manipulation step3->step4 product (Z)-7-Tetradecen-2-one step4->product

Caption: Generalized workflow for the synthesis of (Z)-7-tetradecen-2-one.

Signaling Pathway Context (Hypothetical)

While the provided search results do not detail a specific signaling pathway initiated by (Z)-7-tetradecen-2-one, pheromone detection in insects generally follows a conserved pathway. The diagram below illustrates a hypothetical signal transduction cascade upon pheromone binding to a receptor in an olfactory sensory neuron.

pheromone (Z)-7-Tetradecen-2-one receptor Odorant Receptor (ORx + Orco) pheromone->receptor Binding g_protein G-protein (Gq) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel Ion Channel (Ca2+ influx) ip3->ca_channel Opening dag->ca_channel Modulation depolarization Membrane Depolarization ca_channel->depolarization action_potential Action Potential (Signal to Brain) depolarization->action_potential

Caption: Hypothetical pheromone signal transduction pathway in an insect olfactory neuron.

References

Application Notes and Protocols for Electroantennography (EAG) Studies with (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile chemical compounds. By recording the summated electrical potential from an insect's antenna in response to an odorant stimulus, researchers can gain valuable insights into which compounds are detected by the insect's olfactory system. This information is crucial for identifying semiochemicals such as pheromones and kairomones, which can be leveraged for the development of novel pest management strategies and other applications in drug and flavor/fragrance development.

(E)-3-Undecene is a volatile hydrocarbon that may play a role in insect chemical communication. These application notes provide a detailed protocol for conducting EAG studies to assess the olfactory responses of insects to this compound. The methodologies described herein are based on established EAG principles and can be adapted for various insect species.

Data Presentation: Hypothetical EAG Responses to this compound and Related Compounds

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from an EAG study investigating the effects of this compound on a model insect species, such as a species of stink bug (Hemiptera: Pentatomidae). This data is for illustrative purposes to demonstrate how results can be structured and interpreted.

Table 1: Dose-Dependent EAG Responses to this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
0.0010.150.03
0.010.420.08
0.10.980.15
11.550.21
101.600.25
100 (Control - Hexane)0.050.01

Table 2: Comparative EAG Responses to C11 Alkenes

CompoundMean EAG Response (mV) at 1 µg/µLStandard Deviation (mV)
This compound 1.55 0.21
(Z)-3-Undecene1.210.18
1-Undecene0.850.12
(E)-2-Undecenal2.100.30
Undecane0.300.05
Control (Hexane)0.050.01

Experimental Protocols

A detailed methodology for conducting EAG experiments with this compound is provided below. This protocol can be adapted based on the specific insect species and laboratory equipment.

I. Insect Preparation
  • Insect Rearing and Selection:

    • Insects should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity.

    • Select healthy, adult insects of a consistent age for the experiments. Both males and females should be tested, as olfactory responses can be sex-specific.

  • Antenna Excision and Mounting:

    • Immobilize the insect by chilling it on ice or using a gentle restraint.

    • Excise one antenna at the base using fine microscissors.

    • Immediately mount the excised antenna between two glass capillary electrodes filled with an appropriate electrolyte solution (e.g., saline solution).

    • The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is connected to the basal end. Ensure a good electrical connection.

II. Stimulus Preparation and Delivery
  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a high-purity solvent such as hexane.

    • Create a dilution series of the stock solution to test a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

    • A solvent-only control (hexane) must be included in each experiment.

  • Stimulus Delivery System:

    • A continuous stream of purified and humidified air is passed over the antennal preparation through a glass tube.

    • A defined volume (e.g., 10 µL) of the test solution is applied to a small piece of filter paper, which is then inserted into a Pasteur pipette.

    • The tip of the pipette is inserted into a hole in the main air stream tube.

    • A puff of purified air is delivered through the pipette, carrying the volatilized stimulus to the antenna. The duration of the puff should be standardized (e.g., 0.5 seconds).

III. EAG Recording and Data Analysis
  • EAG Recording:

    • The electrical signal from the antenna is amplified using a high-impedance preamplifier and then further amplified and filtered.

    • The amplified signal is digitized and recorded using appropriate software.

    • The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.

  • Data Analysis:

    • The response to the solvent control should be subtracted from the response to the test stimulus to correct for any mechanical or solvent-induced artifacts.

    • For dose-response studies, the mean EAG amplitudes at different concentrations are plotted to generate a dose-response curve.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significant differences between the responses to different stimuli or concentrations.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for olfaction.

EAG_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Insect Insect Selection (e.g., Stink Bug) Antenna Antenna Excision & Mounting Insect->Antenna Delivery Stimulus Delivery (Air Puff) Antenna->Delivery Stimulus Stimulus Preparation (this compound dilutions) Stimulus->Delivery Recording EAG Recording Delivery->Recording Data Data Acquisition & Processing Recording->Data Analysis Statistical Analysis & Visualization Data->Analysis

Caption: Experimental workflow for EAG studies.

Olfactory_Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Action Potential Generation Neuron->Signal Depolarization Brain Antennal Lobe (Brain) Signal->Brain Signal Transduction

Caption: Generalized olfactory signaling pathway in insects.

Application Notes and Protocols for Assessing the Cytotoxicity of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Undecene is an unsaturated hydrocarbon with potential applications in various industrial and chemical processes. As with any compound intended for use in products with potential human exposure, a thorough evaluation of its toxicological profile is essential. A critical component of this evaluation is the assessment of its cytotoxicity, the ability of a substance to cause damage to cells. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of this compound using standard in vitro assays. The following sections detail the principles of common cytotoxicity assays, step-by-step experimental procedures, and guidance on data interpretation. While specific cytotoxic data for this compound is not extensively available in public literature, the methodologies described herein provide a robust framework for its investigation.

Overview of Cytotoxicity Assays

A variety of assays are available to measure cytotoxicity, each targeting different cellular parameters. A multi-parametric approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of this compound. Key assays include:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[2][3] Increased LDH activity in the supernatant is an indicator of compromised cell membrane integrity and cytotoxicity.[2][3]

  • Apoptosis Assays: These assays determine if cell death is occurring through apoptosis, a programmed and controlled process. Common markers for apoptosis include the activation of caspases (key executioner enzymes) and the externalization of phosphatidylserine (PS) on the cell membrane.[4][5]

Experimental Protocols

The following are detailed protocols for the MTT, LDH, and a caspase-3/7 apoptosis assay, which can be adapted for testing the cytotoxicity of this compound.

MTT Assay Protocol for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert MTT into a colored formazan product.[1][6]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line (e.g., HepG2, A549, or a cell line relevant to the intended application)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)[1][7]

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or acidic isopropanol)[7]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Release Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells.[2][3]

Materials:

  • This compound stock solution

  • Selected cell line

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[2]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[2] Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]

  • Add Stop Solution: Add 50 µL of the Stop Solution to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[2]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

Caspase-3/7 Apoptosis Assay

This protocol utilizes a fluorogenic substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[4][9]

Materials:

  • This compound stock solution

  • Selected cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (containing a fluorogenic caspase-3/7 substrate)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a black-walled plate to minimize fluorescence bleed-through. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the prepared caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for green fluorescent probes).[9]

Data Analysis:

Express the results as the fold change in caspase-3/7 activity relative to the vehicle control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values of this compound on Various Cell Lines after 48h Treatment

Cell LineAssayIC₅₀ (µM)
HepG2MTT75.2 ± 5.1
A549MTT98.6 ± 7.3
MCF-7MTT83.4 ± 6.5

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of cell growth or viability.

Table 2: Hypothetical Percentage of LDH Release Induced by this compound in HepG2 Cells after 24h Treatment

Concentration (µM)% Cytotoxicity (LDH Release)
105.2 ± 1.1
5025.8 ± 3.4
10055.1 ± 4.9
20085.7 ± 6.2

Table 3: Hypothetical Fold Change in Caspase-3/7 Activity in HepG2 Cells after 12h Treatment with this compound

Concentration (µM)Fold Change in Caspase-3/7 Activity
251.8 ± 0.2
503.5 ± 0.4
1006.2 ± 0.7

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Caspase Activity) treatment->apoptosis_assay data_analysis Calculate % Viability, % Cytotoxicity, Fold Change mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway Hypothesized Apoptotic Pathway Induced by this compound cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase compound This compound bax Bax Activation compound->bax Induces cyto_c Cytochrome c Release bax->cyto_c Promotes apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 Activates parp PARP Cleavage casp37->parp Cleaves apoptosis Apoptosis parp->apoptosis Leads to

References

Application Notes & Protocols: Antimicrobial Activity Screening of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-3-Undecene is an unsaturated hydrocarbon whose antimicrobial properties are not extensively documented. However, structurally related compounds, such as undecanones and other long-chain hydrocarbons, have demonstrated notable antimicrobial, particularly antifungal, activity. For instance, undecan-2-one and undecan-3-one have shown high efficacy against Candida mycoderma and Aspergillus niger.[1] The structural similarity of this compound to these compounds provides a strong rationale for investigating its potential as a novel antimicrobial agent.

These application notes provide a comprehensive guide to screen the antimicrobial activity of this compound. The protocols detailed below are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and are adapted to address the lipophilic nature of the test compound.

Data Presentation

The following tables are templates for the systematic recording of quantitative data obtained from the antimicrobial screening of this compound. Consistent data logging is crucial for the comparison of results across different microbial strains and experimental repetitions.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrain IDType (Gram stain/Fungus)MIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 25923Gram-positive
Escherichia coliATCC 25922Gram-negative
Pseudomonas aeruginosaATCC 27853Gram-negative
Candida albicansATCC 90028Yeast
Aspergillus nigerATCC 16404Mold
(Add other strains)

Table 2: Zone of Inhibition for this compound using Agar Disk Diffusion Method

MicroorganismStrain IDType (Gram stain/Fungus)Disk Concentration (µ g/disk )Zone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureusATCC 25923Gram-positive
Escherichia coliATCC 25922Gram-negative
Pseudomonas aeruginosaATCC 27853Gram-negative
Candida albicansATCC 90028Yeast
(Add other strains)

S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established breakpoints which may not be available for novel compounds.

Experimental Protocols & Visualizations

Overall Experimental Workflow

The screening process begins with the preparation of the lipophilic test compound, followed by primary screening using broth microdilution to determine the Minimum Inhibitory Concentration (MIC). A secondary qualitative screening can be performed using the agar disk diffusion method. Finally, the Minimum Bactericidal or Fungicidal Concentration (MBC/MFC) is determined to assess whether the compound is static or cidal.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_primary Primary Screening (Quantitative) cluster_secondary Secondary Screening (Qualitative) cluster_analysis Data Analysis prep Prepare this compound Stock Solution (in DMSO) mic Broth Microdilution Assay (Determine MIC) prep->mic disk Agar Disk Diffusion (Measure Zone of Inhibition) prep->disk mbc Subculture for MBC/MFC (Determine Cidal Activity) mic->mbc From non-turbid wells analysis Record & Analyze Data (Tables 1 & 2) mbc->analysis disk->analysis

Caption: Overall workflow for antimicrobial screening of this compound.

Protocol 1: Preparation of this compound Stock Solution

This compound is a lipophilic compound with low water solubility. Therefore, a suitable organic solvent is required to prepare a stock solution for testing. Dimethyl sulfoxide (DMSO) is a common choice due to its miscibility with water and low toxicity to most microorganisms at low concentrations.[2]

Materials:

  • This compound (pure)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10,240 µg/mL). Ensure complete dissolution.

  • This stock solution will be used for serial dilutions in the subsequent assays.

  • Crucially, a solvent control (DMSO at the highest concentration used in the test) must be included in all experiments to ensure it does not inhibit microbial growth on its own.

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Microbial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL for bacteria)

  • Positive control (microorganism in broth)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with DMSO)

  • Multichannel pipette

Broth_Microdilution_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_results Results start Start: Standardized Microbial Inoculum add_broth Dispense 100 µL broth to all wells of a 96-well plate start->add_broth add_compound Add 100 µL of this compound stock (2x highest conc.) to first column add_broth->add_compound serial_dilute Perform 2-fold serial dilutions across the plate (e.g., Col 1 to 10) add_compound->serial_dilute add_inoculum Add standardized inoculum to test wells serial_dilute->add_inoculum setup_controls Setup Controls: - Positive (cells + broth) - Negative (broth only) - Solvent (cells + broth + DMSO) add_inoculum->setup_controls incubate Incubate plate at 37°C for 18-24 hours setup_controls->incubate read_mic Read MIC: Lowest concentration with no visible growth (turbidity) incubate->read_mic proceed_mbc Proceed to MBC/MFC Determination read_mic->proceed_mbc

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution (prepared at twice the highest desired final concentration) to the wells in the first column.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the positive growth control and solvent control, and the twelfth as the negative (sterility) control.

  • Prepare a microbial inoculum in broth and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension as per CLSI guidelines (typically 1:100) to achieve the final target inoculum concentration.

  • Inoculate all wells (except the negative control) with the final diluted microbial suspension.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound at which no growth is observed.

Protocol 3: Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to an antimicrobial agent.[1][5][6] It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • This compound stock solution

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only, e.g., DMSO)

Agar_Disk_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_incubation_results Incubation & Results start Start: Standardized Microbial Inoculum inoculate_plate Inoculate Mueller-Hinton Agar plate uniformly using a sterile swab start->inoculate_plate prepare_disks Impregnate sterile blank disks with This compound solution inoculate_plate->prepare_disks place_disks Place disks on agar surface, including positive and solvent controls prepare_disks->place_disks incubate Incubate plate at 37°C for 16-24 hours place_disks->incubate measure_zones Measure the diameter of the zone of inhibition in millimeters (mm) incubate->measure_zones

Caption: Workflow for the agar disk diffusion susceptibility test.

Procedure:

  • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar plate with a microbial suspension adjusted to 0.5 McFarland standard.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile blank paper disks with a known volume (e.g., 10 µL) of the this compound stock solution to achieve the desired concentration per disk.

  • Aseptically place the impregnated disks, along with a positive control antibiotic disk and a negative control disk (with DMSO only), onto the surface of the agar. Ensure disks are spaced adequately to prevent overlapping zones.[1]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.

Protocol 4: Determination of MBC/MFC

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[7][8] This test is a follow-up to the MIC determination.

Materials:

  • Results from the broth microdilution (MIC) assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipette

  • Cell spreader

Procedure:

  • Select the 96-well plate from the MIC assay.

  • Take a 10-20 µL aliquot from the wells corresponding to the MIC, and from the wells with higher concentrations of this compound that showed no visible growth.

  • Spot-plate or spread each aliquot onto a separate, clearly labeled agar plate.

  • Also, plate an aliquot from the positive growth control (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Conclusion

The protocols outlined provide a standardized framework for the comprehensive screening of this compound's antimicrobial activity. By systematically determining the MIC, MBC/MFC, and observing zones of inhibition, researchers can effectively evaluate its potential as a novel antimicrobial agent. Adherence to control experiments, particularly the solvent control, is critical for obtaining accurate and reliable data for this lipophilic compound. The provided data tables and workflow diagrams will aid in the organized execution and documentation of these screening efforts.

References

The Role of (E)-3-Undecene in Insect Communication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(E)-3-Undecene, a volatile unsaturated hydrocarbon, has been identified as a component in the pheromone blends of certain insect species, where it plays a role in chemical communication. While not as commonly reported as other semiochemicals, its presence can be crucial for eliciting specific behavioral responses. These application notes provide an overview of the current understanding of this compound in insect pheromone blends, alongside detailed protocols for its analysis and the study of its behavioral effects.

Introduction to this compound in Insect Pheromones

This compound is a straight-chain alkene that has been identified as a minor but significant component in the complex pheromone cocktails of several insect species. Its role can vary from being a weak attractant on its own to acting as a synergist that enhances the activity of major pheromone components. The subtle yet important contribution of such minor components is a recurring theme in chemical ecology, highlighting the specificity and fine-tuning of insect communication systems.

Quantitative Analysis of this compound in Pheromone Blends

Accurate quantification of this compound and other volatile compounds in an insect's pheromone blend is essential for understanding their relative importance and for the development of effective synthetic lures for pest management. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed for this purpose.

Table 1: Hypothetical Pheromone Blend Composition of a Stink Bug Species

CompoundRetention Time (min)Relative Amount (%)
(E)-2-Decenal12.545
(E)-2-Octenal10.230
Tridecane15.815
This compound 13.1 5
Nonanal9.53
Other-2

Experimental Protocols

Protocol 1: Collection of Insect Volatiles for Pheromone Analysis

This protocol describes a non-lethal method for collecting airborne pheromones released by live insects.

Materials:

  • Glass aeration chamber

  • Charcoal-filtered, humidified air source

  • Volatile collection trap (e.g., glass tube with a sorbent like Porapak Q or Tenax TA)

  • Vacuum pump

  • Flowmeter

  • Connecting tubing (e.g., Teflon)

Procedure:

  • Place the insects (e.g., 10-20 adult males) into the glass aeration chamber.

  • Connect the chamber to the charcoal-filtered air source at the inlet.

  • Connect the outlet of the chamber to the volatile collection trap.

  • Connect the other end of the trap to the vacuum pump.

  • Draw air through the chamber at a controlled flow rate (e.g., 1 L/min) for a specified collection period (e.g., 24 hours).

  • After collection, disconnect the trap and elute the trapped volatiles with a high-purity solvent (e.g., hexane or dichloromethane).

  • Concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

G cluster_0 Pheromone Collection Workflow Air_Source Charcoal-Filtered Air Aeration_Chamber Aeration Chamber with Insects Air_Source->Aeration_Chamber Humidified Airflow Volatile_Trap Volatile Collection Trap Aeration_Chamber->Volatile_Trap Vacuum_Pump Vacuum Pump Volatile_Trap->Vacuum_Pump Elution Solvent Elution Volatile_Trap->Elution Concentration Sample Concentration Elution->Concentration GC_MS GC-MS Analysis Concentration->GC_MS

Workflow for insect volatile collection and analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of this compound and other pheromone components.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-450

Data Analysis:

  • Identify peaks by comparing their mass spectra with libraries (e.g., NIST, Wiley).

  • Confirm the identity of this compound by comparing its retention time and mass spectrum with an authentic synthetic standard.

  • Quantify the relative amounts of each component by integrating the peak areas.

Behavioral Assays

To determine the behavioral role of this compound, olfactometer and field trapping experiments are conducted.

Protocol 3: Y-Tube Olfactometer Bioassay

This laboratory-based assay assesses the preference of an insect for different odor sources.

Materials:

  • Glass Y-tube olfactometer

  • Charcoal-filtered, humidified air source

  • Flowmeters

  • Odor sources (e.g., filter paper treated with synthetic compounds)

Procedure:

  • Set up the Y-tube olfactometer with a continuous airflow (e.g., 0.5 L/min) through each arm.

  • In one arm, place a filter paper treated with a hexane solution of synthetic this compound.

  • In the other arm, place a filter paper treated with hexane only (control).

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's choice (which arm it enters and spends a significant amount of time in) for a set period (e.g., 5 minutes).

  • Repeat the experiment with multiple insects, alternating the position of the treatment and control arms to avoid positional bias.

  • Analyze the results using a chi-square test to determine if there is a significant preference for the this compound-treated arm.

G cluster_1 Y-Tube Olfactometer Logic Insect_Start Insect Introduction Decision_Point Choice Point Insect_Start->Decision_Point Arm_A Arm A (Treatment) Decision_Point->Arm_A Arm_B Arm B (Control) Decision_Point->Arm_B No_Choice No Choice Decision_Point->No_Choice Response_A Attraction/No Aversion Arm_A->Response_A Response_B No Attraction/Aversion Arm_B->Response_B

Decision pathway in a Y-tube olfactometer assay.
Protocol 4: Field Trapping Experiment

This protocol is used to evaluate the attractiveness of synthetic pheromone blends under natural conditions.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures (e.g., rubber septa, polyethylene vials) impregnated with synthetic pheromone components

  • Randomized block experimental design

Procedure:

  • Prepare lures by loading them with:

    • a) Synthetic this compound alone.

    • b) The major pheromone component(s) without this compound.

    • c) A blend of the major component(s) and this compound.

    • d) A solvent-only control.

  • Deploy the traps in the field in a randomized block design, with each block containing one of each treatment. Ensure sufficient distance between traps to avoid interference.

  • Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean trap catches among the different treatments.

Table 2: Hypothetical Field Trapping Results

TreatmentMean No. of Insects Captured (± SE)
Control (Solvent only)1.2 ± 0.5 a
This compound alone3.5 ± 1.1 a
Major Pheromone Components25.8 ± 4.2 b
Major Components + this compound45.3 ± 6.7 c
Means followed by the same letter are not significantly different (P > 0.05).

Signaling Pathway and Perception

The perception of this compound and other pheromone components begins with their detection by specialized olfactory sensory neurons housed in sensilla on the insect's antennae. The binding of these molecules to odorant receptors triggers a signal transduction cascade that ultimately leads to a behavioral response.

G Pheromone This compound Pheromone Molecule OBP Odorant Binding Protein Transports pheromone Pheromone->OBP Binding OR Odorant Receptor Located on neuron membrane OBP->OR Delivery Neuron Olfactory Sensory Neuron Generates action potential OR->Neuron Activation Brain Antennal Lobe of Brain Signal processing Neuron->Brain Signal Transmission Behavior Behavioral Response e.g., Mating, Aggregation Brain->Behavior Initiation

Simplified pathway of pheromone perception.

Conclusion

The study of this compound in insect pheromone blends underscores the complexity of chemical communication in the natural world. While often present in small quantities, its role can be critical for the full efficacy of a pheromone signal. The detailed protocols provided here offer a framework for researchers to investigate the presence and function of this compound and other minor pheromone components, contributing to a deeper understanding of insect behavior and the development of more effective and environmentally friendly pest management strategies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-Undecene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to improve the yield and stereoselectivity of (E)-3-undecene in the Wittig reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using non-stabilized ylides, which typically favor the (Z)-isomer.

Question: My Wittig reaction is producing primarily the (Z)-3-undecene isomer. How can I increase the yield of the (E)-isomer?

Answer:

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide. Non-stabilized ylides, such as the one required for the synthesis of 3-undecene (e.g., from octyltriphenylphosphonium bromide and propanal), predominantly yield the (Z)-alkene under standard conditions. To favor the formation of the (E)-alkene, a modification of the reaction protocol is necessary. The two most common and effective strategies are the Schlosser modification of the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Schlosser modification is specifically designed to convert the initially formed Z-selective intermediate into the E-selective one. This is achieved by adding a second equivalent of a strong base at a very low temperature to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo form, which then yields the (E)-alkene upon protonation and warming.[1][2]

The Horner-Wadsworth-Emmons (HWE) reaction is an alternative olefination method that employs phosphonate carbanions instead of phosphonium ylides. These reagents are generally more nucleophilic and less basic than their phosphonium counterparts and reliably produce (E)-alkenes with high stereoselectivity.[3] The resulting phosphate byproduct is also water-soluble, which simplifies purification.[4]

Question: I am attempting the Schlosser modification, but my yields are low and the E/Z ratio is not improving significantly. What are the critical parameters to control?

Answer:

Low yields and poor E/Z ratios in a Schlosser modification often stem from improper control of reaction conditions. Here are the critical parameters to monitor:

  • Temperature: It is crucial to maintain a very low temperature (typically -78 °C) during the addition of the aldehyde and the second equivalent of the strong base (e.g., n-butyllithium or phenyllithium).[1] Premature warming can lead to the decomposition of the intermediates and a loss of stereoselectivity.

  • Base Addition: The addition of the second equivalent of the strong base must be done carefully to ensure complete deprotonation of the betaine intermediate. Incomplete deprotonation will result in a mixture of (E)- and (Z)-alkenes.

  • Protonation Step: The choice of the proton source and the temperature at which it is added can also influence the final E/Z ratio. A sterically hindered proton donor is sometimes used to selectively protonate the intermediate leading to the trans-lithiobetaine.[5]

  • Reagent Purity: The purity of the phosphonium salt, the aldehyde, and the solvents is critical. Impurities can interfere with the reaction and lead to side products.

Question: What are the common side products in a Wittig reaction, and how can I remove them from my this compound product?

Answer:

The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). This compound can be difficult to separate from the desired alkene due to its similar polarity. Additionally, you will likely have the (Z)-3-undecene isomer to separate from your desired (E)-product.

Here are some common purification strategies:

  • Crystallization: If your this compound product is a solid, recrystallization can be an effective method for removing TPPO, which may remain in the mother liquor.

  • Chromatography: Column chromatography on silica gel is a very common method for separating the alkene isomers and removing TPPO. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, is typically used.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent like pentane or hexane, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: Why do non-stabilized ylides typically yield (Z)-alkenes in the standard Wittig reaction?

A1: The reaction of non-stabilized ylides with aldehydes is under kinetic control. The transition state leading to the cis-oxaphosphetane intermediate is sterically favored and forms faster, which then decomposes to the (Z)-alkene.[1]

Q2: What is a "stabilized ylide" and would it be suitable for synthesizing this compound?

A2: A stabilized ylide contains an electron-withdrawing group (e.g., an ester or ketone) on the carbon atom bearing the negative charge. These ylides are more stable and their reactions are thermodynamically controlled, leading to the more stable (E)-alkene.[6] However, to synthesize this compound using a stabilized ylide, the required starting materials would be more complex and may not be as readily available as those for the non-stabilized ylide route.

Q3: Can I use a different base for the Schlosser modification?

A3: The Schlosser modification specifically requires a strong lithium-containing base, such as n-butyllithium or phenyllithium, to form the intermediate lithiobetaines which are key to achieving high E-selectivity.[1][5]

Q4: Are there any alternatives to the Schlosser modification and the HWE reaction for synthesizing (E)-alkenes?

A4: Yes, other methods like the Julia-Kocienski olefination also provide excellent selectivity for (E)-alkenes. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for achieving high (E)-selectivity in Wittig-type reactions.

Table 1: Comparison of Methods for (E)-Alkene Synthesis

MethodYlide/Reagent TypeKey ConditionsTypical E/Z Ratio
Standard WittigNon-stabilized YlideStandard conditionsFavors (Z)-alkene
Schlosser ModificationNon-stabilized YlideLow temp. (-78 °C), 2nd eq. of strong Li-base, protonationHigh (E)-selectivity
Horner-Wadsworth-EmmonsStabilized PhosphonateNaH, THF/DMEHigh (E)-selectivity

Experimental Protocols

Protocol 1: Synthesis of this compound via Schlosser Modification of the Wittig Reaction

This protocol is a representative procedure for the synthesis of an (E)-alkene from a non-stabilized ylide.

1. Preparation of the Ylide:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend octyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise via syringe.

  • Stir the resulting orange-red solution at 0 °C for 30 minutes.

2. Reaction with Aldehyde and Isomerization:

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add propanal (1.0 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a second equivalent of n-butyllithium (1.0 mmol) dropwise, ensuring the temperature remains at -78 °C.[1]

  • Continue stirring at -78 °C for an additional hour.

  • Add a proton source, such as methanol (2 mL), pre-cooled to -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate this compound from the (Z)-isomer and triphenylphosphine oxide.

Protocol 2: Synthesis of an (E)-Alkene via the Horner-Wadsworth-Emmons (HWE) Reaction

This is a general protocol for the HWE reaction, which can be adapted for the synthesis of this compound. For this compound, the phosphonate would be diethyl (1-octyl)phosphonate and the aldehyde would be propanal.

1. Preparation of the Phosphonate Carbanion:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) and decant the hexane.

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C.

  • Slowly add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate for an α,β-unsaturated ester, 1.0 mmol) in THF (5 mL) dropwise.[7]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

2. Reaction with Aldehyde:

  • Cool the solution of the phosphonate carbanion to 0 °C.

  • Add a solution of the aldehyde (1.0 mmol) in THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt R-CH2-PPh3+ X- Ylide R-CH=PPh3 Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'-CHO Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' Oxaphosphetane->Alkene Decomposition TPPO Ph3P=O Oxaphosphetane->TPPO

Caption: General workflow of the Wittig reaction.

Schlosser_Modification Start Ylide + Aldehyde Betaine Erythro Betaine (Z-precursor) Start->Betaine Initial Reaction Deprotonation Add 2nd eq. n-BuLi @ -78°C Betaine->Deprotonation Oxido_Ylide β-Oxido Ylide Deprotonation->Oxido_Ylide Protonation Add Proton Source (e.g., MeOH) Oxido_Ylide->Protonation Equilibration Threo_Betaine Threo Betaine (E-precursor) Protonation->Threo_Betaine E_Alkene (E)-Alkene Threo_Betaine->E_Alkene Warm to RT & Decompose

Caption: Key steps of the Schlosser modification for (E)-alkene synthesis.

Troubleshooting_Flowchart Start Low Yield of this compound Check_Method Which method was used? Start->Check_Method Schlosser_Issues Check Schlosser Parameters Check_Method->Schlosser_Issues Schlosser HWE_Issues Check HWE Parameters Check_Method->HWE_Issues HWE Check_Temp Was temperature maintained at -78°C? Schlosser_Issues->Check_Temp Check_Base_HWE Was a strong, non-nucleophilic base used (e.g., NaH)? HWE_Issues->Check_Base_HWE Temp_OK Check base addition Check_Temp->Temp_OK Yes Temp_Not_OK Optimize cooling protocol Check_Temp->Temp_Not_OK No Check_Purity Are reagents and solvents pure and dry? Temp_OK->Check_Purity Base_OK_HWE Check reagent purity Check_Base_HWE->Base_OK_HWE Yes Base_Not_OK_HWE Use appropriate base Check_Base_HWE->Base_Not_OK_HWE No Base_OK_HWE->Check_Purity Purity_OK Consider purification issues Check_Purity->Purity_OK Yes Purity_Not_OK Purify/dry all reagents and solvents Check_Purity->Purity_Not_OK No

Caption: Troubleshooting logic for low this compound yield.

References

Minimizing (Z)-isomer formation in alkene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of undesired (Z)-isomers in alkene synthesis.

Troubleshooting Guides

Issue: My Wittig reaction is producing predominantly the (Z)-isomer, but I need the (E)-isomer.

Possible Causes and Solutions:

  • Ylide Type: Unstabilized phosphorus ylides (e.g., those with alkyl substituents) kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene.[1][2][3]

    • Solution 1: Use a Stabilized Ylide. If your synthesis allows, switch to a stabilized ylide containing an electron-withdrawing group (e.g., ester, ketone). These ylides react reversibly to form the more thermodynamically stable trans-oxaphosphetane, which preferentially yields the (E)-alkene.[1][3][4][5]

    • Solution 2: Employ the Schlosser Modification. This method is specifically designed to convert the initially formed syn-betaine (leading to the Z-isomer) to the more stable anti-betaine, which then eliminates to the (E)-alkene.[1][2][6][7] This is particularly useful when you must use an unstabilized ylide.

  • Reaction Conditions: Standard Wittig conditions with unstabilized ylides naturally favor the (Z)-product.

    • Solution: Detailed Schlosser Modification Protocol.

      • Perform the initial Wittig reaction at low temperatures (e.g., -78 °C) to form the syn-betaine.

      • Add a strong base, such as phenyllithium, to deprotonate the betaine, forming a β-oxido ylide.[1][6]

      • Protonate the β-oxido ylide with a proton source (e.g., adding t-butanol and then warming). This preferentially forms the anti-betaine.

      • Add a strong base like potassium tert-butoxide to induce elimination to the (E)-alkene.[6]

Issue: My Horner-Wadsworth-Emmons (HWE) reaction is giving a mixture of (E) and (Z)-isomers with low selectivity.

Possible Causes and Solutions:

  • Reaction Conditions Not Optimized for Equilibration: The high (E)-selectivity of the HWE reaction relies on the reversibility of the initial addition step, allowing the reaction to proceed through the most stable anti-intermediate.[8]

    • Solution 1: Adjust the Cation. The choice of the counterion can influence selectivity. Lithium salts are known to promote higher (E)-selectivity compared to potassium or sodium salts because they enhance the reversibility of the addition step.[8]

    • Solution 2: Increase Reaction Temperature. Running the reaction at a higher temperature (e.g., room temperature instead of -78 °C) can favor thermodynamic equilibrium, leading to a higher proportion of the (E)-isomer.[8]

    • Solution 3: Use Bulky Substituents. Increasing the steric bulk of the phosphonate or the aldehyde can enhance (E)-selectivity.[8]

Frequently Asked Questions (FAQs)

Q1: How can I reliably synthesize a (Z)-alkene instead of an (E)-alkene?

For high (Z)-selectivity, especially in cases where the standard HWE reaction would give the (E)-isomer, the Still-Gennari olefination is the method of choice.[9][10][11] This modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in the presence of a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6).[8][10] These conditions favor the kinetic formation of the syn-oxaphosphetane intermediate, which rapidly and irreversibly eliminates to form the (Z)-alkene.[12]

Q2: I am performing a Julia olefination. What is the expected stereochemical outcome?

The modern variations of the Julia olefination are known for their excellent (E)-selectivity.

  • The Julia-Kocienski olefination , which uses reagents like 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is highly (E)-selective.[13][14] This is due to a kinetically controlled addition that forms an anti-β-alkoxysulfone, which then stereospecifically decomposes to the (E)-alkene.[13]

  • The original Julia-Lythgoe olefination also typically provides high (E)-selectivity, which is a result of the radical mechanisms operating in the final reductive elimination step.[15]

Q3: My reaction has produced an inseparable E/Z mixture. Is it possible to isomerize the (Z)-alkene to the more stable (E)-alkene?

Yes, several methods can be used to isomerize an E/Z mixture to favor the thermodynamically more stable (E)-isomer. These methods often involve radical or catalytic pathways.

  • Iodine Catalysis: A small amount of iodine with light can facilitate isomerization.

  • Thiol Catalysis: Treatment with a thiol like thiophenol can promote equilibration.

  • Transition Metal Catalysis: Catalysts such as those based on rhodium can be effective for isomerizing double bonds to the more stable trans-configuration.[16]

Data Presentation

Table 1: Comparison of Stereoselectivity in Different Olefination Reactions

ReactionYlide/Reagent TypeTypical Major IsomerConditions Favoring (E)-IsomerConditions Favoring (Z)-Isomer
Wittig Reaction Unstabilized (e.g., R=alkyl)(Z)Schlosser modification[1][2]Salt-free, non-polar solvents[17]
Stabilized (e.g., R=CO₂R')(E)Standard conditions[3]Generally disfavored
Horner-Wadsworth-Emmons Standard (e.g., phosphonate)(E)Li⁺ salts, higher temp.[8]Still-Gennari modification[8]
Julia-Kocienski Olefination PT-Sulfones(E)Standard conditions[13]Difficult to achieve

Experimental Protocols

Protocol 1: Schlosser Modification for (E)-Alkene Synthesis from an Unstabilized Ylide

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide in dry THF at 0 °C. Add a strong base like n-butyllithium dropwise until the orange color of the ylide persists.

  • Initial Reaction: Cool the ylide solution to -78 °C. Add the aldehyde dropwise and stir for 1 hour to form the betaine intermediate.

  • Deprotonation: Add a second equivalent of strong base (e.g., phenyllithium) at -78 °C and stir for 30 minutes. This forms the β-oxido ylide.

  • Protonation and Elimination: Add a slight excess of t-butanol and allow the mixture to warm to room temperature. Then, add potassium t-butoxide and stir for 2 hours to induce elimination.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Protocol 2: Still-Gennari Olefination for (Z)-Alkene Synthesis

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in dry THF.

  • Deprotonation: Cool the solution to -78 °C. Add a solution of KHMDS in THF dropwise and stir for 30 minutes.

  • Aldehyde Addition: Add the aldehyde dropwise to the cooled solution. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Purify by column chromatography.

Visualizations

Wittig_Stereoselectivity cluster_unstabilized Unstabilized Ylide (R=Alkyl) cluster_stabilized Stabilized Ylide (R=EWG) A Aldehyde + Ylide B Kinetic Control (Irreversible) A->B Fast Addition C cis-Oxaphosphetane (Less Stable) B->C D (Z)-Alkene C->D Syn-Elimination E Aldehyde + Ylide F Thermodynamic Control (Reversible) E->F Slow, Reversible Addition G trans-Oxaphosphetane (More Stable) F->G H (E)-Alkene G->H Syn-Elimination

Caption: Control of stereoselectivity in the Wittig reaction.

HWE_Stereoselectivity cluster_hwe Standard HWE Reaction cluster_sg Still-Gennari Modification HWE_Start Aldehyde + Phosphonate Anion HWE_Intermediates Reversible Addition (Equilibration) HWE_Start->HWE_Intermediates HWE_Anti anti-Intermediate (Thermodynamically Favored) HWE_Intermediates->HWE_Anti HWE_E (E)-Alkene HWE_Anti->HWE_E SG_Start Aldehyde + Trifluoroethylphosphonate Anion + KHMDS/18-c-6 SG_Intermediates Irreversible Addition (Kinetic Control) SG_Start->SG_Intermediates SG_Syn syn-Intermediate (Kinetically Favored) SG_Intermediates->SG_Syn SG_Z (Z)-Alkene SG_Syn->SG_Z

Caption: Comparison of Standard HWE and Still-Gennari pathways.

Troubleshooting_Flowchart decision decision solution solution start Undesired (Z)-Isomer Obtained q1 Which reaction was used? start->q1 wittig Was the ylide unstabilized? q1->wittig Wittig hwe Optimize for (E)-selectivity: - Use Li+ salts - Increase temperature q1->hwe HWE wittig_yes Use Schlosser Modification or switch to Stabilized Ylide wittig->wittig_yes Yes wittig_no Re-evaluate ylide stability. Consider HWE for (E)-selectivity. wittig->wittig_no No

Caption: Troubleshooting flowchart for undesired (Z)-isomer formation.

References

Troubleshooting low conversion in cross-metathesis of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cross-metathesis of (E)-3-Undecene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Conversion

This guide addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve low conversion in your cross-metathesis reaction.

Question: My reaction shows low or no conversion. What are the primary factors I should investigate?

Answer: Low conversion in cross-metathesis is a common issue that can often be resolved by systematically evaluating several key areas of your experimental setup.

Initial Checks:

  • Catalyst Activity: Ensure your catalyst has not degraded. Ruthenium-based catalysts, while more robust than older systems, can be sensitive to air, moisture, and impurities over time, especially in solution.[1][2] It is recommended to use a fresh batch of catalyst or test the activity of your current batch on a reliable control reaction.

  • Inert Atmosphere: Olefin metathesis catalysts are vulnerable to oxygen in solution.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

  • Solvent and Reagent Purity: Impurities in solvents or reagents are a frequent cause of catalyst deactivation and low conversion.[2][3]

    • Solvents: Use freshly purified, deoxygenated solvents.[1] Some solvents, like DCM, can contain stabilizers (e.g., amylene) or traces of acid which can inhibit the catalyst.[4]

    • Substrates: Ensure the this compound and the cross-partner are of high purity. Functional groups that can act as Lewis bases (e.g., unprotected amines, some amides) can coordinate to the metal center and poison the catalyst.[2][5][6]

Question: I'm observing a significant amount of homodimerization of my starting materials instead of the desired cross-metathesis product. How can I improve selectivity?

Answer: The formation of homodimers is a competing reaction pathway in cross-metathesis.[7] Selectivity can be manipulated by adjusting the reaction conditions and the choice of cross-partner.

Strategies to Favor Cross-Metathesis:

  • Olefin Reactivity: Cross-metathesis is most selective when the two olefin partners have different reactivities.[7][8] If both partners are highly reactive (Type I olefins), a statistical mixture of products is often obtained.[9] To favor the cross-product, try using one olefin in excess, typically the more readily available or less valuable one.[9]

  • Concentration: Cross-metathesis reactions generally require more concentrated solutions compared to ring-closing metathesis.[10] However, very high concentrations might favor the homodimerization of more reactive olefins.

  • Catalyst Choice: Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more active and can be more effective for cross-metathesis of internal olefins.[2][11] For sterically hindered substrates, specialized catalysts may be required.[1][10]

Question: My reaction starts, but conversion stalls after a few hours. What could be causing premature catalyst decomposition?

Answer: Stalling of the reaction suggests that the catalyst is deactivating over the course of the experiment.

Potential Causes for Catalyst Deactivation:

  • Trace Impurities: As mentioned, impurities in the solvent or substrates can slowly poison the catalyst.[2] Even minor contaminants can lead to significant catalyst death over time.

  • Product Inhibition/Decomposition: In some cases, the desired product or a byproduct can interact with the catalyst and inhibit its activity.

  • Ethylene Generation: If one of the cross-partners is a terminal olefin, the reaction will generate ethylene gas. While this drives the reaction forward, ethylene can also participate in non-productive pathways.[12][13] Bubbling an inert gas through the reaction mixture can help remove ethylene and improve catalyst lifetime.[1]

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition pathways.[8][14] It's crucial to find an optimal temperature that balances reactivity and stability. Umicore catalysts, for example, typically initiate at temperatures between room temperature and 40°C.[10]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally recommended for the cross-metathesis of an internal olefin like this compound?

For general-purpose cross-metathesis, second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are highly recommended due to their high activity and functional group tolerance.[2][14] Hoveyda-type catalysts are particularly noted for their stability and ease of handling.[1] If the substrate is sterically demanding, catalysts with smaller N-heterocyclic carbene (NHC) ligands might offer improved performance.[9][10]

Q2: What is a typical catalyst loading for this type of reaction?

Catalyst loadings for cross-metathesis are typically in the range of 1-5 mol%.[6] However, for less challenging reactions, loadings can be as low as 0.2-0.5 mol%.[15] It is important to note that simply increasing the catalyst loading does not always improve conversion and can sometimes lead to unwanted side reactions.[1] Optimization is key.

Q3: What are the preferred solvents for cross-metathesis?

The most commonly used solvents are chlorinated solvents (e.g., dichloromethane, DCE) and aromatic hydrocarbons (e.g., toluene, benzene).[10] Non-polar, hydrocarbon-based solvents and peroxide-resistant ethers are also suitable.[10] The solvent should be chosen based on substrate solubility and its ability to be rigorously dried and deoxygenated.

Q4: How critical is it to degas the solvent and maintain an inert atmosphere?

It is absolutely critical. While solid ruthenium catalysts are often stable in air for weighing, they are susceptible to oxygen when in solution.[1] Failure to exclude oxygen is a common reason for failed or low-yielding reactions. Proper degassing of the solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintaining a positive pressure of argon or nitrogen throughout the experiment are essential for optimal results.[1]

Q5: What is the effect of temperature on the cross-metathesis of internal olefins?

Temperature is a critical parameter. Increasing the temperature can improve both the reaction rate and final conversion.[8][14] For example, in one study, increasing the temperature from room temperature to 40°C and then to 60-80°C resulted in improved conversion and selectivity.[14] However, excessively high temperatures can lead to faster catalyst decomposition. The optimal temperature must be determined empirically for each specific reaction.

Quantitative Data Summary

Table 1: Effect of Temperature on Cross-Metathesis of Methyl Oleate with 2-methyl-2-butene. [14] (Note: This serves as a model for an internal olefin. Toluene was used as the solvent for 5 hours with a Hoveyda-Grubbs catalyst.)

EntryTemperature (°C)Conversion of Methyl Oleate (%)Selectivity towards Cross-Product (%)
1Room TempLow (data not specified)Moderate (data not specified)
240Improved ConversionImproved Selectivity
360Almost Full ConversionGood Selectivity
480Almost Full ConversionGood Selectivity

Table 2: Effect of Catalyst Loading on Cross-Metathesis of Methyl Oleate with Methyl Vinyl Ketone. [15] (Note: Diethyl ether was used as the solvent with 3 mol% CuI co-catalyst.)

EntryCatalyst Loading (mol%)Conversion (%)
10.5High (data not specified)
20.225

Key Experimental Protocols

General Protocol for Cross-Metathesis of this compound

This protocol is a general guideline and may require optimization for your specific cross-partner and desired product.

  • Preparation of Glassware: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).

  • Solvent Preparation: Use a dry, deoxygenated solvent. To deoxygenate, sparge the solvent with argon or nitrogen for at least 30 minutes or use several freeze-pump-thaw cycles.

  • Reaction Setup:

    • In a dry Schlenk flask or similar reaction vessel equipped with a magnetic stir bar, add the this compound and its cross-metathesis partner under a positive pressure of inert gas.

    • Add the deoxygenated solvent via cannula or a gas-tight syringe.

    • Stir the mixture to ensure homogeneity.

  • Catalyst Addition:

    • The catalyst can be weighed in the air, but this should be done quickly.[1]

    • Add the solid catalyst to the reaction vessel in one portion under a strong positive flow of inert gas to prevent air ingress.

    • Alternatively, a stock solution of the catalyst in the reaction solvent can be prepared in a glovebox and added via syringe.

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature (e.g., 40-80°C).[14]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, TLC, or NMR.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the catalyst, ethyl vinyl ether is often added and the mixture is stirred for 30 minutes.

    • The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion Workflow start Low Conversion Observed check_purity Check Substrate & Solvent Purity (GC/NMR, Fresh Solvent) start->check_purity check_inert Verify Inert Atmosphere (Degas Solvent, Purge System) start->check_inert check_catalyst Assess Catalyst Activity (Use Fresh Catalyst) start->check_catalyst optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions check_inert->optimize_conditions check_catalyst->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp If slow change_catalyst Change Catalyst Type (e.g., Grubbs II -> Hoveyda-Grubbs II) optimize_conditions->change_catalyst If no reaction adjust_loading Adjust Catalyst Loading optimize_conditions->adjust_loading If stalling success Conversion Improved increase_temp->success change_catalyst->success adjust_loading->success

Caption: A workflow for troubleshooting low conversion.

Metathesis_Pathways Competing Reaction Pathways cluster_0 Desired Pathway cluster_1 Side Reactions substrates {Olefin A (R1-CH=CH-R2) | Olefin B (R3-CH=CH-R4)} catalyst [Ru]=CH2 substrates->catalyst cross_product Cross-Metathesis Product (R1-CH=CH-R3) catalyst->cross_product Cross-Metathesis homo_A Homodimer A (R1-CH=CH-R1) catalyst->homo_A Homodimerization homo_B Homodimer B (R3-CH=CH-R3) catalyst->homo_B Homodimerization

Caption: Competition between cross-metathesis and homodimerization.

Catalytic_Cycle Simplified Olefin Metathesis Cycle catalyst [Ru]=CHR¹ metallocyclobutane1 Metallocyclobutane Intermediate catalyst->metallocyclobutane1 + R²CH=CHR³ olefin1 R²CH=CHR³ olefin1->metallocyclobutane1 catalyst_new [Ru]=CHR² metallocyclobutane1->catalyst_new [2+2] Cycloreversion product1 R¹CH=CHR³ metallocyclobutane1->product1 catalyst_new->catalyst + R¹CH=CHR¹ (olefin exchange)

Caption: A simplified catalytic cycle for olefin metathesis.

References

Technical Support Center: Catalyst Deactivation in (E)-3-Undecene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (E)-3-Undecene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this crucial olefin metathesis reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound via cross-metathesis?

A1: The synthesis of this compound is typically achieved through the cross-metathesis of 1-butene and 1-octene. Ruthenium-based catalysts are widely employed for this transformation due to their functional group tolerance and ease of handling.[1] The most common catalysts include Grubbs' first and second-generation catalysts, as well as Hoveyda-Grubbs' second-generation catalyst.

Q2: My cross-metathesis reaction is sluggish or stalls before completion. What are the likely causes related to the catalyst?

A2: A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. Several factors can contribute to this:

  • Impurity Poisoning: The catalyst may be deactivated by impurities in the reagents or solvent. Common poisons include oxygen, water, amines, and sulfur compounds.

  • Thermal Decomposition: Operating at excessively high temperatures can lead to the thermal degradation of the catalyst.

  • Substrate/Product Inhibition: In some cases, the substrate or product can coordinate too strongly to the metal center, inhibiting the catalytic cycle.

  • Formation of Inactive Ruthenium Species: The catalyst can decompose into various inactive ruthenium species, such as ruthenium hydrides, which can also promote unwanted side reactions like isomerization.[2]

Q3: I am observing significant amounts of homodimerization products (e.g., 2-butene, 7-tetradecene) in my reaction mixture. Is this related to catalyst deactivation?

A3: While homodimerization is a competing reaction inherent to cross-metathesis, its prevalence can be exacerbated by factors that also influence catalyst activity.[2] If the desired cross-metathesis is slow due to partial catalyst deactivation, the relative rate of homodimerization of the more reactive olefin may increase. The choice of catalyst and reaction conditions is crucial in minimizing homodimerization.[3]

Q4: My product analysis shows isomers of this compound and other olefins. What is causing this?

A4: The formation of isomers is a strong indication that your catalyst is decomposing to form ruthenium hydride species.[1][2][4] These species are not active for metathesis but are effective catalysts for the isomerization of double bonds in both the reactants and the product.[1][4]

Q5: Can I regenerate a deactivated Grubbs-type catalyst?

A5: Regeneration of Grubbs-type catalysts is challenging and often not practical in a standard laboratory setting. While some specific methods for the reactivation of certain decomposed ruthenium-based catalysts have been reported, they are often catalyst-specific and may not be efficient.[5] Prevention of deactivation is generally a more effective strategy.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low or no conversion Catalyst deactivation by impurities.- Ensure all glassware is rigorously dried. - Use freshly distilled and degassed solvents. - Purify reagents to remove potential catalyst poisons.
Inactive catalyst batch.- Test the catalyst on a reliable, fast model reaction (e.g., ring-closing metathesis of diethyl diallylmalonate).
Reaction starts but then stops Catalyst decomposition over time.- Lower the reaction temperature. - Add the catalyst in portions over the course of the reaction.
Formation of isomerized byproducts Decomposition to Ru-H species.[2]- Use a more stable catalyst, such as a third-generation Grubbs catalyst. - Add a mild acid (e.g., acetic acid) to the reaction mixture to quench the hydride species.[6]
High levels of homodimerization Sub-optimal reaction conditions or catalyst choice.- Use an excess of one of the olefin partners (typically the less expensive one). - Screen different catalysts; some may favor cross-metathesis over homodimerization for your specific substrates.

Experimental Protocols

Protocol for Solvent and Reagent Purification

Objective: To minimize catalyst poisons.

Materials:

  • Selected solvent (e.g., Dichloromethane, Toluene)

  • Drying agent (e.g., Calcium hydride for DCM, Sodium/benzophenone for Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Distillation apparatus

Procedure:

  • Set up a distillation apparatus under an inert atmosphere.

  • Add the solvent to the distillation flask containing the appropriate drying agent.

  • Reflux the solvent under an inert atmosphere for at least one hour.

  • Distill the solvent directly into a storage flask containing molecular sieves.

  • Store the purified solvent under an inert atmosphere.

  • Liquid reagents should be similarly dried and distilled. Solid reagents should be dried under vacuum.

Protocol for Monitoring Catalyst Deactivation by ¹H NMR

Objective: To observe the disappearance of the catalyst's alkylidene signal as an indicator of decomposition.

Materials:

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • Deuterated solvent (e.g., CD₂Cl₂)

  • Internal standard (e.g., Mesitylene)

  • Catalyst and substrates

Procedure:

  • In a glovebox, prepare a stock solution of the catalyst and internal standard in the deuterated solvent.

  • Add a known amount of this stock solution to a sealable NMR tube.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic alkylidene proton signal of the catalyst (typically δ 19-21 ppm for Grubbs' second-generation catalyst).

  • Add the substrates (1-butene and 1-octene) to the NMR tube.

  • Monitor the reaction at set time intervals by acquiring ¹H NMR spectra.

  • Integrate the alkylidene signal relative to the internal standard to quantify the concentration of the active catalyst over time. A decrease in this integral indicates catalyst decomposition.

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate key concepts in catalyst activity and deactivation.

Catalyst_Cycle Catalyst [Ru]=CHPh Intermediate1 Metallocyclobutane 1 Catalyst->Intermediate1 + Olefin 1 Olefin1 R1-CH=CH2 Olefin1->Intermediate1 Catalyst_R1 [Ru]=CHR1 Intermediate1->Catalyst_R1 - Ph-CH=CH2 Intermediate2 Metallocyclobutane 2 Catalyst_R1->Intermediate2 + Olefin 2 Olefin2 R2-CH=CH2 Olefin2->Intermediate2 Intermediate2->Catalyst Product R1-CH=CHR2 Intermediate2->Product - Catalyst Deactivation_Pathways cluster_impurities Impurity-Induced cluster_thermal Thermal/Olefin-Driven Active_Catalyst Active [Ru] Catalyst Deactivated_Species Inactive Species Active_Catalyst->Deactivated_Species Bimolecular_Coupling Bimolecular Coupling Active_Catalyst->Bimolecular_Coupling Beta_Hydride β-Hydride Elimination Active_Catalyst->Beta_Hydride Oxygen Oxygen Oxygen->Deactivated_Species Water Water Water->Deactivated_Species Amines Amines Amines->Deactivated_Species Bimolecular_Coupling->Deactivated_Species Isomerization_Catalyst Ru-H Species (Isomerization Catalyst) Beta_Hydride->Isomerization_Catalyst Troubleshooting_Flowchart Start Low Metathesis Yield Check_Isomers Isomerization Observed? Start->Check_Isomers Yes_Isomers Yes Check_Isomers->Yes_Isomers Yes No_Isomers No Check_Isomers->No_Isomers No Action_Isomers Likely Ru-H formation. - Use more stable catalyst. - Add mild acid. Yes_Isomers->Action_Isomers Check_Purity Reagents/Solvent Pure? No_Isomers->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Optimize_Conditions Optimize Conditions: - Lower temperature. - Add catalyst in portions. Yes_Purity->Optimize_Conditions Action_Purity Purify all reagents and solvents rigorously. No_Purity->Action_Purity

References

Technical Support Center: Purification of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of (E)-3-Undecene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high purity of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main difficulty in purifying this compound lies in the separation of its geometric isomer, (Z)-3-Undecene (also known as cis-3-Undecene). These isomers possess very similar physical properties, including close boiling points, making their separation by standard fractional distillation challenging.

Q2: What are the common impurities found in a sample of this compound after synthesis?

Besides the (Z)-isomer, other potential impurities depend on the synthetic route used:

  • Wittig Reaction: Common byproducts include triphenylphosphine oxide and unreacted starting materials (aldehyde/ketone and phosphonium salt).[1][2] The stereoselectivity of the Wittig reaction can be influenced by the ylide's stability and reaction conditions, often leading to a mixture of (E) and (Z) isomers.[2]

  • Olefin Metathesis: Residual ruthenium or molybdenum catalysts and byproducts from the metathesis reaction can be present.[3][4] The reaction can also produce a mixture of E/Z isomers.

Q3: Which analytical methods are recommended for assessing the purity of this compound?

Capillary Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for determining the purity of this compound.[5][6] Using a polar stationary phase in the GC column can enhance the separation of the (E) and (Z) isomers, allowing for accurate quantification of isomeric purity.[7]

Troubleshooting Guides

Issue 1: Poor separation of (E)- and (Z)-3-Undecene isomers by fractional distillation.
  • Problem: The boiling points of the (E) and (Z) isomers of 3-undecene are very close, leading to inefficient separation even with a high-efficiency fractional distillation column.

  • Solution:

    • Argentation Chromatography: This is the most effective method for separating alkene isomers.[8] It utilizes a stationary phase, typically silica gel, impregnated with silver nitrate. The silver ions interact differently with the π-bonds of the cis and trans isomers, leading to their separation.[9] Cis-isomers tend to bind more strongly to the silver ions and thus elute later than the trans-isomers.[8]

    • Preparative Gas Chromatography (GC): A preparative GC system equipped with a long, high-resolution capillary column with a polar stationary phase can be used to separate the isomers. However, this method is typically suitable for smaller sample quantities.

Issue 2: Presence of non-alkene impurities after purification.
  • Problem: Impurities such as triphenylphosphine oxide (from Wittig synthesis) or residual metal catalysts (from metathesis) remain in the final product.

  • Solution:

    • Column Chromatography: A standard silica gel column chromatography can be performed prior to isomer separation to remove more polar impurities. Triphenylphosphine oxide is significantly more polar than the undecene isomers and will be strongly retained on the silica gel.

    • Filtration/Scavenging: For removal of metal catalysts from metathesis reactions, filtration through a pad of celite or specialized scavengers can be effective.

Experimental Protocols

Argentation Column Chromatography for (E)/(Z)-3-Undecene Separation

This protocol describes a laboratory-scale purification of a mixture of (E)- and (Z)-3-Undecene using silver nitrate-impregnated silica gel.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Methanol

  • Hexane (or other non-polar solvent like pentane)

  • Diethyl ether

  • Crude (E)/(Z)-3-Undecene mixture

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):

    • Dissolve 2g of silver nitrate in 10 mL of deionized water.

    • In a separate flask, slurry 18g of silica gel in a minimal amount of methanol.

    • Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.

    • Remove the solvents under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[10]

    • Protect the silver nitrate-silica gel from light to prevent degradation.[9]

  • Column Packing:

    • Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.

    • Carefully pour the slurry into the chromatography column and allow it to pack evenly.

    • Elute the column with hexane until the bed is stable.

  • Sample Loading and Elution:

    • Dissolve the crude undecene mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Begin elution with pure hexane. The (E)-isomer will elute first as it interacts more weakly with the silver ions.

    • Gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent like diethyl ether (e.g., 1-5% diethyl ether in hexane) to elute the more strongly bound (Z)-isomer.

    • Collect fractions and analyze them by GC-FID to determine the purity of each fraction.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleTypical Purity Achieved for (E)-isomerAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.< 90% (highly dependent on initial isomer ratio)Simple setup, suitable for large quantities.Ineffective for separating isomers with close boiling points.[11]
Preparative GC Separation based on differential partitioning between a mobile gas phase and a stationary liquid phase.> 98%High resolution for small samples.Limited sample capacity, requires specialized equipment.
Argentation Chromatography Separation based on differential complexation of alkene isomers with silver ions.> 99%Highly selective for cis/trans isomers, scalable.[8]Requires preparation of the stationary phase, potential for silver leaching (can be removed with further workup).[9]

Visualizations

experimental_workflow cluster_prep Stationary Phase Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery prep_silica Slurry Silica Gel in Methanol mix Mix Solutions prep_silica->mix prep_ag Dissolve AgNO3 in Water prep_ag->mix evap Evaporate Solvent mix->evap pack Pack Column with AgNO3-Silica Gel evap->pack load Load Crude (E)/(Z)-3-Undecene pack->load elute Elute with Hexane -> Hexane/Ether load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by GC-FID collect->analyze combine Combine Pure (E)-isomer Fractions analyze->combine recover Solvent Removal combine->recover final_product Pure this compound recover->final_product

Caption: Workflow for the purification of this compound using argentation chromatography.

troubleshooting_flowchart start Start: Impure This compound check_impurities Identify Impurities (GC-MS/GC-FID) start->check_impurities is_isomer Isomeric Impurity ((Z)-3-Undecene)? check_impurities->is_isomer is_polar Polar Impurities (e.g., Phosphine Oxide)? is_isomer->is_polar No argentation Argentation Chromatography is_isomer->argentation Yes silica_gel Standard Silica Gel Chromatography is_polar->silica_gel Yes end_reassess Re-assess Purity is_polar->end_reassess No end_pure Pure this compound argentation->end_pure silica_gel->is_isomer

Caption: Troubleshooting guide for the purification of this compound.

References

Technical Support Center: Synthesis of trans-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-3-Undecene. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing trans-3-Undecene?

A1: The two most common and effective methods for synthesizing trans-3-Undecene are:

  • Dissolving Metal Reduction: This method involves the reduction of 3-undecyne using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia. This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen across the triple bond to selectively form the trans-alkene.[1][2][3][4]

  • The Wittig Reaction: This reaction couples an aldehyde (e.g., propanal) with a phosphonium ylide (e.g., octyltriphenylphosphonium ylide). The stereochemical outcome depends on the ylide's structure. To favor the trans (E)-alkene, a stabilized ylide is typically used, or reaction conditions are modified, such as in the Schlosser modification which promotes the formation of the more stable E-alkene.[5][6][7]

Q2: My yield of trans-3-Undecene is unexpectedly low. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • For Dissolving Metal Reduction:

    • Incomplete Reaction: Insufficient reaction time or inadequate amounts of the alkali metal or proton source (ammonia) can lead to unreacted 3-undecyne in the final product.

    • Evaporation of Ammonia: If the reaction is not maintained at a sufficiently low temperature (typically -78 °C), the liquid ammonia solvent will evaporate prematurely, halting the reaction.

    • Impure Reagents: Moisture in the solvent or on the glassware can quench the reactive alkali metal. Ensure all materials are scrupulously dried.

  • For the Wittig Reaction:

    • Inefficient Ylide Formation: The base used to deprotonate the phosphonium salt may be too weak or not added in sufficient quantity, leading to poor ylide generation.

    • Steric Hindrance: While less of an issue with the likely precursors for 3-undecene, sterically hindered aldehydes or ketones can react slowly and give poor yields.[7]

    • Side Reactions of the Ylide: The ylide can be unstable and may degrade over time or react with other components in the mixture.

Q3: How can I minimize the formation of the cis-3-Undecene isomer?

A3: The formation of the undesired cis (Z)-isomer is a common issue.

  • In the Dissolving Metal Reduction , the formation of the cis-isomer is generally minimal as the mechanism strongly favors trans-alkene formation. Contamination with any catalyst that promotes syn-addition (like residual palladium from a previous step) could be a source.

  • In the Wittig Reaction , the stereoselectivity is highly dependent on the ylide. Non-stabilized ylides (where the R group is an alkyl group) predominantly yield cis (Z)-alkenes.[5] To favor the trans-product, you should:

    • Use a stabilized ylide , where the group attached to the carbanion is electron-withdrawing (e.g., a carbonyl or cyano group). This is not directly applicable for 3-undecene but is the general principle.

    • Employ the Schlosser modification , which uses a strong base like phenyllithium at low temperatures to equilibrate an intermediate betaine to its more stable threo form, which then collapses to the trans (E)-alkene.[6]

Q4: I am observing undecane in my product mixture after the reduction of 3-undecyne. How can this be avoided?

A4: The formation of undecane indicates over-reduction of the alkyne. While the dissolving metal reduction is highly selective for forming the alkene, using stronger catalytic hydrogenation methods (e.g., H₂ with a Palladium or Platinum catalyst) will reduce the alkyne completely to the alkane.[2][4][8] If you are using the sodium/ammonia method, ensure you are not accidentally introducing a catalytic metal. If your starting material was prepared via a palladium-catalyzed coupling, ensure the catalyst is completely removed before the reduction step.

Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A5: Triphenylphosphine oxide is a common, often crystalline, byproduct of the Wittig reaction that can complicate purification.[9] Common methods for its removal include:

  • Crystallization: Since triphenylphosphine oxide is often more crystalline than the desired alkene, careful crystallization from a nonpolar solvent (like hexane or ether) can cause the oxide to precipitate, allowing the alkene to be recovered from the mother liquor.

  • Chromatography: Column chromatography on silica gel is a very effective method for separating the relatively nonpolar alkene from the more polar triphenylphosphine oxide.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of trans-3-Undecene.

Observed Problem Potential Cause (Method-Specific) Recommended Solution
Low or No Product Formation (Both): Impure or wet reagents/solvents.Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents.
(Reduction): Premature evaporation of liquid ammonia.Maintain the reaction temperature at -78 °C using a dry ice/acetone bath.
(Wittig): Incomplete ylide formation.Use a stronger base (e.g., n-BuLi, NaH) or ensure the correct stoichiometry of the base.
Mixture of cis and trans Isomers (Wittig): Use of a non-stabilized ylide under standard conditions.For trans selectivity, use a stabilized ylide or employ the Schlosser modification.
(Reduction): Contamination with a hydrogenation catalyst.Ensure all starting materials are free from metal catalysts used in prior steps.
Alkane Detected in Product (Reduction): Over-reduction of the alkyne.Avoid catalytic hydrogenation (e.g., H₂/Pd). Strictly use the dissolving metal conditions.
Starting Material Remains (Reduction): Insufficient quantity of alkali metal or proton source.Use a slight excess of sodium or lithium. Ensure the reaction runs for a sufficient duration until the blue color persists.
(Wittig): Ylide is not reactive enough or steric hindrance.Increase reaction temperature or use a less hindered aldehyde/ylide if possible.
Difficult Purification (Wittig): Presence of triphenylphosphine oxide.Purify via column chromatography or recrystallization from a nonpolar solvent to precipitate the oxide.

Experimental Protocols

Protocol 1: Dissolving Metal Reduction of 3-Undecyne

This protocol describes the synthesis of trans-3-Undecene from 3-undecyne using sodium in liquid ammonia.

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Condensation: Cool the flask to -78 °C in a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia into the flask per 1 gram of alkyne.

  • Alkyne Addition: Add 3-undecyne (1.0 eq) to the liquid ammonia with stirring.

  • Sodium Addition: Carefully add small pieces of sodium metal (2.2 eq) to the solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.

  • Reaction: Stir the mixture at -78 °C. Continue to add sodium piece by piece until the blue color persists for at least 30 minutes.

  • Quenching: Cautiously quench the reaction by the slow addition of ammonium chloride until the blue color disappears.

  • Workup: Allow the ammonia to evaporate overnight in a fume hood. Add water to the residue and extract the organic product with diethyl ether or hexane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-3-Undecene.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: Wittig Reaction for trans-3-Undecene (Schlosser Modification)

This protocol describes a method favoring the trans-isomer starting from octyltriphenylphosphonium bromide and propanal.

  • Ylide Formation:

    • Add octyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to -78 °C.

    • Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution should turn a deep orange or red color, indicating ylide formation. Stir for 1 hour at this temperature.

  • Aldehyde Addition:

    • Add propanal (1.0 eq) dropwise to the ylide solution at -78 °C. The color of the ylide will fade. Stir for 1-2 hours.

  • Betaine Equilibration (Schlosser Conditions):

    • Add a second equivalent of n-BuLi (1.05 eq) at -78 °C and stir for an additional hour. This deprotonates the intermediate betaine.

    • Add t-butanol (2.0 eq) to protonate the intermediate, which favors the formation of the threo-betaine.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with hexane.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate. After concentrating, the crude product will contain triphenylphosphine oxide. Purify by flash chromatography on silica gel using hexane as the eluent.

Data Summary

Method Key Reagents Typical Temperature Selectivity Reported Yield Range
Dissolving Metal Reduction3-Undecyne, Na (or Li), NH₃(l)-78 °C>95% trans85-95%
Wittig (Standard)C₈H₁₇PPh₃Br, C₂H₅CHO, n-BuLi-78 °C to RTFavors cis60-80%
Wittig (Schlosser Mod.)C₈H₁₇PPh₃Br, C₂H₅CHO, n-BuLi-78 °C to RT>90% trans50-70%

Visualized Workflows and Pathways

Dissolving_Metal_Reduction Start 3-Undecyne Reagents Na or Li in liquid NH3 @ -78°C Start->Reagents Reduction Incomplete Unreacted 3-Undecyne Start->Incomplete Incomplete Reaction Catalyst H2 / Pd, Pt, Ni (Incorrect Method) Start->Catalyst Catalytic Hydrogenation Product trans-3-Undecene (Desired Product) Reagents->Product Major Pathway (>95% Selectivity) SideProduct1 cis-3-Undecene (Minor Isomer) Reagents->SideProduct1 Minor Pathway SideProduct2 Undecane (Over-reduction) Catalyst->SideProduct2

Caption: Reaction pathway for the synthesis of trans-3-Undecene via dissolving metal reduction.

Wittig_Reaction cluster_0 Aldehyde Propanal BetaineErythro Erythro Betaine Intermediate Aldehyde->BetaineErythro Ylide Octyltriphenyl- phosphonium Ylide Ylide->BetaineErythro BetaineThreo Threo Betaine Intermediate BetaineErythro->BetaineThreo Equilibration (Schlosser Mod.) CisProduct cis-3-Undecene (Z-Isomer) BetaineErythro->CisProduct Kinetic Control (Non-stabilized ylide) Byproduct Triphenylphosphine Oxide BetaineErythro->Byproduct Elimination TransProduct trans-3-Undecene (E-Isomer) BetaineThreo->TransProduct Thermodynamic Control BetaineThreo->Byproduct Elimination Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) Problem1 Low Conversion? Start->Problem1 Problem2 Incorrect Isomer Ratio? Problem1->Problem2 No Sol1 Check Reagent Purity & Reaction Time/Temp Problem1->Sol1 Yes Problem3 Alkane Present? Problem2->Problem3 No Sol2 Review Wittig Conditions (Ylide type, Schlosser) Problem2->Sol2 Yes Success Product Meets Specs Proceed to Purification Problem3->Success No Sol3 Verify Reduction Method (Avoid H2/Catalyst) Problem3->Sol3 Yes Sol1->Start Rerun Rxn Sol2->Start Rerun Rxn Sol3->Start Rerun Rxn

References

Technical Support Center: Optimization of Reaction Parameters for (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-undecene. The following sections detail common issues and optimization strategies for the two primary synthetic routes: the Wittig reaction and olefin metathesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Wittig reaction and olefin metathesis. The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde, while olefin metathesis utilizes a metal carbene catalyst to rearrange carbon-carbon double bonds.

Q2: How can I favor the formation of the (E)-isomer over the (Z)-isomer in a Wittig reaction?

A2: To favor the (E)-isomer, it is generally recommended to use a stabilized ylide. Stabilized ylides, which have an electron-withdrawing group on the carbanion, are less reactive and tend to yield the thermodynamically more stable (E)-alkene.[1] The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of the E-alkene from unstabilized ylides.[2]

Q3: What are the common catalysts used for the cross-metathesis synthesis of this compound?

A3: Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are widely used for olefin cross-metathesis due to their tolerance of various functional groups and high activity.[3]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the visualization of the consumption of starting materials and the formation of the product.

Q5: What is the most effective way to separate the (E) and (Z) isomers of 3-undecene?

A5: Separation of E/Z isomers can be challenging due to their similar physical properties. Column chromatography using silica gel is a common laboratory-scale method. In some cases, specialized techniques like silver nitrate-impregnated silica gel chromatography can improve separation. For industrial applications, fractional distillation or preparative chromatography may be employed.

Troubleshooting Guides

Wittig Reaction
Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete ylide formation due to weak base or wet solvent. 2. Ylide is unstable and decomposed. 3. Aldehyde is of poor quality or has oxidized.1. Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous reaction conditions. 2. Generate the ylide at low temperature and use it immediately. 3. Purify the aldehyde by distillation or chromatography before use.
Low (E)-selectivity (high proportion of (Z)-isomer) 1. Use of a non-stabilized or semi-stabilized ylide. 2. Reaction conditions favor the kinetic (Z)-product. 3. Presence of lithium salts can decrease E-selectivity.[4]1. Employ a stabilized ylide (e.g., a phosphorane with an adjacent ester or ketone group). 2. Use the Schlosser modification for non-stabilized ylides.[2] 3. Use sodium or potassium-based bases instead of lithium-based ones.
Difficult purification (removal of triphenylphosphine oxide) Triphenylphosphine oxide is a common byproduct and can be difficult to separate from the desired alkene due to its polarity and tendency to co-crystallize.1. Use a Horner-Wadsworth-Emmons (HWE) reaction, where the phosphate byproduct is water-soluble and easily removed by extraction. 2. Purify by column chromatography. 3. Precipitate the triphenylphosphine oxide by adding a non-polar solvent like pentane or hexane and filtering.
Olefin Metathesis
Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Catalyst decomposition due to impurities in reactants or solvent. 2. Insufficient catalyst loading. 3. Reversible reaction equilibrium is not driven to the product side.1. Purify reactants and use a high-purity, degassed solvent. 2. Increase the catalyst loading incrementally. 3. If ethylene is a byproduct, remove it by bubbling an inert gas through the reaction mixture or by performing the reaction under vacuum.
Formation of homodimers as major products The rates of self-metathesis of the starting alkenes are faster than the cross-metathesis.1. Use a stoichiometric excess of one of the alkene partners (typically the less valuable one). 2. Choose a catalyst that exhibits a higher preference for cross-metathesis. 3. Adjust the reaction concentration and temperature to favor the desired reaction.
Low (E)-selectivity The catalyst used does not have a high intrinsic preference for the (E)-isomer, or the reaction conditions allow for isomerization of the product.1. Select a catalyst known for high E-selectivity in cross-metathesis. 2. Keep the reaction time to a minimum to reduce the chance of product isomerization. 3. Some additives can suppress isomerization; consult the literature for specific catalyst systems.

Experimental Protocols

Illustrative Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is an illustrative example for the synthesis of an (E)-alkene and should be optimized for the specific synthesis of this compound.

Reactants:

  • Octyltriphenylphosphonium bromide (1.1 eq)

  • Propanal (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add octyltriphenylphosphonium bromide and anhydrous DMF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add sodium methoxide portion-wise, maintaining the temperature at 0 °C. The color of the solution should change, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add propanal dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a non-polar solvent (e.g., hexane or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate this compound from the (Z)-isomer and triphenylphosphine oxide.

Illustrative Protocol 2: Synthesis of this compound via Cross-Metathesis

This protocol is a general guideline for cross-metathesis and requires optimization for the specific synthesis of this compound.

Reactants:

  • 1-Octene (1.0 eq)

  • 1-Butene (excess, e.g., bubbled through the solution)

  • Grubbs' Second Generation Catalyst (e.g., 1-5 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Grubbs' second-generation catalyst and anhydrous, degassed DCM.

  • Add 1-octene to the catalyst solution.

  • Bubble 1-butene gas through the stirred reaction mixture at room temperature.

  • Monitor the reaction by GC to observe the formation of this compound and the consumption of 1-octene.

  • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables present illustrative data for the optimization of reaction parameters. Note that this data is based on general principles of the respective reactions and may not directly correspond to the synthesis of this compound.

Table 1: Illustrative Effect of Ylide Type on (E)/(Z) Selectivity in a Wittig Reaction

Ylide TypeAldehydeSolventTemperature (°C)(E)/(Z) Ratio
Non-stabilized (R=alkyl)PropanalTHF-78 to 25Typically < 1:10
Stabilized (R=COOEt)PropanalDMF25Typically > 10:1
Schlosser ModificationPropanalTHF/Hexane-78 to 25Typically > 9:1

Table 2: Illustrative Effect of Catalyst on Yield in Olefin Cross-Metathesis

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Illustrative Yield (%)
Grubbs' 1st Gen.5124065
Grubbs' 2nd Gen.242585
Hoveyda-Grubbs 2nd Gen.242590

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Phosphonium_Salt Octyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation (Base, Anhydrous Solvent) Phosphonium_Salt->Ylide_Formation Aldehyde Propanal Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Ylide_Formation->Wittig_Reaction Add Aldehyde Quenching Quench Reaction Wittig_Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Olefin_Metathesis_Pathway Reactant1 1-Octene Metallocyclobutane Metallocyclobutane Intermediate Reactant1->Metallocyclobutane + Catalyst Reactant2 1-Butene Product This compound Reactant2->Product Catalyst Ru Catalyst Catalyst->Metallocyclobutane Intermediate1 [Ru]=Octylidene Intermediate1->Product + 1-Butene Intermediate2 [Ru]=Butylidene Metallocyclobutane->Intermediate1 Byproduct Ethylene Metallocyclobutane->Byproduct Product->Catalyst Regenerates

Caption: Simplified catalytic cycle for the cross-metathesis synthesis of this compound.

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of triphenylphosphine oxide (TPPO) from Wittig reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?

Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene product due to its high polarity and tendency to co-crystallize. Its removal is a frequent purification obstacle, particularly on an industrial scale.[1][2][3]

Q2: What are the most common methods for removing TPPO?

The primary strategies for TPPO removal exploit differences in solubility and reactivity between TPPO and the desired product. Common methods include:

  • Crystallization/Trituration: Effective if the product has significantly different solubility from TPPO in a given solvent system.[4][5]

  • Flash Column Chromatography: A standard method, but can be tedious and costly for large-scale reactions.[6][7]

  • Precipitation via Metal Salt Complexation: Involves adding a metal salt to form an insoluble TPPO-metal complex that can be filtered off.[1][4][6]

  • Chemical Conversion: Reacting TPPO with an agent like oxalyl chloride to form an insoluble salt.[6][8]

Q3: I have a non-polar product. What is the best way to remove TPPO?

For stable, non-polar products, a simple and effective method is to suspend the crude reaction mixture in a non-polar solvent like pentane, hexane, or cold diethyl ether and then filter it through a plug of silica gel.[6] The non-polar product will elute with the solvent, while the more polar TPPO will remain adsorbed on the silica. This process may need to be repeated to achieve high purity.[6]

Q4: My product is polar, making chromatographic separation from TPPO difficult. What are my options?

When the product is polar, precipitation of TPPO is often the most effective strategy. This can be achieved by forming an insoluble complex with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[1][6][9] These methods are advantageous as they can be performed in polar organic solvents.[6][9]

Q5: Can I avoid chromatography altogether?

Yes, several chromatography-free methods are available. Precipitation of TPPO using metal salts (ZnCl₂, MgCl₂, CaBr₂) or conversion to an insoluble chlorophosphonium salt with oxalyl chloride are designed to be chromatography-free.[1][2][8][9] These methods rely on simple filtration to remove the TPPO derivative.

Troubleshooting Guide

Issue: My product and TPPO are co-eluting during column chromatography.

  • Solution 1: Change Polarity of Impurity. You can transform the low-polarity phosphorus impurities into high-polarity derivatives using reagents like hydrogen peroxide or iodomethane.[7] This change in polarity facilitates easier separation via flash column chromatography.[7]

  • Solution 2: Use an Alternative Separation Technique. High-performance countercurrent chromatography (HPCCC) has been shown to be an effective alternative to traditional column chromatography for separating TPPO, yielding high recovery and purity of the target compound.[10][11]

Issue: TPPO is not precipitating out of solution when I add a non-polar solvent.

  • Solution 1: Optimize Solvent System and Temperature. The solubility of TPPO is dependent on the solvent and temperature.[2] Experiment with different non-polar solvents like hexane, pentane, or cold diethyl ether.[4][5] Cooling the mixture can significantly decrease TPPO solubility and induce precipitation.[5]

  • Solution 2: Induce Crystallization. TPPO is known to be an excellent agent for inducing crystallization.[4][12] If your product is soluble, you can try dissolving the mixture in a solvent like benzene and then adding a co-solvent like cyclohexane to precipitate the TPPO.[6]

Issue: The formation of a TPPO-metal salt complex is not working in my solvent.

  • Solution 1: Verify Solvent Compatibility. The effectiveness of metal salt precipitation is highly dependent on the solvent. For instance, ZnCl₂ and MgCl₂ work well in solvents like ethanol, ethyl acetate, and toluene, but are ineffective in THF.[1][9]

  • Solution 2: Use a Different Metal Salt. If precipitation with ZnCl₂ or MgCl₂ fails in an ethereal solvent like THF, calcium bromide (CaBr₂) is an excellent alternative, demonstrating high efficiency for TPPO removal in THF, 2-MeTHF, and MTBE.[1][13]

Data on TPPO Removal Efficiency

The following table summarizes quantitative data for various TPPO removal methods.

MethodReagent/SolventTypical Efficiency (% TPPO Removed)Applicable SolventsReference
Precipitation Zinc Chloride (ZnCl₂)High (not specified)Ethanol, Ethyl Acetate, iPrOH[6][9]
Magnesium Chloride (MgCl₂)≥95%Ethyl Acetate, Toluene[13]
Calcium Bromide (CaBr₂)95-98%THF[1]
Calcium Bromide (CaBr₂)99%2-MeTHF, MTBE[1]
Chromatography HPCCC65% increase in average recovery over HPLCHexane/EtOAc/MeOH/H₂O[10]

Experimental Protocols

Protocol 1: Precipitation of TPPO using Zinc Chloride (ZnCl₂)

This protocol is suitable for removing TPPO from reaction mixtures in polar solvents.[9]

  • Preparation: After the Wittig reaction is complete, if necessary, perform a preliminary workup to remove other impurities (e.g., wash with sodium bicarbonate and peroxide). Evaporate the solvent.

  • Dissolution: Dissolve the crude product containing TPPO in ethanol.

  • Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the ethanolic solution of your crude product at room temperature.

  • Stirring: Stir the mixture. Scraping the sides of the flask can help induce the precipitation of the ZnCl₂(TPPO)₂ adduct.

  • Filtration: Once precipitation is complete, collect the insoluble complex by vacuum filtration.

  • Purification: Concentrate the filtrate to remove the ethanol. The remaining residue can be slurried with acetone to separate the soluble product from any excess insoluble zinc chloride.[9]

Protocol 2: Removal of TPPO using a Silica Plug (for Non-Polar Products)

This method is ideal for non-polar products that are soluble in solvents like hexane or ether.[6]

  • Concentration: Concentrate the crude reaction mixture to a reduced volume.

  • Suspension: Suspend the resulting residue in a minimal amount of a non-polar solvent system (e.g., pentane/ether).

  • Filtration: Prepare a short column (plug) of silica gel in a funnel or column. Pass the suspended mixture through the silica plug.

  • Elution: Elute your non-polar product from the silica plug using additional non-polar solvent (e.g., ether). The highly polar TPPO will remain adsorbed at the top of the silica.

  • Repeat if Necessary: For very high purity, this procedure can be repeated 2-3 times.[6]

Protocol 3: Precipitation of TPPO using Calcium Bromide (CaBr₂)

This procedure is particularly effective for reactions conducted in ethereal solvents where other metal salts fail.[1][13]

  • Preparation: Ensure the crude reaction mixture containing TPPO is dissolved in an ethereal solvent (e.g., THF, 2-MeTHF, MTBE) or toluene.

  • Addition of Salt: Add anhydrous calcium bromide (CaBr₂) to the solution.

  • Complexation: Stir the mixture to allow the formation of the insoluble CaBr₂-TPPO complex.

  • Filtration: Remove the precipitated complex by simple filtration.

  • Isolation: The filtrate contains the purified product, which can be isolated by evaporating the solvent.

Workflow for Selecting a TPPO Removal Method

The following diagram illustrates a decision-making process for choosing the most appropriate purification strategy based on the properties of your product.

G start Start: Crude Wittig Reaction Mixture product_polarity Assess Product Polarity start->product_polarity non_polar Product is Non-Polar and Stable? product_polarity->non_polar Non-Polar polar Product is Polar product_polarity->polar Polar silica_plug Silica Plug Filtration with Hexane/Ether non_polar->silica_plug Yes crystallization Crystallization/ Trituration non_polar->crystallization No metal_salt Precipitation via Metal Salt Complexation polar->metal_salt end Purified Product silica_plug->end crystallization->end solvent_check Reaction Solvent? metal_salt->solvent_check other_methods Consider Other Methods: - Oxalyl Chloride - HPCCC metal_salt->other_methods solvent_polar Ethanol, EtOAc, Toluene solvent_check->solvent_polar Polar Aprotic/ Alcohol solvent_ether THF, 2-MeTHF, MTBE solvent_check->solvent_ether Ethereal use_zncl2 Use ZnCl₂ or MgCl₂ solvent_polar->use_zncl2 use_cabr2 Use CaBr₂ solvent_ether->use_cabr2 use_zncl2->end use_cabr2->end

Caption: Decision tree for selecting a TPPO purification method.

References

Technical Support Center: Degradation of (E)-3-Undecene Under Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and managing the degradation of (E)-3-Undecene during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

I. Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of this compound purity over time, confirmed by Gas Chromatography (GC). Autoxidation: Reaction with atmospheric oxygen, especially when exposed to light, heat, or in the presence of metal ion contaminants. This is a common degradation pathway for unsaturated compounds.Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to minimize oxygen and light exposure. Store at low temperatures (-20°C is recommended for long-term storage). Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), if compatible with downstream applications.
Appearance of new, unidentified peaks in the GC chromatogram of a stored sample. Formation of degradation products: These could include hydroperoxides, alcohols, ketones, and aldehydes resulting from oxidation. Ozonolysis from atmospheric ozone can also lead to cleavage of the double bond, forming aldehydes.Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights and fragmentation patterns of the new peaks. This will help in elucidating the structures of the degradation products and confirming the degradation pathway.
Inconsistent analytical results between different samples of this compound. Variability in storage conditions: Differences in light exposure, temperature fluctuations, or oxygen exposure between samples can lead to varying degrees of degradation.Implement a standardized storage protocol for all this compound samples. Ensure all samples are stored under identical conditions of temperature, light, and atmosphere. Use control samples stored under ideal conditions for comparison.
Precipitate formation in the this compound sample upon storage. Polymerization or formation of insoluble degradation products: This can be initiated by light, heat, or impurities.Filter the sample and analyze both the soluble portion and the precipitate (if possible) to identify their chemical nature. Review storage conditions to minimize exposure to initiators of polymerization.

II. Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound during storage?

The primary degradation pathways for this compound under typical storage conditions are initiated by its unsaturated nature and include:

  • Autoxidation: A free-radical chain reaction with molecular oxygen, which is often accelerated by light, heat, and the presence of metal ions. This process leads to the formation of hydroperoxides as initial products, which can further decompose into a variety of oxygenated compounds.

  • Photooxidation: In the presence of light and a sensitizer, singlet oxygen can be generated, which can react with the double bond of this compound to form hydroperoxides or dioxetanes.

  • Ozonolysis: Exposure to atmospheric ozone can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of aldehydes and potentially carboxylic acids upon further oxidation.[1][2]

2. What are the expected degradation products of this compound?

Based on the primary degradation pathways, the following degradation products can be expected:

  • From Autoxidation and Photooxidation:

    • Allylic hydroperoxides (e.g., undec-4-en-3-yl hydroperoxide)

    • Secondary alcohols (e.g., undec-4-en-3-ol)

    • Ketones (e.g., undec-4-en-3-one)

    • Epoxides (e.g., 3,4-epoxyundecane)

  • From Ozonolysis:

    • Propanal

    • Octanal

The presence and relative abundance of these products will depend on the specific storage conditions.

3. How can I minimize the degradation of this compound during storage?

To minimize degradation, it is crucial to control the storage environment:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen.

  • Low Temperature: Store at or below -20°C to reduce the rate of chemical reactions.

  • Light Protection: Use amber glass vials or store in the dark to prevent photo-induced degradation.

  • Purity: Use high-purity this compound, as impurities can catalyze degradation.

  • Antioxidants: If permissible for your application, consider adding a radical scavenger like BHT at a low concentration.

4. What analytical methods are recommended for monitoring the stability of this compound?

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Ideal for quantifying the purity of this compound and monitoring its decrease over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the chemical structures of any degradation products that may form.

  • Peroxide Value Titration: A chemical method to quantify the concentration of hydroperoxides, which are the initial products of autoxidation.

III. Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound.

Objective: To assess the stability of this compound under elevated temperature and light exposure.

Materials:

  • This compound sample

  • Amber glass vials with Teflon-lined caps

  • Clear glass vials with Teflon-lined caps

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • Light chamber with controlled light exposure (e.g., ICH option 2)

  • GC-FID and GC-MS instrumentation

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Aliquot the this compound sample into multiple amber and clear glass vials. For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Control: Store one set of amber vials at -20°C.

    • Elevated Temperature: Place one set of amber vials in an oven at 40°C.

    • Light Exposure: Place one set of clear vials in a light chamber at a controlled temperature (e.g., 25°C).

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • Analyze each sample in triplicate using a validated GC-FID method to determine the purity of this compound.

    • Analyze samples showing significant degradation by GC-MS to identify degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition. This data can be used to estimate the degradation rate.

IV. Visualizations

DegradationPathways cluster_autoxidation Autoxidation cluster_ozonolysis Ozonolysis E3U This compound AllylicRadical Allylic Radical E3U->AllylicRadical Initiation (Light, Heat, Metal Ions) Ozonide Ozonide E3U->Ozonide + O3 (in air) PeroxyRadical Peroxy Radical AllylicRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + H-abstraction Alcohol Alcohol Hydroperoxide->Alcohol Decomposition Ketone Ketone Hydroperoxide->Ketone Decomposition Propanal Propanal Ozonide->Propanal Cleavage Octanal Octanal Ozonide->Octanal Cleavage

Caption: Major degradation pathways of this compound under storage.

ExperimentalWorkflow cluster_analysis Analytical Methods start Start: this compound Sample prep Sample Preparation (Aliquoting, Inerting) start->prep storage Storage under Different Conditions (-20°C, 40°C, Light Exposure) prep->storage sampling Sampling at Time Points (0, 1, 2, 4, 8 weeks) storage->sampling analysis Analysis sampling->analysis gc_fid GC-FID for Purity analysis->gc_fid gc_ms GC-MS for Degradation Products analysis->gc_ms end End: Stability Assessment gc_fid->end gc_ms->end

Caption: Workflow for an accelerated stability study of this compound.

References

Technical Support Center: Identifying Impurities in Synthetic (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification and management of impurities in synthetically produced (E)-3-Undecene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The most common impurities are dependent on the synthetic route employed. The two primary methods for synthesizing this compound are the Wittig reaction and olefin metathesis.

  • Wittig Reaction: The most significant impurity is triphenylphosphine oxide (TPPO) , a byproduct of the reaction.[1][2] Other potential impurities include unreacted starting materials (aldehyde and phosphonium salt) and the geometric isomer, (Z)-3-Undecene .[3][4]

  • Olefin Metathesis: The primary impurity is the ruthenium catalyst used to facilitate the reaction.[5] Additionally, side reactions can lead to the formation of other olefinic species and isomers.[6] The (Z)-3-Undecene isomer can also be present.[6]

Q2: How can I remove triphenylphosphine oxide (TPPO) from my this compound product after a Wittig reaction?

Several methods can be employed to remove TPPO:

  • Crystallization: TPPO can often be removed by crystallizing the desired this compound from a non-polar solvent. TPPO is often less soluble in such solvents and will precipitate out.[7]

  • Column Chromatography: Silica gel chromatography is a standard method for separating this compound from the more polar TPPO.[8]

  • Extraction: A liquid-liquid extraction can be effective. Washing the organic layer containing the product with a suitable aqueous solution can help remove the more polar TPPO.

Q3: What are the best practices for removing residual ruthenium catalyst after olefin metathesis?

Residual ruthenium catalysts can be challenging to remove but several techniques are effective:

  • Aqueous Extraction: Washing the reaction mixture with an aqueous solution can help extract water-soluble ruthenium complexes.[5]

  • Adsorbents: Passing the product solution through a plug of silica gel, activated carbon, or specialized scavengers can effectively adsorb the ruthenium catalyst.[5][9]

  • Precipitation: In some cases, the ruthenium catalyst can be precipitated out of the solution, allowing for its removal by filtration.[10]

Q4: How can I differentiate between the (E) and (Z) isomers of 3-Undecene?

The most effective methods for differentiating between geometric isomers are spectroscopic and chromatographic:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The coupling constants (J-values) of the vinylic protons are different for the E and Z isomers. Generally, the trans-coupling constant (E-isomer) is larger than the cis-coupling constant (Z-isomer).

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can separate the two isomers based on their different physical properties, resulting in distinct peaks in the chromatogram.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the GC-MS analysis of this compound synthesized via the Wittig Reaction.

Possible Cause: This peak could correspond to several impurities.

Troubleshooting Steps:

  • Analyze the Mass Spectrum:

    • m/z 278: This likely corresponds to triphenylphosphine oxide (TPPO) .

    • m/z corresponding to starting materials: Check the mass spectra of your starting aldehyde and phosphonium salt.

    • m/z 154 (same as product): This could indicate the presence of the (Z)-3-Undecene isomer. The fragmentation patterns of the E and Z isomers may be very similar, requiring chromatographic separation for confirmation.

  • Optimize GC Conditions:

    • If the unexpected peak co-elutes with your product, adjust the temperature program of your GC method to improve separation. A slower temperature ramp can often enhance the resolution of isomers.

  • Confirm with NMR:

    • Acquire a 1H NMR spectrum of the sample. The presence of signals corresponding to TPPO (typically in the aromatic region, ~7.4-7.7 ppm) or the characteristic signals of the (Z)-isomer will confirm their presence.

Issue 2: The final product of an olefin metathesis synthesis of this compound is colored.

Possible Cause: The color is almost certainly due to residual ruthenium catalyst .[5]

Troubleshooting Steps:

  • Implement a Purification Step:

    • Pass the crude product through a short column of silica gel or activated carbon.

    • Perform an aqueous wash if the catalyst used is known to have water-soluble degradation products.

    • Utilize commercially available ruthenium scavengers.

  • Quantify Ruthenium Content:

    • If working in a regulated environment, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the exact amount of residual ruthenium.

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction Synthesis of this compound

This is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.

  • Ylide Generation: A phosphonium salt (e.g., propyltriphenylphosphonium bromide) is suspended in a suitable solvent (e.g., THF). A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.

  • Reaction with Aldehyde: Octanal is then added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and other impurities.[2]

Protocol 2: General Procedure for Olefin Metathesis Synthesis of this compound

This is a generalized procedure and will depend on the specific catalyst and starting materials used.

  • Reaction Setup: 1-Butene and 1-nonene are dissolved in a degassed solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., argon).

  • Catalyst Addition: A solution of a Grubbs-type ruthenium catalyst is added to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by GC-MS to determine the consumption of starting materials and the formation of the product.

  • Catalyst Quenching and Removal: Once the reaction is complete, a quenching agent may be added. The mixture is then passed through a pad of silica gel or treated with a ruthenium scavenger to remove the catalyst.[5]

  • Purification: The solvent is removed, and the resulting crude product is purified by distillation or chromatography.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Synthetic MethodCommon ImpurityTypical Analytical Method for Detection
Wittig ReactionTriphenylphosphine Oxide (TPPO)GC-MS, NMR, HPLC
(Z)-3-UndeceneGC-MS, NMR, HPLC
Unreacted AldehydeGC-MS, NMR
Unreacted Phosphonium SaltNMR
Olefin MetathesisResidual Ruthenium CatalystVisual (color), ICP-MS
(Z)-3-UndeceneGC-MS, NMR, HPLC
Other Olefinic ByproductsGC-MS

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Impurity Identification Wittig Reaction Wittig Reaction Column Chromatography Column Chromatography Wittig Reaction->Column Chromatography Crystallization Crystallization Wittig Reaction->Crystallization Olefin Metathesis Olefin Metathesis Extraction Extraction Olefin Metathesis->Extraction Adsorption (Scavengers) Adsorption (Scavengers) Olefin Metathesis->Adsorption (Scavengers) GC-MS GC-MS Column Chromatography->GC-MS NMR NMR Crystallization->NMR HPLC HPLC Extraction->HPLC ICP-MS ICP-MS Adsorption (Scavengers)->ICP-MS

Caption: Workflow for the synthesis, purification, and analysis of this compound.

impurity_identification_logic cluster_impurities Potential Impurities Crude Product Crude Product Initial Analysis (GC-MS or TLC) Initial Analysis (GC-MS or TLC) Crude Product->Initial Analysis (GC-MS or TLC) Identify Major Impurity Identify Major Impurity Initial Analysis (GC-MS or TLC)->Identify Major Impurity Select Purification Method Select Purification Method Identify Major Impurity->Select Purification Method TPPO TPPO Identify Major Impurity->TPPO From Wittig Ruthenium Catalyst Ruthenium Catalyst Identify Major Impurity->Ruthenium Catalyst From Metathesis (Z)-Isomer (Z)-Isomer Identify Major Impurity->(Z)-Isomer Starting Materials Starting Materials Identify Major Impurity->Starting Materials Pure this compound Pure this compound Select Purification Method->Pure this compound

Caption: Logical workflow for identifying and addressing impurities.

References

Technical Support Center: Scaling Up the Synthesis of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (E)-3-Undecene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the stereoselective synthesis of this compound are the Wittig reaction, olefin metathesis (specifically cross-metathesis), and to a lesser extent, the McMurry coupling. Each method offers distinct advantages and challenges in terms of stereoselectivity, scalability, and functional group tolerance.

Q2: How can I maximize the (E)-selectivity in a Wittig reaction for this synthesis?

A2: To favor the formation of the (E)-alkene, it is recommended to use a stabilized or semi-stabilized ylide.[1] In the context of synthesizing this compound, this would involve the reaction of octanal with a propyl-substituted phosphonium ylide. The use of non-polar solvents and the absence of lithium salts can also promote the formation of the (E)-isomer.[2] The Schlosser modification of the Wittig reaction is another technique to increase (E)-selectivity.[3]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key challenges during scale-up include:

  • Stereocontrol: Maintaining a high E/Z ratio can be difficult at a larger scale.

  • Purification: The separation of the desired (E)-isomer from the (Z)-isomer and reaction byproducts, such as triphenylphosphine oxide in the Wittig reaction, can be complex and costly on an industrial scale.[4]

  • Catalyst Activity and Removal: For olefin metathesis, ensuring catalyst stability, achieving high turnover numbers, and completely removing the ruthenium catalyst from the final product are critical considerations.[5]

  • Reaction Conditions: Maintaining consistent temperature and mixing, especially for exothermic or heterogeneous reactions like the McMurry coupling, is crucial for reproducible results.

Q4: How can I effectively purify this compound from its (Z)-isomer?

A4: Separation of E/Z isomers of long-chain alkenes can be challenging due to their similar physical properties. Techniques that can be employed include:

  • Fractional Distillation: While potentially difficult, it can be effective if there is a sufficient difference in boiling points.

  • Chromatography: Preparative column chromatography on silica gel is a common laboratory-scale method. Impregnating the silica gel with silver nitrate can enhance the separation of E/Z isomers.[6]

  • Selective Crystallization: This method is unpredictable but can sometimes be effective for separating isomers.[6]

Troubleshooting Guides

Wittig Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete ylide formation.- Sterically hindered reactants.- Unstable ylide.- Ensure the base is sufficiently strong and fresh to deprotonate the phosphonium salt.- Add the aldehyde to the pre-formed ylide.- If the ylide is unstable, consider generating it in the presence of the aldehyde.[7]
Low (E):(Z) Selectivity - Use of a non-stabilized ylide.- Presence of lithium salts.- Inappropriate solvent.- Employ a stabilized or semi-stabilized phosphonium ylide.- Use sodium- or potassium-based bases instead of n-butyllithium.- Utilize non-polar solvents.
Difficulty Removing Triphenylphosphine Oxide - High polarity of the solvent used for workup.- After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off.- Alternatively, perform a multi-step extraction or column chromatography.[8]
Olefin Metathesis (Cross-Metathesis)
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion/Yield - Catalyst deactivation.- Insufficient reaction time or temperature.- Reversible reaction.- Ensure all solvents and reagents are thoroughly degassed to remove oxygen.- Use a higher catalyst loading or a more active catalyst generation (e.g., Grubbs II or III).- Increase the reaction temperature or time.- Remove the ethylene byproduct by bubbling with an inert gas or performing the reaction under vacuum to drive the equilibrium towards the product.[9]
Formation of Homodimers - Similar reactivity of the two olefin partners.- Use a stoichiometric excess of one of the olefins (typically the more volatile one, like 1-butene) to favor the cross-metathesis product.[10]
Isomerization of the Double Bond - Presence of ruthenium hydride species.- Add a mild acid, such as acetic acid, to the reaction mixture to suppress the formation of ruthenium hydrides.
Residual Ruthenium in the Product - Incomplete removal during workup.- Employ specialized scavengers or perform multiple silica gel filtrations.
McMurry Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Alkene - Incomplete formation of the low-valent titanium reagent.- Formation of pinacol byproduct.- Ensure the titanium chloride is of high purity and the reducing agent (e.g., zinc-copper couple) is freshly prepared and activated.- Increase the reaction temperature and/or reaction time to promote the deoxygenation of the pinacol intermediate.
Reaction is Sluggish or Does Not Initiate - Inactive low-valent titanium species.- Steric hindrance of the carbonyl compounds.- Prepare the low-valent titanium reagent in situ and ensure it is a fine, black slurry.- For sterically hindered aldehydes, a longer reaction time and higher temperature may be necessary.
Difficult Workup - Formation of titanium oxide residues.- Quench the reaction mixture with an aqueous base (e.g., K₂CO₃ solution) to precipitate titanium oxides, which can then be filtered off.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound using different methods. Please note that these are representative values and actual results may vary depending on specific experimental conditions and scale.

Table 1: Comparison of Synthesis Methods for this compound

Method Typical Yield (%) Typical (E):(Z) Ratio Typical Reaction Time (h) Key Byproducts
Wittig Reaction60-8585:15 to >95:54-24Triphenylphosphine oxide
Olefin Metathesis70-90>90:102-12Homodimers, Ethylene
McMurry Coupling40-70Mixture of E/Z12-48Pinacol intermediate, Titanium oxides

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes the reaction of octanal with propyltriphenylphosphonium bromide.

Materials:

  • Propyltriphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Octanal

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of NaHMDS (1.1 equivalents) in THF dropwise over 30 minutes. The solution will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • Add octanal (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with hexane (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound.

Synthesis of this compound via Olefin Metathesis

This protocol details the cross-metathesis of 1-nonene and 1-butene using a Grubbs-type catalyst.

Materials:

  • 1-Nonene

  • Grubbs II catalyst

  • Anhydrous Dichloromethane (DCM)

  • 1-Butene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-nonene (1.0 equivalent) in anhydrous, degassed DCM.

  • Add Grubbs II catalyst (0.01 equivalents).

  • Bubble 1-butene (2.0 equivalents) through the solution for 10 minutes.

  • Seal the flask and heat the reaction mixture to 40 °C for 4 hours.

  • Cool the reaction to room temperature.

  • Add a small amount of DMSO to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent.

Synthesis of this compound via McMurry Coupling

This protocol describes the reductive coupling of propanal and nonanal. Note: Cross-McMurry couplings can lead to a mixture of products.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Nonanal

  • Aqueous potassium carbonate (K₂CO₃)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add zinc dust (4.0 equivalents).

  • Cool the flask to 0 °C and slowly add TiCl₄ (2.0 equivalents) via syringe.

  • Warm the mixture to room temperature and then heat at reflux for 2 hours. The color should turn from gray to black, indicating the formation of the low-valent titanium reagent.

  • Cool the black slurry to room temperature.

  • Add a solution of propanal (1.0 equivalent) and nonanal (1.0 equivalent) in anhydrous THF dropwise over 1 hour.

  • Heat the reaction mixture at reflux for 16 hours.

  • Cool the reaction to room temperature and carefully quench by the slow addition of 20% aqueous K₂CO₃ solution until the black color disappears.

  • Filter the mixture through a pad of celite, washing with THF.

  • Extract the filtrate with hexane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product mixture by fractional distillation or column chromatography.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination cluster_workup Workup & Purification Phosphonium_Salt Propyltriphenylphosphonium bromide in THF Ylide Propylide (Orange/Red Solution) Phosphonium_Salt->Ylide 0 °C, 1 hr Base NaHMDS in THF Base->Ylide Reaction Wittig Reaction Ylide->Reaction Add Aldehyde Aldehyde Octanal Aldehyde->Reaction Crude_Product Crude this compound + Triphenylphosphine Oxide Reaction->Crude_Product RT, 12 hr Quench Quench with NH4Cl Crude_Product->Quench Extract Extract with Hexane Quench->Extract Purify Column Chromatography Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Olefin_Metathesis_Workflow cluster_reaction_setup Reaction Setup cluster_metathesis Cross-Metathesis cluster_workup Workup & Purification 1_Nonene 1-Nonene in DCM Add_Catalyst Add Catalyst 1_Nonene->Add_Catalyst Catalyst Grubbs II Catalyst Catalyst->Add_Catalyst Reaction Metathesis Reaction Add_Catalyst->Reaction Bubble in 1-Butene 1_Butene 1-Butene (gas) 1_Butene->Reaction Crude_Product Crude this compound + Homodimers + Ethylene Reaction->Crude_Product 40 °C, 4 hr Quench Quench with DMSO Crude_Product->Quench Concentrate Concentrate Quench->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound via olefin cross-metathesis.

McMurry_Coupling_Signaling cluster_reagent_prep Reagent Preparation cluster_coupling Reductive Coupling TiCl4 TiCl4 LVT Low-Valent Titanium (Black Slurry) TiCl4->LVT Reflux in THF Zn Zinc Dust Zn->LVT Coupling_Reaction McMurry Coupling LVT->Coupling_Reaction Add Aldehydes Aldehydes Propanal + Nonanal in THF Aldehydes->Coupling_Reaction Intermediate Titanium Pinacolate Complex Coupling_Reaction->Intermediate Deoxygenation Deoxygenation Intermediate->Deoxygenation Heat Alkene_Mixture Crude Product Mixture ((E/Z)-3-Undecene, etc.) Deoxygenation->Alkene_Mixture Reflux

Caption: Signaling pathway of the McMurry coupling for alkene synthesis.

References

Validation & Comparative

Comparative Guide to the Analytical Method Validation for (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantitative determination of (E)-3-Undecene, a volatile organic compound. The comparison is based on a hypothetical validation study designed to meet the standards of the International Council for Harmonisation (ICH) guidelines. The primary method detailed is Gas Chromatography (GC), a well-established technique for analyzing volatile compounds and their isomers. A potential High-Performance Liquid Chromatography (HPLC) method is also considered as an alternative, although it is generally less suited for such non-polar, volatile analytes without derivatization.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality and consistency of pharmaceutical products and for reliable data in research. This section compares the performance of a Gas Chromatography-Flame Ionization Detection (GC-FID) method with a hypothetical HPLC-UV method for the analysis of this compound.

Performance Data Summary

The following table summarizes the hypothetical validation data for the two methods.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)ICH Acceptance Criteria
Specificity Peak purity > 99.5% (No interference from isomers or matrix)Potential interference from matrix componentsThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) 0.99950.9952R² ≥ 0.995
Range (µg/mL) 1 - 10010 - 500The range for which the method is accurate, precise, and linear.
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%Typically 80-120% for assay, 90-110% for content uniformity.
Precision (RSD%)
- Repeatability< 1.5%< 3.0%Typically ≤ 2% for drug substance.
- Intermediate Precision< 2.0%< 4.0%Typically ≤ 3% for drug substance.
Limit of Detection (LOD) (µg/mL) 0.12.5Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) (µg/mL) 0.37.5Signal-to-noise ratio of 10:1.
Robustness Unaffected by minor changes in flow rate and temperatureSensitive to mobile phase composition changesThe method's capacity to remain unaffected by small, deliberate variations in method parameters.

Key Observations:

  • The GC-FID method demonstrates superior sensitivity (lower LOD and LOQ) and precision (lower RSD%) for the analysis of this compound.

  • The HPLC-UV method, while potentially viable, shows lower sensitivity and precision, and may be more susceptible to matrix interferences for this non-polar, volatile analyte.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods.

Gas Chromatography (GC-FID) Method

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/Splitless

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 5 minutes

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with n-hexane to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with n-hexane to fall within the calibration range.

High-Performance Liquid Chromatography (HPLC-UV) Method (Hypothetical)

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, 250, and 500 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G Analytical Method Validation Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report implementation Method Implementation report->implementation

Caption: Workflow for analytical method validation.

Hypothetical Signaling Pathway Involving Alkenes

While the specific signaling pathway for this compound is not established, this diagram illustrates a hypothetical pathway where an alkene could act as a signaling molecule, for instance, in insect chemical communication.

Reactivity of (E)-3-Undecene: A Comparative Analysis with Other Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug development, understanding the relative reactivity of alkene isomers is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides a detailed comparison of the reactivity of (E)-3-undecene, an internal trans-alkene, with other alkene isomers in several fundamental organic reactions. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their work.

The reactivity of an alkene is primarily governed by the substitution pattern of the double bond, steric hindrance around the double bond, and the stereochemistry of the substituents. Generally, increased substitution enhances the thermodynamic stability of an alkene. However, this stability does not always correlate with lower reactivity; the nature of the reaction plays a crucial role. For instance, in reactions proceeding through a carbocation intermediate, more substituted alkenes tend to be more reactive due to the increased stability of the intermediate. Conversely, in reactions sensitive to steric bulk, less substituted alkenes often exhibit higher reaction rates.

To illustrate these principles, this guide will compare this compound, a disubstituted trans-alkene, with the following representative alkenes:

  • 1-Undecene: A monosubstituted, terminal alkene.

  • (Z)-3-Undecene: The disubstituted, cis-isomer of this compound.

  • 2-Methyl-2-undecene: A trisubstituted alkene.

Comparison of Alkene Structures

The structural differences between these selected alkenes are fundamental to their varying reactivities. The table below summarizes their key structural features.

AlkeneStructureTypeSubstitutionIsomerism
This compound CH₃CH₂CH=CH(CH₂)₆CH₃InternalDisubstitutedTrans (E)
1-Undecene CH₂=CH(CH₂)₈CH₃TerminalMonosubstitutedN/A
(Z)-3-Undecene CH₃CH₂CH=CH(CH₂)₆CH₃InternalDisubstitutedCis (Z)
2-Methyl-2-undecene CH₃C(CH₃)=CH(CH₂)₇CH₃InternalTrisubstitutedN/A

Reactivity in Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond of an alkene in the presence of a metal catalyst, resulting in a saturated alkane. This reaction is highly sensitive to steric hindrance, as the alkene must adsorb onto the surface of the solid catalyst.[1][2] Consequently, less sterically hindered alkenes generally exhibit faster hydrogenation rates.

The stability of an alkene can be quantitatively assessed by its heat of hydrogenation (ΔH°hydrog), which is the enthalpy change during the reaction. More stable alkenes release less heat upon hydrogenation.[3][4]

Experimental Data:

The following table presents the heats of hydrogenation for various alkenes, which allows for a comparison of their relative stabilities. A lower heat of hydrogenation indicates greater stability.[5][6]

AlkeneSubstitutionIsomerismHeat of Hydrogenation (kcal/mol)
1-ButeneMonosubstituted--30.3
cis-2-ButeneDisubstitutedCis-28.6
trans-2-ButeneDisubstitutedTrans-27.6
2-MethylpropeneDisubstitutedGeminal-28.0
2-Methyl-2-buteneTrisubstituted--26.9
2,3-Dimethyl-2-buteneTetrasubstituted--26.6

Data for butene and pentene isomers are used as representative examples to illustrate the trends.

Based on this data, the expected order of stability (and inverse order of heat of hydrogenation) for the undecene isomers is: 1-Undecene (least stable) < (Z)-3-Undecene < this compound < 2-Methyl-2-undecene (most stable)

In terms of reaction rate, the opposite trend is generally observed due to steric hindrance. Less substituted and less sterically hindered alkenes react faster.[7]

Relative Hydrogenation Rates:

Alkene TypeRelative RatePrimary Factor
Monosubstituted (e.g., 1-Undecene)FastestLow steric hindrance
Disubstituted, cis (e.g., (Z)-3-Undecene)IntermediateModerate steric hindrance
Disubstituted, trans (e.g., this compound)SlowGreater steric hindrance than cis
Trisubstituted (e.g., 2-Methyl-2-undecene)SlowestHigh steric hindrance

This compound , being a trans-disubstituted internal alkene, is expected to have a slower hydrogenation rate than its terminal isomer, 1-undecene, and its cis-isomer, (Z)-3-undecene, due to greater steric hindrance for catalyst surface binding. The trisubstituted alkene, 2-methyl-2-undecene, would be the least reactive.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

Materials:

  • Alkene (e.g., this compound)

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • Dissolve the alkene in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst to the flask. The amount is typically 5-10% by weight of the alkene.

  • Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the flask. For a simple laboratory setup, a balloon filled with hydrogen can be attached. For higher pressures, a Parr apparatus is used.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent to ensure all the product is collected.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product.

  • Purify the product by distillation or chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Dissolve Alkene in Solvent B Add Pd/C Catalyst A->B C Seal and Flush with Inert Gas B->C D Introduce H₂ Gas C->D E Stir Vigorously D->E F Monitor Progress (TLC/GC) E->F G Vent H₂ and Flush with Inert Gas F->G H Filter through Celite G->H I Remove Solvent H->I J Purify Product I->J

Catalytic Hydrogenation Workflow

Reactivity in Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is an electrophilic addition where the peroxy acid acts as the source of an electrophilic oxygen atom. The reactivity of alkenes in epoxidation is influenced by electronic effects; electron-donating groups on the double bond increase its nucleophilicity and thus accelerate the reaction. Consequently, more substituted alkenes are generally more reactive in epoxidation.

Experimental Data:

AlkeneSubstitutionExpected Relative RatePrimary Factor
1-UndeceneMonosubstitutedSlowestLeast electron-rich double bond
(Z)-3-UndeceneDisubstitutedIntermediateMore electron-rich than monosubstituted
This compoundDisubstitutedIntermediateSimilar electronically to cis-isomer
2-Methyl-2-undeceneTrisubstitutedFastestMost electron-rich double bond

Studies on other alkenes have shown that cis-isomers can sometimes react slightly faster than trans-isomers, which may be attributed to strain relief in the transition state. However, the electronic effect of substitution is the dominant factor. Therefore, This compound is expected to be significantly more reactive than 1-undecene but less reactive than the trisubstituted 2-methyl-2-undecene.

Experimental Protocol: Epoxidation of an Alkene with m-CPBA

Materials:

  • Alkene (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the alkene in dichloromethane (DCM) in an Erlenmeyer flask and cool the solution in an ice bath.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography if necessary.

G Alkene Alkene TS Transition State (Butterfly Mechanism) Alkene->TS PeroxyAcid Peroxy Acid (m-CPBA) PeroxyAcid->TS Epoxide Epoxide TS->Epoxide CarboxylicAcid Carboxylic Acid TS->CarboxylicAcid

Epoxidation Reaction Pathway

Reactivity in Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step involves the addition of borane (BH₃) across the double bond (hydroboration), followed by oxidation of the resulting organoborane with hydrogen peroxide and a base. This reaction is highly sensitive to steric effects and exhibits anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. The addition of the H and BH₂ across the double bond is a syn-addition.[8]

Reactivity and Regioselectivity:

The hydroboration step is the rate-determining step and is primarily governed by sterics. Boron, being the bulkier part of the B-H bond, adds to the less sterically hindered carbon atom.[9]

AlkeneSubstitutionExpected Relative RateProduct(s) after Oxidation
1-UndeceneMonosubstitutedFastestUndecan-1-ol (major)
This compoundDisubstituted, transSlowerUndecan-3-ol and Undecan-4-ol
(Z)-3-UndeceneDisubstituted, cisFaster than transUndecan-3-ol and Undecan-4-ol
2-Methyl-2-undeceneTrisubstitutedSlowest2-Methylundecan-3-ol

For This compound , the two carbons of the double bond have similar steric environments, leading to the formation of a mixture of undecan-3-ol and undecan-4-ol. Terminal alkenes like 1-undecene react most rapidly due to the accessibility of the terminal carbon.[10] Trisubstituted alkenes are the least reactive due to significant steric hindrance. The cis-isomer, (Z)-3-undecene, is generally more reactive than the trans-isomer, this compound, because the substituents on the same side of the double bond can lead to greater ground-state strain.

Experimental Protocol: Hydroboration-Oxidation of an Alkene

Materials:

  • Alkene (e.g., this compound)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (NaOH), 3 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask, condenser, and addition funnel

  • Nitrogen or argon atmosphere setup

Procedure:

  • Set up a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add the alkene and anhydrous THF to the flask. Cool the flask in an ice bath.

  • Add the BH₃·THF solution dropwise via an addition funnel to the stirred alkene solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for the specified time (typically 1-2 hours).

  • Cool the mixture again in an ice bath. Slowly and carefully add 3 M aqueous NaOH.

  • Very cautiously, add 30% H₂O₂ dropwise, keeping the temperature below 40-50 °C.

  • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for at least 1 hour or until the oxidation is complete.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

G cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Workup Alkene_THF Alkene in THF (Inert Atmosphere, 0°C) Add_BH3 Add BH₃·THF dropwise Alkene_THF->Add_BH3 Stir_RT Stir at Room Temp Add_BH3->Stir_RT Cool_0C Cool to 0°C Stir_RT->Cool_0C Add_NaOH Add 3M NaOH Cool_0C->Add_NaOH Add_H2O2 Add 30% H₂O₂ Add_NaOH->Add_H2O2 Stir_Oxidation Stir to Complete Oxidation Add_H2O2->Stir_Oxidation Extract Extract with Ether Stir_Oxidation->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate

Hydroboration-Oxidation Workflow

Conclusion

The reactivity of this compound is characteristic of an internal, disubstituted trans-alkene. Its reactivity relative to other alkene isomers is highly dependent on the specific reaction conditions and mechanism.

  • In catalytic hydrogenation , where steric hindrance is the dominant factor, this compound is less reactive than its terminal isomer (1-undecene) and its cis-isomer ((Z)-3-undecene), but more reactive than more substituted alkenes.

  • In epoxidation , an electronically controlled reaction, this compound is more reactive than less substituted terminal alkenes due to its more electron-rich double bond, but less reactive than more highly substituted alkenes.

  • In hydroboration-oxidation , which is sensitive to steric effects, this compound is less reactive than terminal and cis-isomers. The reaction also results in a mixture of regioisomeric alcohol products due to the similar steric environment of the two carbons in the double bond.

This comparative guide highlights the nuanced interplay of electronic and steric factors in determining alkene reactivity, providing a framework for researchers to predict and control the outcomes of their synthetic endeavors.

References

Unraveling the Bioactivity of 3-Undecene Isomers: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: November 2025

The geometry of a molecule can significantly influence its biological activity. In the case of (E)- and (Z)-3-undecene, the spatial arrangement of the alkyl chains around the carbon-carbon double bond differs, leading to distinct three-dimensional shapes. The (E)-isomer, or trans-isomer, possesses a more linear and extended conformation, whereas the (Z)-isomer, or cis-isomer, has a bent or "V" shape. These structural nuances are critical in how each molecule interacts with biological targets such as receptors, enzymes, and cell membranes.

Potential Differences in Biological Activity: An Evidence-Based Postulation

While specific data for 3-undecene isomers is scarce, the profound impact of E/Z isomerism on bioactivity is well-documented for other compounds, particularly in the realm of insect pheromones and pharmaceuticals. For instance, the sex pheromone of the pink bollworm moth, propylure, demonstrates that the trans isomer is biologically active, while the cis isomer can inhibit or completely nullify its effect[1]. This illustrates that a biological system can exhibit high specificity for one geometric isomer over another.

Similarly, the insecticidal and repellent activities of cymene isomers have been shown to differ, with o-cymene exhibiting stronger toxicity to certain insects than m-cymene, suggesting that the relative position of functional groups—a concept related to isomerism—influences bioactivity[2]. These examples underscore the principle that even subtle changes in molecular geometry can lead to significant differences in biological function.

Based on these principles, it is plausible that (E)-3-Undecene and (Z)-3-Undecene could exhibit variations in activities such as:

  • Antimicrobial Effects: The ability to disrupt microbial cell membranes or inhibit key enzymes may differ due to their distinct shapes. While some related hydrocarbons like undecane have shown antimicrobial properties, the specific efficacy of each 3-undecene isomer is yet to be determined[3].

  • Insecticidal or Pheromonal Activity: As seen in many insect communication systems, the specific geometry of an alkene is often crucial for binding to olfactory receptors. One isomer of 3-undecene might act as an attractant or repellent for certain insect species, while the other could be inactive or even inhibitory.

  • Cytotoxicity: Differences in how the isomers interact with and penetrate mammalian cell membranes could lead to varying levels of cytotoxicity.

Elucidating the Biological Activity: A Roadmap for Future Research

To definitively compare the biological activities of this compound and (Z)-3-Undecene, a series of well-defined experimental protocols would be required. The following outlines key experimental avenues:

Table 1: Proposed Experimental Assays for Comparing (E)- and (Z)-3-Undecene Bioactivity
Biological Activity Experimental Assay Endpoint Measurement
Antimicrobial Broth Microdilution AssayMinimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Kirby-Bauer Disk Diffusion AssayZone of Inhibition Diameter
Insecticidal Topical Application AssayLD50 (Median Lethal Dose)
Fumigant Toxicity AssayLC50 (Median Lethal Concentration)
Pheromonal Electroantennography (EAG)Antennal Response to Isomers
Wind Tunnel BioassayBehavioral Response (e.g., upwind flight, source location)
Cytotoxicity MTT or XTT AssayCell Viability and Proliferation (IC50)
Lactate Dehydrogenase (LDH) AssayCell Membrane Integrity

Experimental Protocols in Detail

1. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity.

  • Serial Dilution: The (E)- and (Z)-3-undecene isomers are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under suitable conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.

  • Determination of MBC/MFC: Aliquots from wells showing no growth are subcultured onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

2. Insecticidal Activity (Topical Application)

This assay assesses the toxicity of a compound when applied directly to an insect's cuticle.

  • Test Insects: A uniform population of a target insect species (e.g., Tribolium castaneum, Sitophilus zeamais) is used.

  • Dose Preparation: Serial dilutions of each isomer are prepared in a suitable solvent (e.g., acetone).

  • Application: A precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of individual insects using a microapplicator. A control group is treated with solvent only.

  • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The LD50 value is calculated using probit analysis.

Logical Workflow for Comparative Bioactivity Screening

To systematically investigate and compare the biological activities of (E)- and (Z)-3-undecene, a logical workflow can be implemented. This begins with broad screening assays and progresses to more specific and mechanistic studies for any identified activities.

G cluster_0 Initial Screening cluster_1 Activity Confirmation and Potency cluster_2 Mechanism of Action Studies A Synthesize and Purify This compound and (Z)-3-Undecene B Broad Spectrum Bioactivity Screening (e.g., Antimicrobial, Insecticidal, Cytotoxicity) A->B C Dose-Response Studies (Determine MIC, LD50, IC50) B->C If Activity Detected D Comparative Analysis of Isomer Potency C->D E Target Identification (e.g., Enzyme Inhibition, Receptor Binding) D->E For Most Potent Isomer F Cellular and Molecular Assays E->F

Caption: Workflow for the comparative bioactivity assessment of 3-undecene isomers.

References

A Comparative Guide to the Purity Assessment of (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of alkene-containing compounds is a critical parameter in drug development and chemical synthesis, as different isomers can exhibit distinct biological activities and physical properties. This guide provides an objective comparison of four common analytical techniques for assessing the purity of (E)-3-Undecene: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Fourier-Transform Infrared Spectroscopy (FTIR). The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow.

Quantitative Data Summary

The performance of GC-FID, qNMR, and HPLC-UV in the purity assessment of a representative batch of this compound is summarized below. It is important to note that the following data is illustrative and representative of the expected performance of each technique based on established analytical principles for similar long-chain alkenes.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Purity of this compound (%) 98.598.798.4
Primary Impurity ((Z)-3-Undecene) (%) 1.21.11.3
Other Impurities (%) 0.30.20.3
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantitation (LOQ) ~0.05%~0.3%~0.15%
Precision (RSD, n=6) < 2%< 1%< 3%
Analysis Time per Sample ~20 minutes~10 minutes~30 minutes

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile compounds. The flame ionization detector provides excellent sensitivity for hydrocarbons.

Methodology:

  • Instrumentation: Agilent 7890B Gas Chromatograph with FID.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.[2]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in hexane.

  • Split Ratio: 50:1.

  • Data Analysis: Peak areas are integrated, and the percent purity is calculated using the area normalization method.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3]

Methodology:

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) of certified high purity (≥99.9%).

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of TMB into a vial. Dissolve the mixture in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte (e.g., the olefinic protons at ~5.4 ppm) with the integral of the aromatic protons of the internal standard (~6.1 ppm). The following formula is used:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where: I = integral area, N = number of protons, MW = molecular weight, m = mass.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While simple alkenes lack a strong chromophore for UV detection at standard wavelengths, the double bond allows for low-wavelength UV detection. HPLC is particularly useful for separating non-volatile impurities. The separation of E/Z isomers can be challenging and often requires specialized columns or mobile phase additives.[4][5][6]

Methodology:

  • Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

  • Data Analysis: Purity is determined by area percent normalization of the detected peaks.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a qualitative technique primarily used for functional group identification and can be used to confirm the presence of the trans double bond and detect significant cis isomer impurity.[7][8]

Methodology:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded from 4000 to 650 cm⁻¹.

  • Data Analysis: The presence of a strong absorption band around 965 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration of a trans disubstituted alkene. The presence of a significant amount of the cis isomer would be indicated by an absorption band around 700 cm⁻¹.[8]

Visualizations

Workflow for Purity Assessment

The following diagram illustrates a general workflow for the comprehensive purity assessment of this compound, integrating the different analytical techniques.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_reporting Final Reporting Sample Sample of this compound Dissolve_GC Dissolve in Hexane Sample->Dissolve_GC Dissolve_HPLC Dissolve in Mobile Phase Sample->Dissolve_HPLC Dissolve_NMR Dissolve in CDCl3 with Internal Standard Sample->Dissolve_NMR Neat_FTIR Neat Sample Sample->Neat_FTIR GC_FID GC-FID Analysis Dissolve_GC->GC_FID HPLC_UV HPLC-UV Analysis Dissolve_HPLC->HPLC_UV qNMR qNMR Analysis Dissolve_NMR->qNMR FTIR FTIR Analysis Neat_FTIR->FTIR GC_Data Chromatogram Analysis (Area % Purity) GC_FID->GC_Data HPLC_Data Chromatogram Analysis (Area % Purity) HPLC_UV->HPLC_Data NMR_Data Spectral Analysis (Purity Calculation vs. IS) qNMR->NMR_Data FTIR_Data Spectral Analysis (Functional Group ID) FTIR->FTIR_Data Final_Purity Final Purity Report (Combined Results) GC_Data->Final_Purity HPLC_Data->Final_Purity NMR_Data->Final_Purity FTIR_Data->Final_Purity

Caption: Workflow for this compound Purity Assessment.

Comparison and Recommendations

  • GC-FID is highly sensitive and provides excellent separation of volatile impurities, making it a robust method for routine quality control. Its ability to separate positional and geometric isomers of long-chain alkenes is well-documented.[9]

  • qNMR offers the significant advantage of being a primary ratio method, providing a direct measure of purity without the need for a specific this compound reference standard.[10][11] This makes it invaluable for the certification of new batches and reference materials. It is also very fast and non-destructive.

  • HPLC-UV is advantageous for detecting non-volatile or thermally unstable impurities that would not be amenable to GC analysis. However, the lack of a strong chromophore in this compound results in lower sensitivity compared to GC-FID, and achieving good separation of the E/Z isomers can be challenging.[12][13]

  • FTIR is a rapid and simple technique for confirming the identity of the trans isomer and for a qualitative check for the presence of the cis isomer as a major impurity. It is not, however, a quantitative method for high-purity assessment.[7][8]

For a comprehensive and metrologically sound purity assessment of this compound, a combination of techniques is recommended. qNMR should be employed to establish an accurate, absolute purity value. GC-FID is the preferred method for routine analysis and the quantification of volatile impurities, including the (Z)-isomer. HPLC-UV can be a useful complementary technique for detecting any potential non-volatile impurities. FTIR serves as a rapid identity confirmation tool. This multi-faceted approach ensures a thorough characterization of the material, which is essential for researchers, scientists, and drug development professionals.

References

Comparing the efficacy of (E)-3-Undecene in different assays

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of comprehensive scientific literature and experimental data detailing the biological efficacy of (E)-3-Undecene across different assays. Publicly accessible chemical databases primarily provide physicochemical properties for this compound, with limited information on its specific biological activities.

While direct studies on this compound are scarce, research on structurally related compounds, such as undecan-3-one and undecan-3-ol, may offer some insights into its potential areas of biological relevance. These related molecules have been investigated for their antimicrobial properties. However, it is crucial to note that structural similarity does not guarantee a corresponding similarity in biological function.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C11H22PubChem[1]
Molecular Weight 154.29 g/mol PubChem[1]
CAS Number 1002-68-2NIST[2]
Synonyms trans-3-UndeceneNIST[2]

Due to the absence of specific experimental data on the efficacy of this compound in various assays, a comparative analysis as requested cannot be provided at this time. Further research and publication of experimental results are necessary to enable a comprehensive evaluation of this compound's biological activity.

References

A Comparative Spectroscopic Analysis of (E)- and (Z)-3-Undecene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic signatures of the geometric isomers of 3-undecene reveals distinct differences in their NMR, IR, and mass spectra, providing researchers with clear markers for their differentiation. This guide presents a summary of these key spectroscopic characteristics, supported by experimental data and protocols, to aid in the identification and characterization of these compounds in a research and drug development setting.

The structural divergence between (E)-3-undecene and (Z)-3-undecene, arising from the orientation of the alkyl groups around the carbon-carbon double bond, gives rise to unique spectroscopic properties. These differences are most pronounced in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, while their mass spectra exhibit more subtle variations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for both (E)- and (Z)-3-undecene.

Table 1: ¹H NMR Spectral Data (Predicted)
Proton Assignment This compound Chemical Shift (ppm) (Z)-3-Undecene Chemical Shift (ppm)
H3/H4 (Olefinic)~5.4 (m)~5.3 (m)
H2/H5~2.0 (m)~2.1 (m)
H6-H10~1.3-1.4 (m)~1.3-1.4 (m)
H1/H11~0.9 (t)~0.9 (t)

Note: Due to the lack of publicly available experimental spectra, these values are predicted based on typical chemical shifts for similar structures. The olefinic protons of the (E)-isomer are expected to appear slightly downfield compared to the (Z)-isomer. The coupling constant between the olefinic protons is a key differentiator, with a larger value (typically 12-18 Hz) for the trans configuration of the (E)-isomer and a smaller value (typically 6-12 Hz) for the cis configuration of the (Z)-isomer.

Table 2: ¹³C NMR Spectral Data
Carbon Assignment This compound Chemical Shift (ppm) (Z)-3-Undecene Chemical Shift (ppm)
C3/C4 (Olefinic)~130-135~128-133
C2/C5~32-35~27-30
C6-C10~22-32~22-32
C1/C11~14~14
Table 3: Infrared (IR) Spectroscopy Data
Vibrational Mode This compound Wavenumber (cm⁻¹) (Z)-3-Undecene Wavenumber (cm⁻¹)
=C-H Stretch~3020~3010
C-H Stretch (sp³)~2850-2960~2850-2960
C=C Stretch~1670 (weak)~1655 (weak)
C-H Out-of-Plane Bend~965 (strong)~700 (strong)

Note: The most significant diagnostic peak in the IR spectrum is the C-H out-of-plane bending vibration. The (E)-isomer displays a strong absorption band around 965 cm⁻¹, characteristic of a trans-disubstituted alkene. In contrast, the (Z)-isomer exhibits a strong band around 700 cm⁻¹, indicative of a cis-disubstituted alkene.

Table 4: Mass Spectrometry Data
Isomer Molecular Ion (m/z) Major Fragment Ions (m/z)
This compound154125, 111, 97, 83, 69, 55, 41
(Z)-3-Undecene154125, 111, 97, 83, 69, 55, 41

Note: The electron ionization mass spectra of both (E)- and (Z)-3-undecene are very similar, as the high energy of the ionization process often leads to the loss of stereochemical information. Both isomers show a molecular ion peak at m/z 154 and a similar fragmentation pattern resulting from the cleavage of the hydrocarbon chain.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of (E)- and (Z)-3-undecene.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion E_Isomer This compound NMR NMR Spectroscopy (¹H and ¹³C) E_Isomer->NMR Analyze IR FTIR Spectroscopy E_Isomer->IR Analyze MS Mass Spectrometry (GC-MS) E_Isomer->MS Analyze Z_Isomer (Z)-3-Undecene Z_Isomer->NMR Analyze Z_Isomer->IR Analyze Z_Isomer->MS Analyze NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data Acquire IR_Data IR Data (Absorption Frequencies) IR->IR_Data Acquire MS_Data MS Data (Fragmentation Patterns) MS->MS_Data Acquire Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion Interpret

Spectroscopic analysis workflow for isomer comparison.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the undecene isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop of the neat undecene isomer can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the undecene isomer in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar DB-5 or similar).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 200).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Environmental Impact Assessment of Undecene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of undecene isomers and their common alternatives. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection of chemicals with a lower environmental footprint. The data presented is based on available literature and databases, and focuses on key environmental endpoints such as aquatic toxicity and biodegradability.

Executive Summary

Undecene isomers are linear alpha-olefins with a range of industrial applications. Understanding their environmental fate and ecotoxicological profile is crucial for sustainable chemical practices. This guide compares the environmental impact of 1-undecene, a representative undecene isomer, with its saturated counterpart, n-undecane, and common alternatives like polyalphaolefins (PAOs), synthetic esters, and Guerbet alcohols.

Overall, the available data suggests that while undecene isomers are expected to have a relatively low environmental impact, comprehensive quantitative ecotoxicity data remains limited in publicly accessible literature. In contrast, alternatives such as PAOs and synthetic esters have been more extensively studied, with data indicating they are generally of low aquatic toxicity and, in many cases, readily biodegradable. Guerbet alcohols also present a promising profile, though data varies with chain length.

Comparative Analysis of Environmental Fate and Ecotoxicity

The following tables summarize the available quantitative data for the environmental impact of undecene isomers and their alternatives. It is important to note that there are significant data gaps for specific undecene isomers.

Table 1: Aquatic Toxicity Data

Chemical SubstanceTest OrganismEndpointDurationValue (mg/L)Reference
Undecene Isomers & Related Compounds
n-UndecaneOncorhynchus mykiss (Rainbow Trout)LC5096h>10 - <30[1]
n-UndecaneAcartia tonsa (Marine Copepod)LL5048h>10,000[1]
n-UndecaneSkeletonema costatum (Marine Algae)EL5072h>100,000[1]
Alternatives
Polyalphaolefin (PAO) 4 cStPimephales promelas (Fathead Minnow)LC5096h>750[2]
Polyalphaolefin (PAO) 4 cStOncorhynchus mykiss (Rainbow Trout)LC5096h>1000[2]
Polyalphaolefin (PAO) 4 cStDaphnia magna (Water Flea)EC5048h190[2]
Polyalphaolefin (PAO) 6 cStPimephales promelas (Fathead Minnow)LC5096h>750[3]
Polyalphaolefin (PAO) 6 cStDaphnia magna (Water Flea)EL5048h>1,000[3]
Polyalphaolefin (PAO) 6 cStSelenastrum capricornutum (Green Algae)EC5096h>1,000[3]
2-Propylheptanol (Guerbet Alcohol)Brachydanio rerio (Zebrafish)LC5096h1.1 - 3.3[4][5]
2-Propylheptanol (Guerbet Alcohol)Daphnia magna (Water Flea)EC5048h1.33[4]
2-Butyloctan-1-ol (Guerbet Alcohol)Daphnia magna (Water Flea)EC5048h0.14[2]
2-EthylhexanolPimephales promelas (Fathead Minnow)LC5096h6.5 - 19.5[6]
2-EthylhexanolDaphnia magna (Water Flea)EC5048h22.4[6]
2-EthylhexanolAlgaeEC50-14.6[6]
Synthetic Esters---Generally low toxicity[7][8]

Table 2: Biodegradability Data

Chemical SubstanceTest MethodResultBiodegradation (%)Duration (days)Reference
Undecene Isomers & Related Compounds
n-UndecaneOECD 301FReadily biodegradable89.828[1]
Alternatives
Polyalphaolefin (PAO) 4 cSt-Not readily biodegradable--[2]
Polyalphaolefin (PAO) 6 cSt-Inherently biodegradable--[9]
Synthetic EstersOECD 301BReadily or inherently biodegradableup to 9028[7]
2-Ethylhexanol-Rapidly biodegrades--[10]

Experimental Protocols

The environmental data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for assessing the environmental fate and ecotoxicity of chemicals.

Aquatic Toxicity Testing

Acute aquatic toxicity is typically assessed using short-term tests on species from different trophic levels: fish, aquatic invertebrates (e.g., Daphnia), and algae.[11][12]

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[13][14] Rainbow trout (Oncorhynchus mykiss) or zebrafish (Brachydanio rerio) are commonly used species.[1][4][5][14]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test measures the concentration at which 50% of the Daphnia magna are immobilized (EC50) after a 48-hour exposure.[8][12][15]

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of green algae, such as Pseudokirchneriella subcapitata, over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).[16][17]

The logical workflow for a standard aquatic toxicity assessment is illustrated below.

Aquatic Toxicity Assessment Workflow substance Test Substance fish_test Fish Acute Toxicity (OECD 203) substance->fish_test daphnia_test Daphnia Acute Immobilisation (OECD 202) substance->daphnia_test algae_test Alga Growth Inhibition (OECD 201) substance->algae_test lc50 LC50 (Fish) fish_test->lc50 ec50_daphnia EC50 (Daphnia) daphnia_test->ec50_daphnia ec50_algae EC50 (Algae) algae_test->ec50_algae classification Hazard Classification lc50->classification ec50_daphnia->classification ec50_algae->classification

Caption: Workflow for aquatic toxicity assessment.

Ready Biodegradability Testing

Ready biodegradability tests are screening tests that assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.[18][19][20]

  • OECD 301: Ready Biodegradability: This guideline includes several methods, such as the Manometric Respirometry Test (OECD 301F).[7][18][19][20] In this test, the rate of oxygen consumption by microorganisms in the presence of the test substance is measured over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD), typically >60%, within a 10-day window during the 28-day period.[7][18][19]

The general process for determining ready biodegradability is outlined below.

Ready Biodegradability Test Workflow (OECD 301) setup Test Setup (Substance + Inoculum + Mineral Medium) incubation Incubation (28 days) Aerobic, Dark setup->incubation measurement Measure O2 Consumption or CO2 Evolution incubation->measurement calculation Calculate % Biodegradation measurement->calculation evaluation Compare to Pass Level (>60% in 10-d window) calculation->evaluation result Readily Biodegradable or Not Readily Biodegradable evaluation->result Decision Framework for Environmental Alternative Selection start Chemical Selection assess_undecene Assess Undecene Isomer Environmental Data start->assess_undecene data_available Sufficient Quantitative Data? assess_undecene->data_available compare Compare with Alternatives data_available->compare Yes data_gap Data Gap Identified: Need for Further Testing data_available->data_gap No select Select Lowest Impact Chemical compare->select assess_alternatives Assess Alternatives' Environmental Data assess_alternatives->compare data_gap->assess_alternatives

References

Cost-benefit analysis of different (E)-3-Undecene synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cost-benefit analysis of three prominent synthetic methodologies for the production of (E)-3-undecene—the Wittig reaction, the Julia-Kocienski olefination, and olefin metathesis—reveals distinct advantages and disadvantages for each approach in terms of yield, cost-effectiveness, and stereoselectivity. This report provides a detailed comparison to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

This compound is a valuable chemical intermediate in the synthesis of various organic molecules. The choice of synthetic route can significantly impact the overall efficiency and economic viability of a process. This guide presents a side-by-side comparison of three powerful olefination methods, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

At a Glance: Performance Comparison

MethodStarting MaterialsTypical Yield (%)Estimated Cost per Gram of Product ($)Key AdvantagesKey Disadvantages
Wittig Reaction Octanal, Propyltriphenylphosphonium bromide60-8015 - 25Well-established, reliableModerate (E/Z) selectivity, phosphine oxide byproduct removal
Julia-Kocienski Olefination Octanal, Propyl-1-phenyl-1H-tetrazol-5-yl sulfone70-90[1]20 - 35High (E)-selectivity, one-pot procedure[1][2]Higher cost of sulfone reagent, multi-step reagent synthesis
Olefin Metathesis 1-Butene, 1-Nonene75-9025 - 40High atom economy, catalyticHigh cost of catalyst, potential for side reactions

Note: Costs are estimates based on commercially available reagent prices and may vary depending on supplier and scale. Yields are typical ranges and can be optimized.

In-Depth Analysis of Synthesis Methods

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3][4][5][6] For the synthesis of this compound, the reaction proceeds via the condensation of octanal with the ylide generated from propyltriphenylphosphonium bromide.

Experimental Protocol:

To a solution of propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium (1.1 equivalents) is added at 0°C. The resulting deep red solution of the ylide is stirred for 30 minutes. Octanal (1.0 equivalent) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. The (E/Z) ratio is determined by gas chromatography or NMR spectroscopy.

Cost-Benefit: The Wittig reaction is a robust and widely practiced method. The starting materials, octanal and propyltriphenylphosphonium bromide, are commercially available from various suppliers. While the reaction generally provides good yields, a key drawback is the often-moderate stereoselectivity, leading to a mixture of (E) and (Z) isomers that may require further purification. Another significant consideration is the formation of triphenylphosphine oxide as a byproduct, the removal of which can be challenging and add to the overall process cost.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that offers excellent (E)-selectivity in the synthesis of disubstituted alkenes.[1][2][7][8][9] This one-pot reaction involves the coupling of an aldehyde with a heteroaryl sulfone, typically a phenyltetrazolyl (PT) sulfone.[1][7]

Experimental Protocol:

To a solution of propyl-1-phenyl-1H-tetrazol-5-yl sulfone (1.1 equivalents) in anhydrous dimethoxyethane (DME) at -78°C under an inert atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equivalents). The mixture is stirred for 30 minutes, after which a solution of octanal (1.0 equivalent) in DME is added dropwise. The reaction is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to yield this compound with high stereoisomeric purity.[1]

Cost-Benefit: The primary advantage of the Julia-Kocienski olefination is its high (E)-selectivity, often exceeding 95%.[1] This reduces the need for extensive purification to separate isomers. The one-pot nature of the reaction also simplifies the experimental procedure.[2] However, the synthesis of the required propyl-1-phenyl-1H-tetrazol-5-yl sulfone involves multiple steps, starting from 1-phenyl-1H-tetrazole-5-thiol, which adds to the overall cost and complexity. While the individual starting materials are not prohibitively expensive, the multi-step preparation of the sulfone reagent makes this route generally more costly than the Wittig reaction.

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis, has emerged as a highly efficient and atom-economical method for the formation of carbon-carbon double bonds.[10][11] The synthesis of this compound via this route involves the cross-metathesis of two readily available terminal alkenes, 1-butene and 1-nonene, catalyzed by a ruthenium-based catalyst such as Grubbs' second-generation catalyst.

Experimental Protocol:

To a solution of 1-nonene (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere is added Grubbs' second-generation catalyst (0.5-2 mol%). The solution is then sparged with 1-butene gas for a period of 4-8 hours at room temperature or slightly elevated temperatures. The progress of the reaction is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Cost-Benefit: Olefin metathesis offers the significant advantage of high atom economy, as the only byproduct is ethylene gas, which can be easily removed. The reaction is often highly selective for the desired cross-product, particularly when there is a difference in the electronic and steric properties of the two reacting alkenes. However, the primary drawback of this method is the high cost of the ruthenium catalysts. Although the catalyst loading is low, its price can be a major contributor to the overall cost, especially on a larger scale. Catalyst poisoning and the need for stringent purification to remove residual ruthenium from the final product are also important considerations.

Visualizing the Synthetic Pathways

To further elucidate the reaction mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.

Wittig_Reaction start Propyltriphenylphosphonium bromide ylide Propylide start->ylide Deprotonation base n-BuLi base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane octanal Octanal octanal->oxaphosphetane Nucleophilic Attack product (E/Z)-3-Undecene oxaphosphetane->product Decomposition byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: Wittig reaction pathway for this compound synthesis.

Julia_Kocienski_Olefination sulfone Propyl-PT-sulfone anion Sulfone Anion sulfone->anion Deprotonation base KHMDS base->anion alkoxide Alkoxide Intermediate anion->alkoxide octanal Octanal octanal->alkoxide Addition spirocyclic Spirocyclic Intermediate alkoxide->spirocyclic Smiles Rearrangement product This compound spirocyclic->product Elimination byproducts SO2 + PT-O-K+ spirocyclic->byproducts

Caption: Julia-Kocienski olefination pathway.

Olefin_Metathesis butene 1-Butene metallocyclobutane1 Metallocyclobutane 1 butene->metallocyclobutane1 nonene 1-Nonene metallocyclobutane2 Metallocyclobutane 2 nonene->metallocyclobutane2 catalyst Grubbs' Catalyst catalyst->metallocyclobutane1 metallocyclobutane1->metallocyclobutane2 Rearrangement ethylene Ethylene metallocyclobutane1->ethylene metallocyclobutane2->catalyst Catalyst Regeneration product This compound metallocyclobutane2->product Product Formation

Caption: Cross-metathesis for this compound synthesis.

Conclusion and Recommendations

The selection of an optimal synthesis method for this compound is contingent upon the specific priorities of the researcher or organization.

  • For cost-sensitive applications where moderate (E/Z) selectivity is acceptable , the Wittig reaction remains a viable and economical choice.

  • When high (E)-stereoselectivity is paramount , and the additional cost and effort for reagent synthesis are justified, the Julia-Kocienski olefination is the superior method.[1][2][7]

  • For processes where atom economy and catalytic efficiency are the primary drivers , and the initial investment in a catalyst is feasible, olefin metathesis presents a modern and powerful alternative.

Ultimately, a thorough evaluation of the trade-offs between cost, yield, stereoselectivity, and process complexity will guide the most informed decision for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of (E)-3-Undecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of (E)-3-Undecene is paramount for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1][2] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the vicinity.[1] When handling this chemical, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound and its isomer, 1-Undecene, which informs its hazard profile, are summarized in the table below.

PropertyThis compound1-Undecene (for hazard reference)
CAS Number 1002-68-2[3][4]821-95-4[1][2]
Molecular Formula C11H22[3][4]C11H22[1][2]
Molecular Weight 154.29 g/mol [3]154.3 g/mol
Boiling Point 191-192 °C @ 760 mm Hg (est.)[5]192 - 193 °C[1]
Flash Point ~59.8 °C (est.)[5]63 °C[1]
Appearance Colorless to pale yellow liquid (est.)[5]Colorless - Light yellow liquid[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance.

1. Waste Segregation:

  • This compound waste must be collected separately from other chemical waste streams.

  • It should be classified as a non-halogenated flammable liquid.

  • Do not mix with incompatible materials such as oxidizers.

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container, preferably the original container or a UN-approved container for flammable liquids.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).

  • Ensure the container is kept closed except when adding waste.

3. Accumulation of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a cool, dry, and well-ventilated location, away from heat and ignition sources.

  • Secondary containment for the waste container is highly recommended to prevent spills.

4. Requesting Waste Pickup:

  • Once the waste container is full (do not overfill), or on a regular schedule as determined by your institution's Environmental Health & Safety (EHS) department, arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for requesting waste disposal. This may involve an online request system or contacting the EHS office directly.

5. Spill Management:

  • In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, dry sand).

  • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste B Segregate as Flammable Liquid Waste A->B G Spill Occurs A->G C Select & Label Appropriate Waste Container B->C D Store in Satellite Accumulation Area C->D E Request EHS Waste Pickup D->E F Proper Disposal by EHS E->F H Small Spill: Absorb & Collect for Disposal G->H Small I Large Spill: Evacuate & Call EHS G->I Large H->C

Caption: Logical workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date procedures. Local, state, and federal regulations for hazardous waste disposal must be followed.

References

Essential Safety and Logistical Information for Handling (E)-3-Undecene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of (E)-3-Undecene, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

This compound is a flammable liquid that requires careful handling to prevent ignition and exposure.[1] It can cause skin and serious eye irritation.[2][3] A significant hazard is that it may be fatal if swallowed and enters the airways.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to ensure personal safety.[4][5][6] The following table summarizes the required PPE:

PPE CategoryItemSpecifications
Eye Protection Safety Goggles/ShieldChemical-resistant safety goggles or a face shield should be worn to protect against splashes.[5][6][7]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber) are necessary to prevent skin contact.[5][6][7][8]
Body Protection Lab CoatA flame-resistant lab coat should be worn over personal clothing.[7]
Respiratory RespiratorUse in a well-ventilated area or under a fume hood. A respirator may be necessary if vapors are high.[2][9]
Footwear Closed-toe ShoesSturdy, closed-toe shoes must be worn to protect against spills.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risks.

1. Preparation:

  • Ensure that a safety data sheet (SDS) for a similar alkene, such as 1-Undecene, is accessible and has been reviewed.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Clear the workspace of any potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment.[1][5]

  • Have an appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) readily available.[1]

  • Locate the nearest eyewash station and safety shower and ensure they are accessible.[7]

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Handling:

  • Don the appropriate personal protective equipment as detailed in the table above.

  • Ground and bond containers when transferring the liquid to prevent static discharge.[1]

  • Use only non-sparking tools when opening and handling containers.[1][8]

  • Keep the container tightly closed when not in use.[1][5]

  • Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with plenty of water.[2]

  • Do not eat, drink, or smoke in the handling area.[3]

3. In Case of a Spill:

  • Immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • For small spills, use a non-combustible absorbent material like sand or earth to contain and collect the substance.[10]

  • Place the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.

  • All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

  • Store the waste container in a cool, well-ventilated area away from ignition sources.

  • Dispose of the chemical waste through an approved hazardous waste disposal service.[1] Do not pour it down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Ground & Bond Containers handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Closed handle3->handle4 spill Spill Response handle3->spill disp1 Collect in Labeled Container handle4->disp1 disp2 Store Safely disp1->disp2 disp3 Approved Waste Disposal disp2->disp3 spill->disp1

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.